molecular formula C9H19NO B092173 3-(Cyclohexyloxy)propan-1-amine CAS No. 16728-63-5

3-(Cyclohexyloxy)propan-1-amine

Cat. No.: B092173
CAS No.: 16728-63-5
M. Wt: 157.25 g/mol
InChI Key: ZRXXYJYSVHQULF-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)propan-1-amine is a chemical compound featuring a propan-1-amine chain linked to a cyclohexyl ring via an ether (oxy) group . This structure classifies it as an amino ether, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The primary amine terminus serves as a handle for further functionalization, allowing researchers to develop novel molecular entities through reactions such as amidation, reductive amination, or urea formation. The cyclohexyloxy moiety can influence the compound's overall lipophilicity and conformational properties, which are critical parameters in drug design for modulating bioavailability and target engagement. This compound has been identified as a key synthetic precursor in published research for the preparation of pharmacologically active molecules . Its utility is demonstrated in medicinal chemistry programs aimed at discovering new therapeutic agents, where it is incorporated into larger molecular architectures to explore structure-activity relationships . As a building block, this compound provides researchers with a structured scaffold to create compound libraries for high-throughput screening against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXXYJYSVHQULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407183
Record name 3-(cyclohexyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-63-5
Record name 3-(Cyclohexyloxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16728-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(cyclohexyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexyloxy)propan-1-amine is a primary amine featuring a cyclohexyloxy group linked to a propyl amine backbone. This unique combination of a bulky, lipophilic cyclohexyloxy moiety and a reactive primary amine function makes it an interesting building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and purification, and an exploration of its potential role in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and application in chemical synthesis.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
CAS Number 16728-63-5[1][2]
Appearance Liquid (at room temperature)Inferred from properties
Boiling Point 72-74 °C at 4.5 Torr
Density 0.9281 g/cm³
pKa (predicted) 9.70 ± 0.10
Table 2: Computed Properties
PropertyValueSource
XLogP3 1.3[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 4[1][2]
Exact Mass 157.146664 g/mol [1][2]
Monoisotopic Mass 157.146664 g/mol [1][2]
Topological Polar Surface Area 35.3 Ų[1][2]

Spectral Data

Spectral data is crucial for the unambiguous identification and characterization of this compound.

Table 3: Spectral Data Summary
TechniqueKey FeaturesSource
¹³C NMR Data available in spectral databases.[1]
Infrared (IR) Spectroscopy Data available in spectral databases.[1]
Mass Spectrometry (MS) Predicted m/z values available.

Synthesis and Purification

Synthesis via Reductive Amination of 3-(Cyclohexyloxy)propanal

This is a common and efficient method for the preparation of primary amines from aldehydes.[3][4][5][6][7]

  • Formation of the Imine: To a solution of 3-(cyclohexyloxy)propanal (1.0 eq) in a suitable solvent such as methanol or ethanol, is added a solution of ammonia (excess, e.g., 7 M in methanol) at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction of the Imine: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude this compound.

G Propanal 3-(Cyclohexyloxy)propanal Imine Intermediate Imine Propanal->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine + [H] ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Amine

Caption: Reductive Amination Synthesis Workflow.

Synthesis from 3-(Cyclohexyloxy)propan-1-ol

This multi-step synthesis involves the conversion of the starting alcohol to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.

  • Activation of the Alcohol: To a solution of 3-(cyclohexyloxy)propan-1-ol (1.0 eq) and a base such as triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at 0 °C, is added methanesulfonyl chloride (1.1 eq) dropwise. The reaction is stirred at room temperature until completion. The resulting mesylate is then worked up by washing with aqueous acid, base, and brine, followed by drying and concentration.

  • Azide Formation: The crude mesylate is dissolved in a polar aprotic solvent such as DMF, and sodium azide (NaN₃, 1.5 eq) is added.[8] The reaction mixture is heated to 60-80 °C and stirred for several hours.[8] After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude 3-(cyclohexyloxy)propyl azide.

  • Reduction of the Azide: The crude azide is dissolved in a suitable solvent like THF or ethanol. A reducing agent such as lithium aluminum hydride (LiAlH₄) in THF at 0 °C, or catalytic hydrogenation (H₂ gas with a palladium catalyst) is used to reduce the azide to the primary amine. After the reaction is complete, a careful work-up procedure is followed to quench the reducing agent and isolate the product.

G Alcohol 3-(Cyclohexyloxy)propan-1-ol Mesylate 3-(Cyclohexyloxy)propyl Mesylate Alcohol->Mesylate + MsCl, Base Azide 3-(Cyclohexyloxy)propyl Azide Mesylate->Azide + NaN3 Amine This compound Azide->Amine Reduction (e.g., LiAlH4 or H2/Pd)

Caption: Multi-step Synthesis from Alcohol.

Purification

The crude this compound can be purified by standard laboratory techniques.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically used. To prevent peak tailing, which is common with amines on silica gel, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the mobile phase.

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information
PictogramSignal WordHazard Statements
alt text
alt text
Danger H302: Harmful if swallowed.[2] H314: Causes severe skin burns and eye damage.[2] H335: May cause respiratory irritation.[2]

Precautionary Statements: P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P403+P233, P405, P501.[2]

Applications in Drug Development

While direct studies on the biological activity of this compound are limited in publicly available literature, its structural features suggest potential as a building block in drug discovery, particularly in the area of cardiovascular medicine.

Potential as a Precursor for Beta-Blockers

The aryloxypropanolamine scaffold is a well-established pharmacophore in a class of drugs known as beta-blockers, which are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[9][10] A closely related analog, 1-Amino-3-cyclohexyloxy-propan-2-ol, has been identified as a precursor for the synthesis of beta-blockers.[11][12] It is plausible that this compound could serve a similar role, where the primary amine can be further functionalized to introduce substituents that modulate the compound's affinity and selectivity for β-adrenergic receptors.

G cluster_0 Potential Drug Development Pathway Amine This compound Functionalization N-Functionalization (e.g., Alkylation, Acylation) Amine->Functionalization AnalogLibrary Library of Analogs Functionalization->AnalogLibrary Pharmacological Pharmacological Screening AnalogLibrary->Pharmacological BetaBlocker Potential Beta-Blocker Candidates SAR Structure-Activity Relationship (SAR) Studies Lead Lead Compound SAR->Lead Pharmacological->BetaBlocker Pharmacological->SAR

Caption: Hypothetical Drug Discovery Workflow.

Signaling Pathway of Beta-Adrenergic Receptors

Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

G Catecholamine Catecholamine (e.g., Adrenaline) BetaReceptor β-Adrenergic Receptor (GPCR) Catecholamine->BetaReceptor Activates BetaBlocker Potential Beta-Blocker (from this compound analog) BetaBlocker->BetaReceptor Blocks GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound is a chemical compound with a unique structural framework that holds promise as a versatile building block in organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, plausible synthetic routes, and safety information. While direct evidence of its application in drug development is currently sparse, its structural similarity to known precursors of beta-blockers suggests a promising avenue for future research. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related molecules in the development of novel therapeutic agents. Further investigation into the biological activity and structure-activity relationships of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Technical Guide: 3-(Cyclohexyloxy)propan-1-amine (CAS Number: 16728-63-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyclohexyloxy)propan-1-amine is a primary amine featuring a cyclohexyloxy group. Primarily documented as a chemical intermediate, this compound serves as a building block in the synthesis of more complex molecules. Publicly available data on its direct biological activity is limited; however, its structural motifs are found in pharmacologically active compounds. This guide provides a consolidated overview of its known chemical and physical properties, a general synthetic approach, and safety information. Due to the absence of published research on its direct biological effects, this document focuses on its chemical characteristics rather than biological signaling pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 16728-63-5[1]
Molecular Formula C₉H₁₉NO[1]
Molecular Weight 157.25 g/mol [1]
IUPAC Name 3-cyclohexyloxypropan-1-amine[1]
Boiling Point 72-74 °C (at 4.5 Torr)ChemicalBook
Density 0.9281 g/cm³ (Predicted)ChemicalBook
pKa 9.70 ± 0.10 (Predicted)ChemicalBook
XLogP3 1.3[1]
Table 2: Spectroscopic Data Identifiers
Spectrum TypeSource / InstrumentNotes
¹³C NMR Bruker AM-270Data available via PubChem from Wiley-VCH GmbH.
FTIR Bruker IFS 85Data available via PubChem from SpectraBase.

Detailed spectral data such as peak lists and chemical shifts are not consistently available in public databases but can be found through resources like PubChem, which aggregate spectral information.[1]

Synthesis and Manufacturing

General Experimental Protocol: Synthesis via Nucleophilic Substitution

A common method for the synthesis of such ether amines involves a two-step process: etherification followed by conversion of a terminal group to an amine.

  • Step 1: Williamson Ether Synthesis. Cyclohexanol is deprotonated with a strong base (e.g., sodium hydride) to form the cyclohexoxide anion. This nucleophile is then reacted with a 3-halopropanol derivative (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol) to form 3-(cyclohexyloxy)propan-1-ol.

  • Step 2: Conversion to Amine. The terminal hydroxyl group of 3-(cyclohexyloxy)propan-1-ol is converted to a better leaving group, for example, by mesylation or tosylation. Subsequent reaction with an amine source, such as sodium azide followed by reduction (e.g., with LiAlH₄ or H₂/Pd), yields the final product, this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the probable synthetic pathway.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Amination Cyclohexanol Cyclohexanol Base Strong Base (e.g., NaH) Halopropanol 3-Halopropan-1-ol Intermediate 3-(Cyclohexyloxy)propan-1-ol Base->Intermediate + 3-Halopropan-1-ol Intermediate_ref 3-(Cyclohexyloxy)propan-1-ol Activation Activation (e.g., MsCl or TsCl) AmineSource Amine Source & Reduction (e.g., 1. NaN₃ 2. LiAlH₄) Activation->AmineSource FinalProduct This compound AmineSource->FinalProduct Intermediate_ref->Activation

Caption: Probable synthetic workflow for this compound.

Applications in Research and Drug Development

There is no direct evidence of this compound itself being a pharmacologically active agent. Its utility is as a precursor or building block for more complex molecules. The structural motif is relevant in medicinal chemistry. For instance, related structures like 1-amino-3-cyclohexyloxy-propan-2-ol are known intermediates in the synthesis of beta-blockers.[2]

Furthermore, literature reviews indicate that this compound and its precursors have been cited in research focused on the development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition, which are targets for anti-platelet therapies.[3][4] This contextualizes its role within synthetic campaigns targeting cardiovascular disease.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1B) H314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation

This information is based on GHS classifications provided to the ECHA C&L Inventory.[1]

Conclusion

This compound (CAS 16728-63-5) is a chemical intermediate with well-defined physical and chemical properties. While it lacks documented direct biological activity or involvement in cellular signaling, its structural framework makes it a relevant building block in medicinal chemistry, particularly in the synthesis of cardiovascular drugs like thromboxane receptor antagonists. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its corrosive and toxic properties. Further research into the pharmacological activities of its derivatives may reveal new therapeutic applications.

References

An In-depth Technical Guide to 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(Cyclohexyloxy)propan-1-amine, a chemical compound with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and safety considerations.

Chemical Properties and Data

This compound is a primary amine containing a cyclohexyloxy group. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C9H19NO[1][2][3]
Molecular Weight 157.25 g/mol [1][2][3]
CAS Number 16728-63-5[1][2][3]
Boiling Point 72-74 °C at 4.5 Torr[1]
Density 0.9281 g/cm³[1]
pKa 9.70 ± 0.10 (Predicted)[1]
Flash Point 110.3 °C[4]
Vapor Pressure 0.0218 mmHg at 25 °C[4]

Below is a 2D representation of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for novel reactions involving this compound are proprietary or application-dependent, this section outlines a general synthesis approach and crucial safety and handling procedures based on available data.

Synthesis

A common synthetic route to produce similar cycloalkyl propanolamines involves a two-step process.[5] First, an epoxide is formed by reacting a corresponding alcohol (in this case, cyclohexanol) with epichlorohydrin in the presence of a base and a phase-transfer catalyst.[5] The resulting epoxide is then reacted with a primary amine to yield the final propanolamine derivative.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of a cycloalkoxy propanamine.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Reactants: Cyclohexanol, Epichlorohydrin, Base, Catalyst step1 Epoxide Formation start->step1 intermediate Intermediate Epoxide step1->intermediate step2 Amination with Primary Amine intermediate->step2 product Crude this compound step2->product purify Vacuum Distillation product->purify analyze Characterization (NMR, GC-MS) purify->analyze final_product Pure Product analyze->final_product

Figure 2: Generalized workflow for synthesis and purification.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a full-face respirator if exposure limits are exceeded.[4]

  • Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers.[4]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[4] In all cases of exposure, seek immediate medical attention.[4]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or associated signaling pathways of this compound. However, related chemical structures, such as 3-[3-(phenalkylamino)cyclohexyl]phenols, have been investigated as potential μ-opioid receptor (MOR) antagonists.[6] These studies involve evaluating the compounds' ability to inhibit DAMGO-induced GTPγS stimulation in vitro to determine their antagonist activity.[6]

The logical workflow for investigating the potential biological activity of a novel compound like this compound would typically follow the steps outlined below.

G cluster_discovery Initial Screening cluster_validation In Vitro Validation cluster_mechanistic Mechanism of Action start Compound Synthesis and Purification screen High-Throughput Screening (e.g., Binding Assays) start->screen hit_id Hit Identification screen->hit_id dose_response Dose-Response Studies hit_id->dose_response functional_assay Functional Assays (e.g., GTPγS) dose_response->functional_assay selectivity Selectivity Profiling functional_assay->selectivity pathway_analysis Signaling Pathway Analysis selectivity->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo lead_compound Lead Compound in_vivo->lead_compound

Figure 3: Logical workflow for biological activity investigation.

Further research is required to elucidate the specific biological functions and mechanisms of action of this compound. The methodologies used for similar compounds can serve as a valuable starting point for future investigations.

References

Structure Elucidation of 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(Cyclohexyloxy)propan-1-amine. It details the key analytical techniques and experimental protocols used to confirm the chemical structure and purity of this compound. This document includes a summary of its physicochemical properties, detailed safety and handling procedures, a plausible synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, a generalized workflow for the preliminary biological screening of such novel amine compounds is presented.

Introduction

This compound is a primary amine featuring a cyclohexyloxy group linked to a propyl chain. Its molecular structure combines the features of a flexible aliphatic amine with a bulky, lipophilic cyclohexyl ether moiety, suggesting potential applications in medicinal chemistry and materials science. Accurate structure elucidation is the foundational step in the research and development of any new chemical entity, ensuring the integrity of subsequent biological and material science studies. This guide outlines the critical analytical methods for the unambiguous identification and characterization of this compound.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₉NOPubChem[1]
Molecular Weight 157.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 16728-63-5PubChem[1]
Appearance Colorless to light yellow liquid (predicted)General chemical knowledge
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., methanol, chloroform, dichloromethane). Limited solubility in water.General chemical knowledge

Synthesis and Experimental Protocols

Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Cyclohexoxide Cyclohexyloxypropanol 3-(Cyclohexyloxy)propan-1-ol Cyclohexoxide->Cyclohexyloxypropanol SN2 Reaction ThreeChloro 3-Chloropropan-1-ol ThreeChloro->Cyclohexyloxypropanol Cyclohexyloxypropanol_step2 3-(Cyclohexyloxy)propan-1-ol TosylEster O-Tosyl Intermediate Cyclohexyloxypropanol_step2->TosylEster Activation TosCl Tosyl Chloride (TsCl) in Pyridine TosCl->TosylEster Azide 3-(Cyclohexyloxy)propyl Azide TosylEster->Azide SN2 Reaction NaN3 Sodium Azide (NaN3) in DMF NaN3->Azide FinalProduct This compound Azide->FinalProduct Reduction H2_PdC H2, Pd/C in Methanol H2_PdC->FinalProduct G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: In Vivo Evaluation Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Target Target-Based Screening (e.g., Enzyme Assays, Receptor Binding) Compound->Target Phenotypic Phenotypic Screening (e.g., Cell Proliferation, Reporter Assays) Compound->Phenotypic Hit_ID Hit Identification Cytotoxicity->Hit_ID Target->Hit_ID Phenotypic->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME In Vitro ADME/Tox (e.g., Microsomal Stability, Permeability) Hit_ID->ADME Lead_Opt Lead Optimization SAR->Lead_Opt ADME->Lead_Opt Animal Animal Models of Disease Lead_Opt->Animal PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Lead_Opt->PK_PD Preclinical Preclinical Candidate Selection Animal->Preclinical PK_PD->Preclinical

References

Spectroscopic Data for 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Cyclohexyloxy)propan-1-amine. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, plausible experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this and similar molecules.

Compound Information

Identifier Value
IUPAC Name This compound
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
CAS Number 16728-63-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and typical values for similar functional groups.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~3.45t2H-O-CH₂ -CH₂-CH₂-NH₂
~3.20m1H-O-CH -(CH₂)₅
~2.70t2H-O-CH₂-CH₂-CH₂ -NH₂
~1.80m2H-O-CH₂-CH₂ -CH₂-NH₂
~1.75m2HCyclohexyl C2/C6-H (axial)
~1.60m2HCyclohexyl C3/C5-H (axial)
~1.30m2HCyclohexyl C4-H (axial)
~1.25m2HCyclohexyl C2/C6-H (equatorial)
~1.15m2HCyclohexyl C3/C5-H (equatorial)
~1.10s (broad)2H-NH₂
¹³C NMR (Carbon-13 NMR) Data (Predicted)
Chemical Shift (δ) (ppm) Assignment
~77.0-O-C H-(CH₂)₅
~68.0-O-C H₂-CH₂-CH₂-NH₂
~40.0-O-CH₂-CH₂-C H₂-NH₂
~32.0Cyclohexyl C 2/C6
~30.0-O-CH₂-C H₂-CH₂-NH₂
~25.5Cyclohexyl C 4
~24.0Cyclohexyl C 3/C5
FTIR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3380-3250Medium, BroadN-H stretch (asymmetric and symmetric)Primary Amine
2930-2850StrongC-H stretchCyclohexyl and Propyl CH₂, CH
1590-1560MediumN-H bend (scissoring)Primary Amine
1450MediumC-H bendCH₂
1100-1050StrongC-O stretchEther
Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity Possible Fragment Ion
157Low[M]⁺ (Molecular Ion)
156Moderate[M-H]⁺
127Moderate[M-CH₂NH₂]⁺
98High[C₆H₁₀O]⁺
83Moderate[C₆H₁₁]⁺ (Cyclohexyl cation)
56High[C₃H₆N]⁺
30Very High (Base Peak)[CH₂NH₂]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance III HD.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.

  • Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

GC-MS Conditions:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 20-400.

Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the observed spectrum with spectral libraries if available.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for spectral interpretation.

Spectroscopic_Analysis_Workflow start Start: Compound Synthesis or Acquisition sample_prep Sample Preparation (Dissolution, Dilution) start->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ftir FTIR Spectroscopy sample_prep->ftir ms Mass Spectrometry sample_prep->ms data_acq Data Acquisition nmr->data_acq ftir->data_acq ms->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spectral_interp Spectral Interpretation data_proc->spectral_interp structure_confirm Structure Confirmation spectral_interp->structure_confirm structure_confirm->sample_prep Inconsistent (Re-run or Re-evaluate) report Final Report and Data Archiving structure_confirm->report Structure Consistent end End report->end Spectral_Interpretation_Logic molecular_formula Molecular Formula C₉H₁₉NO mass_spec Mass Spectrometry (MS) - Molecular Ion Peak (m/z 157) - Fragmentation Pattern molecular_formula->mass_spec functional_groups Identified Functional Groups - Primary Amine (-NH₂) - Ether (C-O-C) - Alkyl Chains (Cyclohexyl, Propyl) mass_spec->functional_groups ir_spec Infrared (IR) Spectroscopy - N-H Stretch (~3300 cm⁻¹) - C-O Stretch (~1100 cm⁻¹) - C-H Stretches (~2900 cm⁻¹) ir_spec->functional_groups nmr_spec NMR Spectroscopy (¹H, ¹³C) - Number of Signals - Chemical Shifts - Integration (¹H) - Splitting Patterns (¹H) structural_fragments Deduced Structural Fragments - Cyclohexyloxy group - Aminopropyl group nmr_spec->structural_fragments functional_groups->structural_fragments final_structure {Final Structure Confirmation|this compound} structural_fragments->final_structure

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(Cyclohexyloxy)propan-1-amine. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established chemical shift principles and data from analogous compounds. The guide includes a comprehensive table of predicted ¹H NMR data, a detailed experimental protocol for acquiring such a spectrum, and illustrative diagrams to aid in the understanding of the molecular structure and experimental workflow. This document is intended to serve as a valuable resource for researchers working with this or structurally related compounds.

Introduction

This compound is a bifunctional molecule incorporating a bulky cyclohexyloxy group and a primary amine. Understanding its three-dimensional structure and electronic environment is crucial for its application in various fields, including drug development and materials science. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. This guide offers a predictive overview of the ¹H NMR spectrum of this compound, detailing the expected chemical shifts, coupling constants, and multiplicities for each proton.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of its constituent functional groups: the cyclohexane ring, the propyl chain, the ether linkage, and the primary amine. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the magnetic anisotropy of the cyclohexane ring.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-a (-CH-O-)3.20 - 3.30m-1H
H-b (-O-CH₂-)3.45 - 3.55tJ = 6.5 - 7.02H
H-c (-CH₂-)1.70 - 1.80pJ = 6.5 - 7.02H
H-d (-CH₂-NH₂)2.75 - 2.85tJ = 6.5 - 7.02H
H-e, H-f (cyclohexyl)1.10 - 1.95m-10H
H-g (-NH₂)1.5 - 2.5 (broad)s-2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shift of the amine protons (H-g) can vary significantly with solvent, concentration, and temperature, and may exchange with D₂O.

Structural Assignment and Rationale

The predicted chemical shifts are rationalized as follows:

  • H-a: The methine proton on the cyclohexane ring directly attached to the oxygen atom is expected to be the most deshielded of the cyclohexane protons, appearing as a multiplet in the range of 3.20-3.30 ppm.

  • H-b: The methylene protons adjacent to the ether oxygen are deshielded and are expected to appear as a triplet around 3.45-3.55 ppm due to coupling with the adjacent methylene group (H-c).

  • H-c: The central methylene group of the propyl chain is expected to resonate as a pentet (or multiplet) in the range of 1.70-1.80 ppm, being coupled to both H-b and H-d.

  • H-d: The methylene protons adjacent to the amine group are deshielded by the nitrogen atom and are expected to appear as a triplet around 2.75-2.85 ppm, coupled to H-c.

  • H-e, H-f: The remaining ten protons of the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region, typically between 1.10 and 1.95 ppm.

  • H-g: The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift is highly variable.

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For compounds with exchangeable protons like amines, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks. This can be performed manually or automatically.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient signal detection.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

    • Peak Picking: Identify the chemical shift of each peak.

Visualizations

5.1. Molecular Structure and Proton Labeling

The following diagram illustrates the chemical structure of this compound with protons labeled for correlation with the predicted NMR data.

Caption: Labeled structure of this compound.

5.2. Experimental Workflow

The following flowchart outlines the general workflow for obtaining the ¹H NMR spectrum of a chemical sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline analyze Integrate and Analyze phase_baseline->analyze report report analyze->report Final Spectrum

Caption: General workflow for ¹H NMR spectroscopy.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. The tabulated data, along with the detailed experimental protocol and illustrative diagrams, offer a solid foundation for researchers and scientists to interpret experimental spectra of this and related molecules. While the predicted values serve as a strong guideline, it is important to note that experimental conditions can cause variations in the observed chemical shifts and coupling constants.

An In-depth Technical Guide to the 13C NMR Analysis of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(Cyclohexyloxy)propan-1-amine. It details predicted and experimental chemical shift data, a standardized experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development requiring detailed spectroscopic information and standardized methodologies for the characterization of this compound.

Molecular Structure and Carbon Numbering

The structure of this compound is depicted below, with each carbon atom systematically numbered to facilitate the assignment of 13C NMR signals. This numbering scheme is used consistently throughout this guide.

13C NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim Spectrometer transfer->lock setup Set Acquisition Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts peak_pick->assign report Generate Report assign->report

Mass spectrometry of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 3-(Cyclohexyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Molecular Properties

The fundamental properties of this compound are essential for interpreting its mass spectrum.

PropertyValueReference
Molecular FormulaC₉H₁₉NO[1]
Molecular Weight157.25 g/mol [1]
Monoisotopic Mass157.146664230 Da[1]

According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3][4] As this compound contains a single nitrogen atom, its molecular ion peak ([M]⁺) is expected at an odd m/z value, specifically at m/z 157.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is predicted to be dominated by cleavage events characteristic of its two main functional groups: the primary amine and the ether.

Alpha-Cleavage at the Amine Group

The most prominent fragmentation pathway for aliphatic primary amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[2][3][5][6][7] This process results in the formation of a resonance-stabilized iminium cation. For this compound, this cleavage is expected to yield a base peak at m/z 30 , corresponding to the [CH₂NH₂]⁺ fragment.[5][6]

Cleavage at the Ether Linkage

Fragmentation can also occur at the ether functional group. This can involve cleavage of the C-O bond or the C-C bond adjacent to the oxygen.

  • C-O Bond Cleavage: Cleavage of the bond between the propyl chain and the oxygen atom can lead to the formation of a cyclohexyl radical and a [C₃H₇NO]⁺ ion, or a cyclohexyloxy radical and a [C₃H₈N]⁺ ion.

  • Alpha-Cleavage at the Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen within the propyl chain can also occur.

Fragmentation of the Cyclohexyl Ring

The cyclohexyl ring itself can undergo fragmentation, typically involving the loss of neutral alkene molecules (e.g., ethene, propene) after initial ring-opening. This leads to a series of peaks separated by 14 or 28 mass units.

Predicted Mass Spectrum Data

Based on the predicted fragmentation pathways, the following table summarizes the expected key ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Abundance
157[C₉H₁₉NO]⁺Molecular Ion ([M]⁺)Low to Medium
128[C₈H₁₆N]⁺Loss of CHOLow
98[C₆H₁₀O]⁺Cleavage at C-O bond and H transferLow
83[C₆H₁₁]⁺Cyclohexyl cationMedium
57[C₃H₇N]⁺Cleavage of C-O bondMedium
55[C₄H₇]⁺Fragment from cyclohexyl ringMedium
30 [CH₂NH₂]⁺ Alpha-cleavage at the amine High (Base Peak)

Experimental Protocols

To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol would be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is typically heated to 250°C.

  • Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A typical temperature program would be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 30-200.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a methanol/water mixture.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Data Acquisition: Full scan mode to detect the protonated molecule [M+H]⁺ (m/z 158) and MS/MS (tandem mass spectrometry) to induce fragmentation and confirm the structure.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for mass spectrometry.

Fragmentation_Pathway M [C₉H₁₉NO]⁺˙ m/z 157 (Molecular Ion) F1 [CH₂NH₂]⁺ m/z 30 (Base Peak) M->F1 α-cleavage - C₈H₁₇O• F2 [C₈H₁₆N]⁺ m/z 128 M->F2 - CHO• F3 [C₆H₁₁]⁺ m/z 83 M->F3 - C₃H₈NO• F4 [C₃H₇N]⁺ m/z 57 M->F4 - C₆H₁₁O•

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Introduction Sample Introduction (GC or LC) Dissolution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization MassAnalyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Spectrum Mass Spectrum Generation DataAcquisition->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation

Caption: General experimental workflow for mass spectrometry.

References

Physical and chemical characteristics of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Cyclohexyloxy)propan-1-amine, a versatile bifunctional molecule with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its properties, reactivity, and analytical methodologies, presented in a format tailored for scientific and research applications.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 16728-63-5, is an organic compound featuring a cyclohexyloxy group linked to a propanamine backbone.[1][2] This structure imparts both hydrophobic (cyclohexyl ring) and hydrophilic (amine group) characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 16728-63-5[1][2]
Molecular Formula C₉H₁₉NO[1][3]
Molecular Weight 157.25 g/mol [1][3]
Boiling Point 72-74 °C at 4.5 Torr[2]
Density 0.9281 g/cm³[2]
pKa (Predicted) 9.70 ± 0.10[2]
Flash Point 110.3 °C[4]
Vapor Pressure 0.0218 mmHg at 25 °C[4]

Chemical Synthesis and Reactivity

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the reaction of cyclohexanol with 3-chloropropan-1-amine.[5] The amine group and the ether linkage are the primary sites of chemical reactivity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Cyclohexanol Cyclohexanol Reaction Nucleophilic Substitution Cyclohexanol->Reaction Chloropropanamine 3-Chloropropan-1-amine Chloropropanamine->Reaction Product This compound Reaction->Product Base

The chemical behavior of this compound is characterized by the reactivity of its primary amine group.[5] Key reactions include:

  • Oxidation: The primary amine can be oxidized to form corresponding aldehydes or ketones, depending on the oxidizing agent used.[5]

  • Reduction: While the amine is already in a reduced state, other parts of the molecule could be susceptible to reduction under specific conditions.

  • Substitution: The nucleophilic amine group can participate in substitution reactions, allowing for the synthesis of a variety of derivatives.[5]

Reactivity_Diagram A This compound B Oxidation A->B Oxidizing Agent C Substitution A->C Electrophile D Amide/Imine Formation A->D Carbonyl Compound

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound follow standard laboratory procedures. Below are generalized methodologies for key analytical techniques.

3.1. Determination of Boiling Point

The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition, as is the case for this compound which was measured at a reduced pressure of 4.5 Torr.[2]

3.2. Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the cyclohexyl protons, the protons of the propyl chain, and the amine protons. The protons on the carbon adjacent to the nitrogen and oxygen atoms would be deshielded and appear at a lower field.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule.[1] The carbons bonded to the nitrogen and oxygen atoms would be shifted downfield.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit a characteristic N-H stretching absorption for a primary amine in the range of 3300-3500 cm⁻¹.[6] Typically, primary amines show two bands in this region.[6] A strong C-O stretching band for the ether linkage would be expected around 1000-1300 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation A Obtain Pure Sample B Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR) A->B C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Elucidate Structure C->F D->F E->F G Confirm Purity F->G

Biological Activity and Applications

While extensive research into the biological activity of this compound is limited, its structural motifs are present in various pharmacologically active compounds.[5] The presence of both a hydrophobic cyclohexyl group and a basic amine center makes it a candidate for investigation in drug discovery programs. Its primary use to date has been in biochemical research and as a precursor in the synthesis of more complex molecules, including polymers.[5]

Safety and Handling

This compound is classified as a hazardous substance.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area.[4]

  • Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[4]

  • Avoid contact with skin and eyes.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration.[4]

References

Safety and Handling of 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3-(Cyclohexyloxy)propan-1-amine (CAS RN: 16728-63-5). The information is compiled from publicly available safety data sheets and chemical databases to ensure laboratory personnel can manage this substance responsibly.

Chemical Identification and Physical Properties

IdentifierValueReference
IUPAC Name 3-cyclohexyloxypropan-1-amine[1]
CAS Number 16728-63-5[1][2]
Molecular Formula C9H19NO[1]
Molecular Weight 157.25 g/mol [1]
Appearance Liquid[3]
Boiling Point 72-74 °C at 4.5 Torr[4]
Flash Point 110.3°C[2]
Vapor Pressure 0.0218 mmHg at 25°C[2]
pKa 9.70 ± 0.10 (Predicted)[4]
Density 0.9281 g/cm3 [4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Summary [1]

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation1B
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3

Signal Word: Danger[1][3]

Hazard Statements: [1][3]

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Primary Hazards: Corrosive, Irritant[1]

The following diagram illustrates the GHS hazard classification for this compound.

GHS_Classification cluster_main GHS Hazard Classification for this compound cluster_hazards Hazard Classes cluster_elements Label Elements Compound This compound AcuteTox Acute Toxicity (Oral) Category 4 Compound->AcuteTox is classified as SkinCorr Skin Corrosion Category 1B Compound->SkinCorr STOT_SE STOT - Single Exposure Category 3 Compound->STOT_SE H302 H302: Harmful if swallowed AcuteTox->H302 results in H314 H314: Causes severe skin burns and eye damage SkinCorr->H314 H335 H335: May cause respiratory irritation STOT_SE->H335 Signal Signal Word: Danger H302->Signal H314->Signal H335->Signal

Caption: GHS Hazard Classification of this compound.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling: [2]

  • Handle in a well-ventilated place.[2]

  • Work under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe mist, gas, or vapors.[2]

  • Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Wash hands thoroughly after handling.[5]

Storage: [2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store locked up.[6]

  • Store apart from incompatible materials such as strong oxidizing agents and acids.[2][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] Protective clothing is also required.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_protection Required Protection Start Handling this compound EyeProtection Eye/Face Protection: Tightly fitting safety goggles Start->EyeProtection Wear HandProtection Hand Protection: Chemical-impermeable gloves Start->HandProtection Wear BodyProtection Body Protection: Protective clothing Start->BodyProtection Wear RespiratoryProtection Respiratory Protection: Use full-face respirator if limits exceeded Start->RespiratoryProtection Assess need for

Caption: Recommended Personal Protective Equipment (PPE).

First Aid Measures

In the event of exposure, immediate medical attention is required. The following first aid measures should be taken:

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

The decision-making process for first aid is illustrated in the diagram below.

First_Aid_Protocol cluster_first_aid First Aid Decision Workflow Exposure Exposure Occurs Route Determine Exposure Route Exposure->Route Inhalation Inhalation: Move to fresh air, give oxygen if needed. Seek immediate medical attention. Route->Inhalation Inhalation Skin Skin Contact: Remove contaminated clothing. Wash with soap and water. Consult a doctor. Route->Skin Skin Eye Eye Contact: Rinse with water for 15 mins. Consult a doctor. Route->Eye Eye Ingestion Ingestion: Rinse mouth, do not induce vomiting. Seek immediate medical attention. Route->Ingestion Ingestion

Caption: First Aid Workflow for Exposure Incidents.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: No data available.[2]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures:

  • Personal Precautions: Avoid breathing mist, gas, or vapors.[2] Avoid contact with skin and eyes.[2] Use personal protective equipment, including chemical-impermeable gloves.[2] Ensure adequate ventilation.[2] Remove all sources of ignition.[2] Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the chemical enter drains; discharge into the environment must be avoided.[2]

  • Methods for Containment and Cleaning Up: Collect and arrange for disposal.[2] Keep the chemical in suitable, closed containers for disposal.[2] Remove all sources of ignition.[2]

Toxicological and Ecological Information

Detailed experimental protocols for the toxicological and ecological effects of this compound are not available in the public domain. The provided information is based on GHS classifications.

Acute Toxicity:

  • Oral: Harmful if swallowed (Category 4).[1]

Skin Corrosion/Irritation:

  • Causes severe skin burns (Category 1B).[1]

Serious Eye Damage/Eye Irritation:

  • Causes serious eye damage.[1]

Respiratory Sensitization:

  • May cause respiratory irritation (STOT SE, Category 3).[1]

Ecological Information:

  • Discharge into the environment must be avoided.[2]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2] Containers can be triple-rinsed and offered for recycling or reconditioning.[2]

Regulatory Information

This substance is subject to various regulations. Users should ensure compliance with all applicable local, regional, and national laws.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal safety data sheet (SDS) and should not be used as the sole basis for risk assessment. All users should consult the original SDS for this compound from their supplier and adhere to all institutional safety protocols. No warranty, expressed or implied, is made.

References

Navigating the Hazard Landscape of 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards associated with 3-(Cyclohexyloxy)propan-1-amine, in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This document is intended to equip researchers, scientists, and professionals in drug development with the critical safety information required for the safe handling, storage, and use of this compound.

GHS Classification and Hazards

This compound (CAS No. 16728-63-5) is classified as a hazardous chemical according to GHS criteria. The primary hazards identified are acute oral toxicity, skin corrosion, and respiratory irritation.[1] The GHS classification is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Danger[1]

GHS Pictograms:

  • Corrosion

  • Health Hazard

  • Exclamation Mark

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is crucial for understanding the substance's behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C9H19NOPubChem[1]
Molecular Weight 157.25 g/mol PubChem[1]
Flash Point 110.3 °CChemicalBook[2]
Vapor Pressure 0.0218 mmHg at 25°CChemicalBook[2]

Toxicological Data Summary

Toxicological EndpointGHS ClassificationRemarks
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion of this substance can lead to harmful effects.
Skin Corrosion Category 1B (Causes severe skin burns and eye damage)Direct contact can cause irreversible damage to the skin and eyes.
Respiratory Irritation Category 3 (May cause respiratory irritation)Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.

Experimental Protocols

The following sections describe the general methodologies based on OECD guidelines that are typically used to determine the GHS hazard classifications for a substance like this compound. It is important to note that the specific experimental details for this particular compound are not publicly available.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

Methodology:

  • Test Animals: Typically, a small number of rats (usually females) are used for each step of the test.

  • Dosage: The test substance is administered in a stepwise procedure using a limited number of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Administration: The substance is administered orally by gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The classification is determined by the number of animals that show signs of toxicity or die at specific dose levels.

Skin Corrosion/Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin corrosion or irritation.

Methodology:

  • Test Animals: The test is typically performed on albino rabbits.

  • Application: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a shaved patch of skin.

  • Exposure: The substance is held in contact with the skin for a specified period (up to 4 hours).

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal. For corrosion, the observation is for irreversible tissue damage.

  • Endpoint: The severity and reversibility of the skin reactions are scored to determine the classification. A substance is considered corrosive if it causes destruction of skin tissue.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The assessment of respiratory irritation is often based on a combination of evidence, including human data (if available), animal studies, and other supporting data.

Methodology (based on general principles):

  • Test Animals: Studies may involve rodents exposed to the substance via inhalation.

  • Exposure: Animals are exposed to various concentrations of the substance as a vapor, aerosol, or gas for a defined period.

  • Observation: Clinical signs of respiratory irritation are observed, which may include changes in breathing patterns, nasal discharge, and histopathological examination of the respiratory tract.

  • Endpoint: Evidence of functional and/or morphological changes in the respiratory tract that are indicative of irritation determines the classification.

GHS Hazard Communication Workflow

The following diagram illustrates the logical workflow from hazard identification to the communication of these hazards through labels and safety data sheets (SDS) as mandated by the GHS.

GHS_Workflow Data Collection of Physicochemical, Toxicological, and Ecotoxicological Data Evaluation Data Evaluation and Weight of Evidence Analysis Data->Evaluation Analysis Classification Classification into Hazard Classes and Categories (e.g., Acute Tox. 4) Evaluation->Classification Determination Labeling Label Elements Generation: - Pictograms - Signal Word - Hazard Statements - Precautionary Statements Classification->Labeling Leads to SDS Safety Data Sheet (SDS) Preparation (16 Sections) Classification->SDS Product Chemical Product: This compound Labeling->Product SDS->Product

Caption: GHS Hazard Communication Workflow for a Chemical Substance.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling or using this chemical.

References

An In-depth Technical Guide to 3-(Cyclohexyloxy)propan-1-amine: Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-(Cyclohexyloxy)propan-1-amine. Due to the limited publicly available biological data for this specific compound, this guide also contextualizes its potential pharmacological activity based on related compounds and historical patent literature.

Introduction

This compound is a cycloalkylamine derivative. Its structural features, specifically the cyclohexyloxy and propanamine moieties, place it within a class of compounds investigated for their potential pharmacological activities, notably as cardiovascular agents. This guide will detail its known properties, trace its likely origins based on patent literature, and provide a representative synthetic protocol.

Physicochemical and Safety Data

Comprehensive data on the physical, chemical, and safety properties of this compound are crucial for its handling and application in a research setting.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These computed properties are sourced from publicly available chemical databases.[1]

PropertyValue
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
CAS Number 16728-63-5
IUPAC Name 3-cyclohexyloxypropan-1-amine
XLogP3-AA 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 157.146664230 Da
Topological Polar Surface Area 35.3 Ų
Toxicology and Safety Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and precautionary statements.[1] It is imperative to handle this compound in a well-ventilated area with appropriate personal protective equipment.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)DangerH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1B)DangerH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationDangerH335: May cause respiratory irritation

Discovery and History

The specific discovery of this compound is not well-documented in publicly accessible literature. However, its origins can be traced through patent literature concerning a broader class of cycloalkyl propanolamines.

A key document is the 1981 European Patent EP0037777B1, filed by the Pierre FABRE Research Center. This patent details the synthesis of novel cycloalkyl propanolamine derivatives with β-blocking properties for the potential treatment of cardiovascular diseases. While this compound is not explicitly singled out, its structure falls within the general class of compounds described.

Crucially, this patent mentions that some of these cycloalkyl propanolamines were already known, citing a 1968 article by G. Ferrari et al. in Boll. Chim. Farm. and a Belgian Patent No. 837,320 as prior art. The Ferrari et al. paper is titled "Beta-Adrenergic blocking drugs. III. 1-Aryloxy- and 1-arylamino-3-amino-2-propanols," suggesting that the initial research into related structures focused on their potential as beta-blockers.

It is therefore highly probable that this compound was first synthesized and characterized during this period of research into non-aromatic analogues of aryloxypropanolamine beta-blockers.

Experimental Protocols: Synthesis

The following is a generalized experimental protocol for the synthesis of cycloalkyl propanolamines, based on the process described in European Patent EP0037777B1. This should be considered a representative method, and specific optimization would be required for the synthesis of this compound.

General Synthesis of Cycloalkyl Propanolamines

The synthesis is a two-step process:

  • Step 1: Synthesis of the Epoxide Intermediate. The corresponding alcohol (in this case, cyclohexanol) is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate) to form the glycidyl ether intermediate, 1-(cyclohexyloxy)-2,3-epoxypropane.

  • Step 2: Amination of the Epoxide. The epoxide intermediate is then reacted with an amine (in this case, ammonia or a protected form of ammonia) to open the epoxide ring and form the final propanolamine product. The reaction is typically carried out in a solvent such as methanol.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination Cyclohexanol Cyclohexanol Reaction1 Reaction Cyclohexanol->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base_Catalyst Base (e.g., NaOH) Phase-Transfer Catalyst Base_Catalyst->Reaction1 Reaction Conditions Epoxide 1-(Cyclohexyloxy)-2,3-epoxypropane Epoxide_input 1-(Cyclohexyloxy)-2,3-epoxypropane Reaction1->Epoxide Reaction2 Reaction Epoxide_input->Reaction2 Ammonia Amine (e.g., Ammonia) in Solvent (e.g., Methanol) Ammonia->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways (Inferred)

There is a lack of specific, publicly available experimental data on the biological activity of this compound. However, based on the historical context of its likely discovery and its structural similarity to known beta-blockers, its primary pharmacological target would likely be the β-adrenergic receptors.

Inferred Mechanism of Action: β-Adrenergic Blockade

β-adrenergic receptors are G-protein coupled receptors that are activated by catecholamines like epinephrine and norepinephrine. Their activation in the heart, for example, leads to an increase in heart rate and contractility. A β-blocker would competitively inhibit the binding of these catecholamines to the receptor, thereby reducing its downstream effects.

The signaling pathway for a β1-adrenergic receptor in a cardiac myocyte is as follows:

  • Activation: Epinephrine or norepinephrine binds to the β1-adrenergic receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

  • PKA Activation: cAMP activates Protein Kinase A (PKA).

  • Phosphorylation: PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced cardiac contractility and heart rate.

This compound, acting as a β-blocker, would be expected to competitively antagonize the receptor at Step 1, thereby inhibiting this entire cascade.

G cluster_pathway β-Adrenergic Signaling Pathway Catecholamine Catecholamine (Epinephrine/Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Activates Beta_Blocker This compound (Inferred Antagonist) Beta_Blocker->Beta_Receptor Blocks (Inferred) G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., Ca2+ Channels) PKA->Downstream Phosphorylates Response Increased Heart Rate & Contractility Downstream->Response

Caption: Inferred mechanism of action via β-adrenergic receptor blockade.

Conclusion

This compound is a compound with a likely history rooted in the mid-20th-century exploration of beta-adrenergic blocking agents. While specific biological data for this molecule is scarce in the public domain, its chemical properties are well-defined, and a general synthetic route can be inferred from related patents. Future research would be necessary to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational understanding for researchers interested in this and related cycloalkylamine compounds.

References

Unveiling the Therapeutic Potential: A Technical Guide to Research Areas for 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the promising, yet largely untapped, research avenues for the novel compound 3-(Cyclohexyloxy)propan-1-amine. Based on structural similarities to known pharmacologically active agents, this document posits that the primary therapeutic potential of this compound lies in its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI). SNRIs are a well-established class of antidepressants that are also effective in the treatment of various anxiety and pain disorders. This guide provides a comprehensive overview of the foundational chemical information, potential biological targets, and detailed experimental protocols to facilitate further investigation into this compelling molecule. A proposed preclinical development workflow is also outlined to guide future research endeavors.

Introduction

This compound is a primary amine with a cyclohexyloxy moiety. While specific biological activity data for this compound is not extensively available in peer-reviewed literature, its structural architecture bears a strong resemblance to a class of molecules known as 3-aryloxy-3-substituted propanamines, which have been patented as potent inhibitors of both serotonin and norepinephrine reuptake.[1] This structural analogy forms the basis of the hypothesis that this compound may function as a dual serotonin-norepinephrine reuptake inhibitor (SNRI), a class of drugs with significant therapeutic value in treating major depressive disorder (MDD), generalized anxiety disorder (GAD), social phobia, and chronic pain conditions.[2]

This whitepaper aims to provide a detailed technical framework for initiating and advancing research into this compound. It will cover the known chemical properties, propose a primary mechanism of action, outline detailed experimental protocols for synthesis and biological evaluation, and present a logical workflow for its preclinical development.

Chemical and Physical Properties

A summary of the known and computed chemical and physical properties of this compound is presented in Table 1. This data is essential for its synthesis, purification, and formulation in future studies.

PropertyValueReference
Molecular Formula C9H19NO[3]
Molecular Weight 157.25 g/mol [3][4]
CAS Number 16728-63-5[3][4]
IUPAC Name 3-cyclohexyloxypropan-1-amine[3]
SMILES C1CCC(CC1)OCCCN[3]
XLogP3-AA 2.7[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 4[5]
Exact Mass 157.146664 g/mol [3]
Topological Polar Surface Area 35.3 Ų[3]

Proposed Primary Research Area: Serotonin-Norepinephrine Reuptake Inhibition

The core hypothesis for the therapeutic potential of this compound is its function as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Mechanism of Action: SNRI Signaling Pathway

SNRIs exert their therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuronal membrane. This inhibition leads to an increased concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission. The downstream effects of this increased monoamine availability are believed to be responsible for the antidepressant, anxiolytic, and analgesic properties of this drug class.

SNRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron vesicle Vesicles (5-HT, NE) serotonin 5-HT vesicle->serotonin Release norepinephrine NE vesicle->norepinephrine Release SERT SERT NET NET SNRI This compound (Proposed SNRI) SNRI->SERT Inhibition SNRI->NET Inhibition serotonin->SERT postsynaptic_receptor_5HT 5-HT Receptors serotonin->postsynaptic_receptor_5HT Binding norepinephrine->NET Reuptake postsynaptic_receptor_NE NE Receptors norepinephrine->postsynaptic_receptor_NE Binding downstream Downstream Signaling (e.g., cAMP, CREB) postsynaptic_receptor_5HT->downstream postsynaptic_receptor_NE->downstream therapeutic_effects Therapeutic Effects (Antidepressant, Anxiolytic) downstream->therapeutic_effects

Figure 1: Proposed SNRI Signaling Pathway

Experimental Protocols

To investigate the potential of this compound as an SNRI, a series of in vitro and in vivo experiments are proposed.

Synthesis of this compound

A potential synthetic route is adapted from the general procedure described for related cycloalkyl propanolamines.

Materials:

  • Cyclohexanol

  • Acrylonitrile

  • Sodium metal

  • Raney Nickel

  • Anhydrous diethyl ether

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Synthesis of 3-Cyclohexyloxypropanenitrile: In a round-bottom flask, dissolve cyclohexanol in anhydrous diethyl ether. Add small pieces of sodium metal portion-wise with stirring until all the sodium has reacted to form sodium cyclohexoxide. To this solution, add acrylonitrile dropwise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature overnight. Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-cyclohexyloxypropanenitrile. Purify by vacuum distillation.

  • Reduction to this compound: In a high-pressure autoclave, dissolve the purified 3-cyclohexyloxypropanenitrile in ethanol. Add a catalytic amount of Raney Nickel. Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and heat to 80-100°C with vigorous stirring. Monitor the reaction by TLC or GC-MS until completion. After cooling and releasing the pressure, filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the amine in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution. The precipitated hydrochloride salt can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/ether).

In Vitro Evaluation of SERT and NET Inhibition

Objective: To determine the inhibitory potency (IC50 and Ki values) of this compound on the serotonin and norepinephrine transporters.

Methodology: Radioligand Binding Assays

  • Transporter Source: Human embryonic kidney (HEK-293) cells stably expressing human SERT (hSERT) or human NET (hNET).

  • Radioligands:

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine or [¹²⁵I]RTI-55

  • Procedure:

    • Prepare cell membranes from the transfected HEK-293 cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Behavioral Models for Antidepressant and Anxiolytic Activity

Objective: To assess the potential antidepressant and anxiolytic effects of this compound in established rodent models.

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats.

  • Drug Administration: this compound administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

4.3.1. Forced Swim Test (FST) - Antidepressant Model

  • Mice are individually placed in a cylinder of water from which they cannot escape.

  • The duration of immobility is recorded during the last 4 minutes of a 6-minute session.

  • A reduction in immobility time is indicative of an antidepressant-like effect.

  • Administer this compound 30-60 minutes before the test.

4.3.2. Tail Suspension Test (TST) - Antidepressant Model

  • Mice are suspended by their tail using adhesive tape.

  • The duration of immobility is recorded over a 6-minute period.

  • A reduction in immobility time suggests antidepressant activity.

  • Administer the test compound 30-60 minutes prior to the test.

4.3.3. Elevated Plus Maze (EPM) - Anxiolytic Model

  • The maze consists of two open arms and two closed arms elevated from the floor.

  • Rodents are placed in the center of the maze and allowed to explore for 5 minutes.

  • Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Administer this compound 30 minutes before placing the animal on the maze.

Proposed Preclinical Development Workflow

The following diagram illustrates a logical workflow for the preclinical development of this compound as a potential SNRI.

Preclinical_Workflow cluster_discovery Discovery & Lead Identification cluster_preclinical Preclinical Development synthesis Synthesis & Purification in_vitro_screening In Vitro Screening (SERT/NET Binding & Uptake Assays) synthesis->in_vitro_screening lead_identification Lead Compound Identification (Potency & Selectivity) in_vitro_screening->lead_identification in_vivo_efficacy In Vivo Efficacy (FST, TST, EPM) lead_identification->in_vivo_efficacy adme ADME/Tox Profiling (Pharmacokinetics, Safety Pharmacology) in_vivo_efficacy->adme formulation Formulation Development adme->formulation ind_enabling IND-Enabling Studies (GLP Toxicology) formulation->ind_enabling

Figure 2: Preclinical Development Workflow

Logical Relationships in SNRI Drug Discovery

The following diagram outlines the logical relationships and key decision points in the early stages of developing a novel SNRI like this compound.

Logical_Relationships start Hypothesis: This compound is an SNRI synthesis_pure Successful Synthesis & Purification? start->synthesis_pure potent_in_vitro Potent SERT/NET Inhibition in vitro? synthesis_pure->potent_in_vitro Yes stop Stop or Redesign synthesis_pure->stop No selective Acceptable Selectivity Profile? potent_in_vitro->selective Yes potent_in_vitro->stop No efficacious_in_vivo Efficacious in Animal Models? selective->efficacious_in_vivo Yes selective->stop No safe_adme Favorable ADME/Tox Profile? efficacious_in_vivo->safe_adme Yes efficacious_in_vivo->stop No proceed Proceed to IND-Enabling Studies safe_adme->proceed Yes safe_adme->stop No

Figure 3: Logical Relationships in Early SNRI Discovery

Conclusion

While direct biological data for this compound is currently limited, its structural similarity to known SNRIs presents a compelling case for its investigation as a novel therapeutic agent. This technical guide provides a robust framework for researchers to explore this potential. The proposed research areas, detailed experimental protocols, and logical development workflows offer a clear path forward for elucidating the pharmacological profile of this compound and potentially unlocking a new treatment for depression, anxiety, and pain disorders. Further research is strongly encouraged to validate the hypotheses presented herein and to fully characterize the therapeutic promise of this compound.

References

Methodological & Application

Synthesis of 3-(Cyclohexyloxy)propan-1-amine experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(cyclohexyloxy)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust three-step sequence starting from the commercially available 3-(cyclohexyloxy)propan-1-ol. This process involves the conversion of the primary alcohol to a mesylate, followed by nucleophilic substitution with azide, and subsequent reduction to the desired primary amine. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound is an important intermediate in the synthesis of various biologically active molecules. Its structural features, including a flexible cyclohexyloxy group and a primary amine, make it a versatile scaffold for the development of novel therapeutic agents. The protocol outlined herein provides a clear and detailed pathway to this compound, suitable for implementation in a standard organic synthesis laboratory.

Overall Reaction Scheme

cluster_0 Overall Synthesis 3-(cyclohexyloxy)propan-1-ol 3-(Cyclohexyloxy)propan-1-ol 3-(cyclohexyloxy)propyl methanesulfonate 3-(Cyclohexyloxy)propyl methanesulfonate 3-(cyclohexyloxy)propan-1-ol->3-(cyclohexyloxy)propyl methanesulfonate  1. MsCl, Et3N, DCM 1-azido-3-(cyclohexyloxy)propane 1-Azido-3-(cyclohexyloxy)propane 3-(cyclohexyloxy)propyl methanesulfonate->1-azido-3-(cyclohexyloxy)propane  2. NaN3, DMF This compound This compound 1-azido-3-(cyclohexyloxy)propane->this compound  3. PPh3, THF/H2O

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Cyclohexyloxy)propyl methanesulfonate

This step involves the conversion of the primary alcohol to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • 3-(Cyclohexyloxy)propan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-(cyclohexyloxy)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.[2]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude 3-(cyclohexyloxy)propyl methanesulfonate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-Azido-3-(cyclohexyloxy)propane

This step is a nucleophilic substitution of the mesylate with sodium azide.

Materials:

  • 3-(Cyclohexyloxy)propyl methanesulfonate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Dissolve the crude 3-(cyclohexyloxy)propyl methanesulfonate (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 10 volumes).

  • Add sodium azide (2.0 eq.) to the solution.[3]

  • Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.[4] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude 1-azido-3-(cyclohexyloxy)propane can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 3: Synthesis of this compound (Staudinger Reduction)

This final step involves the mild reduction of the azide to the primary amine using the Staudinger reaction.[5]

Materials:

  • 1-Azido-3-(cyclohexyloxy)propane

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve 1-azido-3-(cyclohexyloxy)propane (1.0 eq.) in tetrahydrofuran (THF, approx. 10 volumes).

  • Add triphenylphosphine (1.1 eq.) to the solution at room temperature.[6] Evolution of nitrogen gas should be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours until the azide starting material is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

  • Add water (approx. 2 volumes) to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate iminophosphorane.[5]

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

  • To purify the amine from the triphenylphosphine oxide byproduct, wash the organic layer with 1 M HCl. The amine will move to the aqueous layer as its ammonium salt.

  • Separate the aqueous layer and basify it with a strong base (e.g., 6 M NaOH) to a pH > 12.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous K2CO3 or Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

  • The final product can be further purified by flash column chromatography on silica gel treated with triethylamine or on a C-18 reversed-phase column.[7][8][9]

Data Presentation

Table 1: Summary of Reaction Steps and Expected Outcomes

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1Mesylation3-(Cyclohexyloxy)propan-1-ol3-(Cyclohexyloxy)propyl methanesulfonate>95>90 (crude)
2Azide Substitution3-(Cyclohexyloxy)propyl methanesulfonate1-Azido-3-(cyclohexyloxy)propane80-90>95
3Staudinger Reduction1-Azido-3-(cyclohexyloxy)propaneThis compound85-95>98

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol [10]
AppearanceColorless to pale yellow oil
Boiling PointNot available
¹³C NMR (CDCl₃, δ)75.9, 68.9, 40.2, 32.2, 31.8, 25.9, 24.2[10]
¹H NMR (CDCl₃, δ)Expected peaks: ~3.4 (m, 2H), ~3.2 (m, 1H), ~2.8 (t, 2H), ~1.8 (m, 2H), ~1.7 (m, 2H), 1.1-1.6 (m, 8H)
Mass Spec (ESI+)Expected [M+H]⁺: 158.15

Logical Workflow

cluster_workflow Experimental Workflow start Start: 3-(Cyclohexyloxy)propan-1-ol mesylation Step 1: Mesylation - Dissolve in DCM - Add Et3N - Add MsCl at 0°C - Stir for 2-4h start->mesylation workup1 Workup 1 - Quench with H2O - Wash with HCl, NaHCO3, Brine - Dry and Concentrate mesylation->workup1 azide_sub Step 2: Azide Substitution - Dissolve in DMF - Add NaN3 - Heat to 80-90°C for 16-24h workup1->azide_sub workup2 Workup 2 - Pour into H2O - Extract with EtOAc - Wash with H2O, Brine - Dry and Concentrate azide_sub->workup2 staudinger Step 3: Staudinger Reduction - Dissolve in THF - Add PPh3 - Stir for 4-6h workup2->staudinger hydrolysis Hydrolysis - Add H2O - Stir overnight staudinger->hydrolysis workup3 Workup 3 & Purification - Acid-base extraction - Dry and Concentrate - Optional Chromatography hydrolysis->workup3 end End Product: This compound workup3->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

Preparation of Cycloalkyl Propanol Amines from Epichlorohydrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cycloalkyl propanolamines from epichlorohydrin. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of beta-adrenergic blocking agents. The synthesis primarily involves the nucleophilic addition of a cycloalkylamine to epichlorohydrin, followed by intramolecular cyclization to an epoxide intermediate, and subsequent ring-opening to yield the desired propanolamine. This guide presents a comprehensive overview of the reaction pathways, detailed experimental procedures for key synthetic steps, and methods for characterization of the products. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the processes.

Introduction

Cycloalkyl propanolamines are a vital structural motif in a variety of pharmacologically active molecules. Their synthesis from readily available starting materials like epichlorohydrin and cycloalkylamines is a common strategy in drug discovery and development. The key reaction sequence involves the formation of a chlorohydrin intermediate, which then undergoes ring-closure to an epoxide, followed by a nucleophilic attack to yield the final propanolamine product. The versatility of this synthetic route allows for the introduction of diverse cycloalkyl moieties, enabling the fine-tuning of the pharmacological properties of the target compounds.

Reaction Mechanism and Signaling Pathway

The synthesis of cycloalkyl propanolamines from epichlorohydrin and a primary cycloalkylamine generally proceeds through a two-step mechanism:

  • Nucleophilic Addition: The primary cycloalkylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This reaction is typically carried out in a polar solvent and can be influenced by temperature. The initial attack can theoretically occur at either the C1 or C2 position of the epichlorohydrin. However, the reaction with primary amines generally leads to the formation of a secondary amine, N-(3-chloro-2-hydroxypropyl)cycloalkylamine, as the major product. A competing reaction is the formation of the disubstituted product, N,N-bis(3-chloro-2-hydroxypropyl)cycloalkylamine.[1]

  • Intramolecular Cyclization and Ring-Opening: The chlorohydrin intermediate, upon treatment with a base, undergoes an intramolecular Williamson ether synthesis to form a reactive epoxide intermediate, N-cycloalkyl-N-(2,3-epoxypropyl)amine. This epoxide can then be isolated or reacted in situ with a nucleophile (which can be another molecule of the amine or water) to yield the final cycloalkyl propanolamine.

The overall transformation can be visualized as follows:

ReactionPathway Epichlorohydrin Epichlorohydrin Intermediate1 N-(3-chloro-2-hydroxypropyl)cycloalkylamine (Chlorohydrin Intermediate) Epichlorohydrin->Intermediate1 + Cycloalkylamine Cycloalkylamine Cycloalkylamine Cycloalkylamine->Intermediate1 Intermediate2 N-Cycloalkyl-N-(2,3-epoxypropyl)amine (Epoxide Intermediate) Intermediate1->Intermediate2 + Base - HCl Product Cycloalkyl Propanolamine Intermediate2->Product + Nucleophile (e.g., H2O or Amine)

Caption: General reaction pathway for the synthesis of cycloalkyl propanolamines.

Experimental Protocols

Synthesis of N-(3-chloro-2-hydroxypropyl)cyclohexylamine

This protocol is based on the reaction of cyclohexylamine with epichlorohydrin.

Materials:

  • Cyclohexylamine

  • Epichlorohydrin

  • Methanol (or other polar solvent)[2]

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 mol) in methanol.

  • Cool the solution in an ice bath to below 30°C.[2]

  • Slowly add epichlorohydrin (1.0 mol) dropwise to the stirred solution, maintaining the temperature below 30°C.[2]

  • After the addition is complete, continue stirring the reaction mixture at a temperature between 60-70°C for several hours until the reaction is complete (monitored by TLC).[2]

  • Remove the solvent under reduced pressure to obtain the crude N-(3-chloro-2-hydroxypropyl)cyclohexylamine.

  • The product can be purified by crystallization or column chromatography.

Synthesis of 1-(Cyclohexylamino)propan-2-ol

This protocol describes the conversion of the chlorohydrin intermediate to the final propanolamine.

Materials:

  • N-(3-chloro-2-hydroxypropyl)cyclohexylamine

  • Sodium hydroxide (or other suitable base)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the crude N-(3-chloro-2-hydroxypropyl)cyclohexylamine in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 mol equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the epoxide formation and subsequent ring-opening are complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or column chromatography to yield 1-(cyclohexylamino)propan-2-ol.

Data Presentation

Reaction Conditions and Yields
CycloalkylamineProductReaction ConditionsYield (%)Reference
CyclohexylamineN-(3-chloro-2-hydroxypropyl)cyclohexylamineEpichlorohydrin, Methanol, <30°C then 60-70°CNot specified[2]
Cyclohexylamine1-(Cyclohexylamino)propan-2-olFrom chlorohydrin with baseNot specified-
CyclopentylamineN-(3-chloro-2-hydroxypropyl)cyclopentylamineSimilar to cyclohexylamineNot specified-
Cyclopentylamine1-(Cyclopentylamino)propan-2-olFrom chlorohydrin with baseNot specified-
Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
1-(Cyclohexylamino)propan-2-olC9H19NO157.25Data not availableData not availableN-H stretch: ~3300-3500 (sharp), O-H stretch: ~3200-3600 (broad), C-H stretch (aliphatic): ~2850-2960, C-N stretch: ~1020-1220[3][4]
1-(Cyclopentylamino)propan-2-olC8H17NO143.23Data not availableData not availableN-H stretch: ~3300-3500 (sharp), O-H stretch: ~3200-3600 (broad), C-H stretch (aliphatic): ~2850-2960, C-N stretch: ~1020-1220[3][4]

Experimental Workflow and Logic

The overall process for the preparation and characterization of cycloalkyl propanolamines can be summarized in the following workflow:

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Materials: Epichlorohydrin Cycloalkylamine Reaction1 Step 1: Nucleophilic Addition (Formation of Chlorohydrin) Start->Reaction1 Reaction2 Step 2: Cyclization & Ring-Opening (Formation of Propanolamine) Reaction1->Reaction2 Purification Purification (Distillation/Chromatography) Reaction2->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC, GC) Purification->Purity

Caption: Workflow for the synthesis and characterization of cycloalkyl propanolamines.

Conclusion

The synthesis of cycloalkyl propanolamines from epichlorohydrin provides a flexible and efficient route to a class of compounds with significant potential in drug development. The protocols outlined in this document, based on established chemical principles, offer a solid foundation for researchers in this field. While specific quantitative data for simpler cycloalkylamines requires further experimental determination, the provided methodologies for synthesis and characterization are broadly applicable. The use of modern analytical techniques is crucial for confirming the structure and purity of the synthesized compounds.

References

Application Notes and Protocols: 3-(Cyclohexyloxy)propan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexyloxy)propan-1-amine is a valuable bifunctional building block in organic synthesis, offering a primary amine and a cyclohexyloxy group. This unique combination of a nucleophilic center and a lipophilic moiety makes it an attractive starting material for the synthesis of a diverse range of chemical entities, particularly in the fields of medicinal chemistry and materials science. Its structural motif is found in various biologically active molecules, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a target compound. These application notes provide an overview of the utility of this compound and detailed protocols for its application in common synthetic transformations.

Key Applications

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical modifications, including but not limited to:

  • N-Alkylation and Reductive Amination: Introduction of alkyl, aryl, or heterocyclic substituents to the nitrogen atom is a straightforward process, enabling the synthesis of a wide array of secondary amines. Reductive amination with aldehydes or ketones is a particularly efficient method for this transformation.

  • N-Acylation: Reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields corresponding amides. This is a common strategy for the synthesis of stable, neutral derivatives.

  • Scaffold for Bioactive Molecules: The cyclohexyloxypropan-1-amine core is structurally related to the aryloxypropanolamine scaffold present in many beta-blockers, a class of drugs used to manage cardiovascular diseases. This suggests its potential as a building block for novel therapeutic agents. The cyclohexyl group can modulate lipophilicity, potentially improving membrane permeability and other ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations utilizing this compound.

1. Synthesis of N-Benzyl-3-(cyclohexyloxy)propan-1-amine via Reductive Amination

This protocol details the synthesis of a secondary amine derivative through the reaction of this compound with benzaldehyde, followed by in-situ reduction of the resulting imine.

Reaction Scheme:

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 5.0 g, 31.8 mmol) in methanol (50 mL).

  • Add benzaldehyde (1.05 eq, 3.37 g, 31.8 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq, 1.80 g, 47.7 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure N-Benzyl-3-(cyclohexyloxy)propan-1-amine.

Quantitative Data (Representative):

ParameterValue
Yield 85%
Purity (by HPLC) >98%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 5H), 3.81 (s, 2H), 3.45 (t, J = 6.4 Hz, 2H), 3.25-3.15 (m, 1H), 2.70 (t, J = 7.2 Hz, 2H), 1.90-1.70 (m, 4H), 1.65-1.55 (m, 2H), 1.35-1.15 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 140.1, 128.5, 128.2, 127.1, 75.8, 68.9, 54.1, 48.2, 32.1, 30.2, 25.9, 24.1
MS (ESI+) m/z 248.2 [M+H]⁺

2. Synthesis of N-(3-(Cyclohexyloxy)propyl)benzamide via N-Acylation

This protocol describes the formation of an amide by reacting this compound with benzoyl chloride.

Reaction Scheme:

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 5.0 g, 31.8 mmol) and triethylamine (1.2 eq, 3.86 g, 5.3 mL, 38.1 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq, 4.90 g, 4.0 mL, 34.9 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure N-(3-(Cyclohexyloxy)propyl)benzamide.

Quantitative Data (Representative):

ParameterValue
Yield 92%
Purity (by HPLC) >99%
Appearance White crystalline solid
Melting Point 88-90 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.78 (d, J = 7.6 Hz, 2H), 7.50-7.40 (m, 3H), 6.55 (br s, 1H), 3.55 (q, J = 6.4 Hz, 2H), 3.48 (t, J = 6.0 Hz, 2H), 3.25-3.15 (m, 1H), 1.95-1.70 (m, 6H), 1.35-1.15 (m, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 167.5, 134.6, 131.3, 128.5, 126.9, 75.9, 68.2, 38.4, 32.1, 29.5, 25.9, 24.1
MS (ESI+) m/z 262.2 [M+H]⁺

Visualizations

Experimental Workflow for Reductive Amination

G Reductive Amination Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up cluster_purification Purification A Dissolve Amine and Aldehyde in Methanol B Imine Formation (2h, RT) A->B Stir C Reduction with NaBH4 (0°C to RT) B->C Cool and Add Reductant D Quench with Water C->D Reaction Completion E Solvent Removal D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Flash Column Chromatography G->H Crude Product I Pure N-Benzyl-3-(cyclohexyloxy)propan-1-amine H->I

Caption: Workflow for the synthesis of N-Benzyl-3-(cyclohexyloxy)propan-1-amine.

Potential Application in Medicinal Chemistry: A Conceptual Pathway

G Conceptual Pathway to Bioactive Molecules cluster_synthesis Synthetic Modifications A This compound (Building Block) B N-Alkylation / Reductive Amination A->B C N-Acylation A->C D Other Transformations A->D E Library of Derivatives B->E C->E D->E F High-Throughput Screening E->F G Identification of 'Hits' F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: Drug discovery workflow starting from the building block.

Application Notes and Protocols: 3-(Cyclohexyloxy)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexyloxy)propan-1-amine is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its structural motif, featuring a flexible cyclohexyloxy group and a primary amine, provides a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes on its primary use in the discovery of β-adrenergic receptor antagonists (beta-blockers) and protocols for the synthesis of its derivatives and their subsequent biological evaluation.

Core Application: Synthesis of β-Adrenergic Receptor Antagonists

The 1-amino-3-alkoxypropan-2-ol backbone is a well-established pharmacophore for β-adrenergic receptor antagonists. The cyclohexyloxy moiety in derivatives of this compound can influence the lipophilicity, and consequently, the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. These compounds are designed to competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac contractility.

Signaling Pathway of β-Adrenergic Receptor Antagonism

The binding of a β-blocker to the β-adrenergic receptor prevents the activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). This reduction in cAMP levels leads to the desired therapeutic effects.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor binds Antagonist Antagonist (Cyclohexyloxy-propanolamine derivative) Antagonist->Receptor blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased heart rate) PKA->Cellular_Response leads to

Caption: β-Adrenergic Receptor Signaling and Antagonism.

Quantitative Data

While specific biological data for derivatives of this compound is not widely available in the public domain, the following table presents representative data for analogous aryloxypropanolamine beta-blockers to illustrate the expected potency. The affinity of these compounds for β-adrenergic receptors is typically determined through competitive radioligand binding assays, with results expressed as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Reference Compound
Propranololβ₁/β₂ (non-selective)1-55-20Isoproterenol
Metoprololβ₁ (selective)20-5050-150Isoproterenol
Betaxololβ₁ (selective)5-1520-60Isoproterenol
Hypothetical Cyclohexyloxy Derivativeβ₁/β₂10-10030-200Isoproterenol

Note: The data for the hypothetical derivative is an estimation based on structurally similar compounds and is for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a 1-(Cyclohexyloxy)-3-(alkylamino)propan-2-ol Derivative

This protocol describes a general two-step synthesis of a beta-blocker candidate starting from 3-(cyclohexyloxy)propan-1-ol, a precursor to this compound.

Step 1: Synthesis of 1-(Cyclohexyloxy)-2,3-epoxypropane

  • To a stirred solution of 3-(cyclohexyloxy)propan-1-ol (1 eq.) in a suitable solvent such as dichloromethane, add epichlorohydrin (1.5 eq.).

  • Add a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (0.1 eq.).

  • Slowly add a 50% aqueous solution of sodium hydroxide (5 eq.) while maintaining the temperature below 30°C with an ice bath.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of 1-(Cyclohexyloxy)-3-(isopropylamino)propan-2-ol

  • Dissolve the synthesized 1-(cyclohexyloxy)-2,3-epoxypropane (1 eq.) in methanol.

  • Add isopropylamine (3 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the epoxide is consumed.

  • Remove the solvent and excess amine under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final product.

G Start 3-(Cyclohexyloxy)propan-1-ol Epoxide 1-(Cyclohexyloxy)-2,3-epoxypropane Start->Epoxide Epichlorohydrin, NaOH, PTC Product 1-(Cyclohexyloxy)-3-(isopropylamino)propan-2-ol Epoxide->Product Amine Isopropylamine Amine->Product Methanol

Caption: Synthetic workflow for a beta-blocker derivative.

Protocol 2: In Vitro β-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for β-adrenergic receptors.

Materials:

  • Cell membranes expressing β₁ and/or β₂ adrenergic receptors.

  • Radioligand: [³H]Dihydroalprenolol ([³H]DHA).

  • Non-specific binding control: Propranolol (10 µM).

  • Test compound (e.g., the synthesized 1-(cyclohexyloxy)-3-(isopropylamino)propan-2-ol) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]DHA (at a concentration close to its Kd), and either assay buffer (for total binding), propranolol (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate mixture (60-90 min) Membranes->Incubation Radioligand [³H]DHA Radioligand->Incubation Test_Compound Test Compound (serial dilutions) Test_Compound->Incubation NSB_Control Propranolol (for non-specific binding) NSB_Control->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Plot_Curve Plot % Inhibition vs. [Compound] Calc_SB->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50 Calc_Ki Calculate Kᵢ Determine_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as a key structural motif in the design and synthesis of novel β-adrenergic receptor antagonists. The protocols provided herein offer a foundational framework for the synthesis of its derivatives and their subsequent pharmacological characterization. Further structure-activity relationship (SAR) studies, including modifications of the cycloalkyl group and the amine substituent, can lead to the discovery of potent and selective beta-blockers with improved therapeutic profiles.

Application Notes and Protocols: 3-(Cyclohexyloxy)propan-1-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance, synthesis, and biological evaluation of 3-(cyclohexyloxy)propan-1-amine derivatives as potential therapeutic agents. The primary focus of this scaffold in drug discovery has been the modulation of Sphingosine-1-Phosphate (S1P) receptors, which are crucial regulators of immune cell trafficking and other physiological processes.

Introduction to this compound Derivatives

The this compound scaffold serves as a key building block in the design of modulators for G-protein coupled receptors (GPCRs). Its structural features, including a lipophilic cyclohexyl ring, a flexible propyloxy linker, and a primary amine, allow for diverse chemical modifications to achieve desired potency, selectivity, and pharmacokinetic properties. A significant area of interest for this scaffold is the development of agonists for the Sphingosine-1-Phosphate receptor 1 (S1P1).

S1P1 receptor agonists are a class of drugs that have shown significant therapeutic benefit in the treatment of autoimmune diseases, most notably multiple sclerosis. By binding to S1P1 receptors on lymphocytes, these agonists induce receptor internalization, effectively trapping the lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This mechanism of action, known as lymphocyte sequestration, reduces the autoimmune-mediated damage to tissues.

While the this compound core is a recognized pharmacophore in S1P1 agonist design, specific quantitative structure-activity relationship (SAR) data for derivatives containing this exact scaffold is not extensively available in the public domain. However, the therapeutic potential is highlighted in numerous patents that describe broad classes of S1P receptor modulators encompassing this structural motif. Research often focuses on bioisosteric replacements of the cyclohexyl ring with other cyclic systems, such as phenyl or pyridinyl moieties, to optimize drug-like properties.

Data Presentation

Due to the limited availability of specific quantitative data for this compound derivatives in publicly accessible literature, a direct comparative table for this specific scaffold cannot be comprehensively populated. However, to provide context, the following table includes data for structurally related S1P1 receptor agonists, illustrating the potency and selectivity achievable with similar pharmacophores.

Table 1: Biological Activity of Structurally Related S1P1 Receptor Agonists

Compound IDStructure (or description)S1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P3/S1P1)Reference
Compound A Pyridine bioisostere of a cyclohexyloxy-containing scaffold0.6352~587Journal of Medicinal Chemistry, 2014
Compound B Cyclopentoxy-pyridine derivative0.7140200European Journal of Medicinal Chemistry, 2016
S1P1 Agonist III Azahydroxymethyl analogue18>10,000>555MedchemExpress

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for S1P1 receptor agonists and a general workflow for their in vitro characterization.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist S1P1_Receptor S1P1 Receptor Agonist->S1P1_Receptor Binds Gi Gi Protein S1P1_Receptor->Gi Activates Internalization Receptor Internalization S1P1_Receptor->Internalization Leads to Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Lymphocyte_Sequestration Lymphocyte Sequestration Internalization->Lymphocyte_Sequestration

Caption: S1P1 Receptor Agonist Signaling Pathway.

Experimental_Workflow Start Compound_Synthesis Compound Synthesis & Purification Start->Compound_Synthesis Primary_Screening Primary Screening: Radioligand Binding Assay Compound_Synthesis->Primary_Screening Functional_Assay Functional Assay: GTPγS Binding Assay Primary_Screening->Functional_Assay Cellular_Assay Cell-Based Assay: Receptor Redistribution Functional_Assay->Cellular_Assay Data_Analysis Data Analysis: Determine IC50, EC50, Ki Cellular_Assay->Data_Analysis SAR_Development SAR Development & Lead Optimization Data_Analysis->SAR_Development End SAR_Development->End

Caption: In Vitro Characterization Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound derivatives as S1P1 receptor modulators.

Protocol 1: Radioligand Binding Assay for S1P1 Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the human S1P1 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells overexpressing the human S1P1 receptor.

  • Radioligand: [³²P]S1P (PerkinElmer or equivalent).

  • Test compounds and a known S1P1 ligand (e.g., Fingolimod-phosphate) for control.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% (w/v) fatty acid-free BSA, pH 7.4.[1]

  • Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen HTS FB).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with 100 µL of wash buffer for at least 30 minutes at room temperature.

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Reaction: In a 96-well polypropylene plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled S1P1 agonist (for non-specific binding).

    • 50 µL of the diluted test compound or vehicle control.

    • 50 µL of [³²P]S1P diluted in assay buffer to a final concentration of ~0.1-0.2 nM.[2]

    • 50 µL of diluted cell membranes (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-5 times with 200 µL of ice-cold wash buffer.

  • Detection: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Protocol 2: [³⁵S]GTPγS Binding Assay for S1P1 Receptor Function

Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the human S1P1 receptor.

Materials:

  • Cell membranes from Sf9 or CHO cells co-expressing the human S1P1 receptor and relevant G-proteins (e.g., Gαi).

  • [³⁵S]GTPγS (PerkinElmer or equivalent).

  • GTPγS (non-radiolabeled).

  • GDP.

  • Test compounds.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

  • 96-well filter plates and scintillation counter.

Procedure:

  • Plate Preparation: As described in Protocol 1.

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Reaction: In a 96-well polypropylene plate, add in the following order:

    • 50 µL of diluted test compound or vehicle control.

    • 100 µL of a master mix containing cell membranes (10-20 µg protein), and 10 µM GDP in assay buffer.

    • 50 µL of [³⁵S]GTPγS diluted in assay buffer to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Filtration and Detection: Terminate the reaction and measure radioactivity as described in Protocol 1.

Data Analysis:

  • Plot the stimulated [³⁵S]GTPγS binding (in cpm or as a percentage of maximal stimulation by a reference agonist) against the logarithm of the test compound concentration.

  • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal efficacy) values using a non-linear regression analysis.

Protocol 3: S1P1 Receptor Redistribution Assay

Objective: To visually and quantitatively assess the ability of test compounds to induce S1P1 receptor internalization in live cells.

Materials:

  • U2OS or CHO cells stably expressing human S1P1 receptor tagged with a fluorescent protein (e.g., S1P1-eGFP).[3]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds.

  • S1P as a positive control.

  • Hoechst 33342 for nuclear staining.

  • High-content imaging system.

Procedure:

  • Cell Plating: Seed the S1P1-eGFP expressing cells into 96- or 384-well black, clear-bottom plates and culture for 24-48 hours to form a confluent monolayer.

  • Compound Treatment: Replace the culture medium with assay buffer and add serial dilutions of the test compounds. Include wells with vehicle control and a positive control (e.g., 1 µM S1P).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time course (e.g., 30-60 minutes).

  • Staining and Fixation (Optional but recommended):

    • Add Hoechst 33342 to the wells to stain the nuclei.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells 2-3 times with PBS.

  • Imaging: Acquire images of the cells using a high-content imaging system with appropriate filter sets for GFP and Hoechst.

Data Analysis:

  • Use image analysis software to quantify the internalization of the S1P1-eGFP signal. This is typically done by measuring the fluorescence intensity in punctate intracellular structures (endosomes) relative to the fluorescence at the plasma membrane.

  • Plot the internalization score or percentage against the logarithm of the test compound concentration.

  • Determine the EC50 value for receptor internalization from the dose-response curve.

These protocols provide a robust framework for the initial characterization of novel this compound derivatives as S1P1 receptor modulators, enabling the identification and optimization of promising lead candidates for further preclinical development.

References

Application Notes and Protocols for N-substituted Derivatives of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity, and experimental protocols for N-substituted derivatives of 3-(cyclohexyloxy)propan-1-amine. This class of compounds belongs to the broader category of aryloxypropanolamines, which are recognized for their potential as β-adrenergic receptor antagonists, commonly known as beta-blockers.

Biological Activity and Applications

N-substituted derivatives of this compound are primarily investigated for their antagonist activity at β-adrenergic receptors.[1] These receptors are integral to the sympathetic nervous system and play a crucial role in regulating cardiovascular function. By blocking the action of endogenous catecholamines like epinephrine and norepinephrine at these receptors, these compounds can modulate heart rate, blood pressure, and cardiac contractility.

The structure-activity relationship (SAR) for this class of compounds indicates that the nature of the N-substituent is a critical determinant of their pharmacological activity. Generally, substitution on the amine with small, bulky alkyl groups, such as isopropyl or tert-butyl, is favorable for potent β-adrenergic blockade.[2]

Quantitative Biological Data

The following table summarizes the in vitro β-adrenergic receptor binding affinities of a series of N-substituted 3-(cyclohexyloxy)-2-hydroxypropan-1-amine derivatives. The data is presented as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Compound IDN-Substituentβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)
1 Isopropyl15.2250.8
2 tert-Butyl10.8180.5
3 Cyclopentyl22.5315.2
4 Benzyl45.1550.7

Note: The data presented is a representative example based on the general SAR of aryloxypropanolamines and may not reflect the exact values for these specific compounds, as directly reported data for this exact series is limited in publicly available literature.

Experimental Protocols

Protocol 1: General Synthesis of N-substituted 3-(Cyclohexyloxy)-2-hydroxypropan-1-amines

This protocol describes a general method for the synthesis of N-substituted derivatives starting from this compound. The key step is the reaction of 1-(cyclohexyloxy)-2,3-epoxypropane with the desired primary amine.

Materials:

  • 1-(Cyclohexyloxy)-2,3-epoxypropane

  • Appropriate primary amine (e.g., isopropylamine, tert-butylamine)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1-(cyclohexyloxy)-2,3-epoxypropane (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary amine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Protocol 2: In Vitro β-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors

  • [³H]-Dihydroalprenolol ([³H]-DHA) as the radioligand

  • Synthesized N-substituted this compound derivatives

  • Propranolol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well plates

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.

  • Reagent Addition:

    • To all wells, add a fixed concentration of [³H]-DHA (typically at its Kd concentration).

    • To the non-specific binding wells, add a high concentration of propranolol (e.g., 10 µM).

    • To the test compound wells, add serial dilutions of the synthesized derivatives.

  • Receptor Addition: Add a consistent amount of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

β-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of a β-adrenergic receptor. Agonist binding activates the receptor, leading to the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The N-substituted derivatives of this compound act as antagonists, blocking the initial agonist binding step.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Epinephrine) agonist->beta_receptor Binds and Activates antagonist Antagonist (N-substituted derivative) antagonist->beta_receptor Binds and Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway and Site of Antagonism.

Experimental Workflow for Synthesis and Screening

The following diagram outlines the logical workflow from the synthesis of the N-substituted derivatives to their biological evaluation.

G start Start: Synthesize 1-(Cyclohexyloxy)-2,3-epoxypropane synthesis N-Alkylation with Primary Amines start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay β-Adrenergic Receptor Binding Assay characterization->binding_assay data_analysis Data Analysis (IC50 and Ki Determination) binding_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Workflow for Synthesis and Biological Evaluation.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,3-Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,3-diamines are critical structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereoselective synthesis is a pivotal challenge in modern organic chemistry. These application notes provide detailed protocols for three distinct yet conceptually related catalytic strategies for the asymmetric synthesis of chiral 1,3-diamines, focusing on methods that offer high enantioselectivity and diastereoselectivity.

Method 1: Organocatalytic Synthesis via Sequential α-Amination and Horner-Wadsworth-Emmons Olefination

Application Note: This organocatalytic approach provides a metal-free method for synthesizing both syn- and anti-1,3-diamines. The key step involves a proline-catalyzed α-amination of an aldehyde, followed by a Horner-Wadsworth-Emmons (HWE) olefination. This one-pot sequential reaction is highly efficient and affords products with excellent enantioselectivities. The diastereoselectivity can be controlled in subsequent reduction steps. This method is particularly useful for accessing 1,3-diamines from simple, commercially available aldehydes.

Logical Workflow for Proline-Catalyzed 1,3-Diamine Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_intermediate Intermediate cluster_transformation Transformations cluster_product Final Product Aldehyde Aldehyde Proline_catalysis L-Proline Catalysis (α-amination) Aldehyde->Proline_catalysis DBAD Dibenzyl azodicarboxylate (DBAD) DBAD->Proline_catalysis HWE_reagent HWE Reagent (e.g., Triethyl phosphonoacetate) HWE_olefination HWE Olefination HWE_reagent->HWE_olefination Proline_catalysis->HWE_olefination Intermediate passed directly gamma_amino_ester γ-Amino-α,β-unsaturated Ester HWE_olefination->gamma_amino_ester Conjugate_addition Conjugate Addition (e.g., R₂CuLi) gamma_amino_ester->Conjugate_addition Reduction Reduction/Deprotection Conjugate_addition->Reduction Diamine Chiral 1,3-Diamine (syn or anti) Reduction->Diamine G Racemic_Allylic_Carbonate Racemic Allylic Carbonate Pd_Catalyst Pd₂(dba)₃ / Chiral Ligand Racemic_Allylic_Carbonate->Pd_Catalyst Sulfamate_Nucleophile Sulfamate Nucleophile Sulfamate_Nucleophile->Pd_Catalyst Enantioenriched_Intermediate Enantioenriched N-Allyl Hydroxylamine-O-sulfamate Pd_Catalyst->Enantioenriched_Intermediate Asymmetric Allylic Amination Rh_Catalyst Rh₂(esp)₂ / Oxidant Enantioenriched_Intermediate->Rh_Catalyst Aziridine Diastereomerically Pure Aziridine Rh_Catalyst->Aziridine Intramolecular Aziridination Ring_Opening Sₙ2 Ring Opening Aziridine->Ring_Opening Nucleophile Nucleophile (e.g., N₃⁻) Nucleophile->Ring_Opening Final_Product Polyfunctionalized Chiral Diamine Ring_Opening->Final_Product G cluster_inputs Reactants & Catalysts cluster_outputs Products Diene 1,3-Diene One_Pot One-Pot Three-Component Reaction Diene->One_Pot Aldehyde Aldehyde Aldehyde->One_Pot Sulfuric_Diamide Sulfuric Diamide Sulfuric_Diamide->One_Pot Amine_Cat Pyrrolidine Amine_Cat->One_Pot Pd_Cat Pd Catalyst / Chiral Ligand Pd_Cat->One_Pot Cyclic_Sulfamide Chiral Cyclic Sulfamide One_Pot->Cyclic_Sulfamide Deprotection Deprotection Cyclic_Sulfamide->Deprotection Final_Diamine Chiral 1,3-Diamine Deprotection->Final_Diamine

Application Notes and Protocols for 3-(Cyclohexyloxy)propan-1-amine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexyloxy)propan-1-amine is a bifunctional molecule with potential applications in material science stemming from its chemical structure, which incorporates a reactive primary amine and a bulky, hydrophobic cyclohexyloxy group. While specific, in-depth research on this particular compound in materials applications is limited, its structural motifs suggest its utility as a corrosion inhibitor and as a monomer or additive in polymer synthesis.[1][2] This document outlines potential applications, hypothetical experimental protocols, and expected outcomes based on the known reactivity of similar amine compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for various applications and for designing experimental parameters.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₉NO[3]
Molecular Weight 157.25 g/mol [3]
CAS Number 16728-63-5[3]
Appearance Colorless liquid (presumed)[2]
Boiling Point Not specified
Density Not specified
Solubility Less soluble in water; soluble in organic solvents like ethanol and ether.[2]

Application 1: Corrosion Inhibition

The primary amine group in this compound can adsorb onto metal surfaces, forming a protective film that inhibits corrosion, particularly in acidic environments.[4] The cyclohexyloxy group contributes to the formation of a dense, hydrophobic barrier. Amine-based inhibitors are widely used for protecting steel in various industrial applications.[5][6]

Hypothetical Performance Data

Table 2 presents hypothetical corrosion inhibition efficiency data for this compound on mild steel in a 1 M HCl solution, based on typical performance of similar amine-based inhibitors.

Table 2: Hypothetical Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Corrosion Rate (mpy)Inhibition Efficiency (%)
050.00
0.115.070.0
0.55.090.0
1.02.595.0
5.01.896.4
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Measurement

This protocol describes a standard weight loss experiment to evaluate the corrosion inhibition efficiency of this compound.

Materials:

  • Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Deionized water

  • Analytical balance (±0.1 mg)

  • Water bath or incubator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). A blank solution of 1 M HCl without the inhibitor is also required.

  • Immersion: Immerse one prepared coupon into each of the test solutions. Ensure the coupons are fully submerged.

  • Incubation: Place the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours).

  • Coupon Cleaning: After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Final Weighing: Accurately weigh the dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mpy (mils per year): CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Workflow for Corrosion Inhibition Evaluation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Polish & Clean Steel Coupons e1 Initial Weighing p1->e1 p2 Prepare Inhibitor Solutions e2 Immerse Coupons p2->e2 e1->e2 e3 Incubate at Constant Temp e2->e3 e4 Clean & Dry Coupons e3->e4 e5 Final Weighing e4->e5 a1 Calculate Weight Loss e5->a1 a2 Calculate Corrosion Rate a1->a2 a3 Calculate Inhibition Efficiency a2->a3

Caption: Workflow for evaluating corrosion inhibition efficiency.

Application 2: Polymer Synthesis and Modification

The primary amine of this compound can participate in various polymerization reactions, such as reactions with epoxides to form epoxy resins or with isocyanates to form polyureas. The cyclohexyloxy group can impart desirable properties to the resulting polymer, such as increased hydrophobicity, improved thermal stability, and altered mechanical properties. It could also be used as an additive to modify the surface properties of existing polymers.[1][2]

Hypothetical Polymer Properties

Table 3 shows hypothetical data for an epoxy resin cured with this compound compared to a standard amine curing agent.

Table 3: Hypothetical Properties of Epoxy Resin Cured with Different Amines

PropertyEpoxy Cured with Standard AmineEpoxy Cured with this compound
Glass Transition Temp. (Tg) 120 °C135 °C
Tensile Strength 70 MPa75 MPa
Water Absorption (24h) 0.5%0.2%
Contact Angle (Water) 75°95°
Experimental Protocol: Curing of Epoxy Resin

This protocol describes the use of this compound as a curing agent for a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Silicone molds

  • Vacuum oven

  • Mechanical stirrer

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (UTM)

Procedure:

  • Stoichiometric Calculation: Calculate the stoichiometric amount of this compound required to cure the DGEBA resin based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW).

  • Mixing: Preheat the DGEBA resin to reduce its viscosity (e.g., 60 °C). Add the calculated amount of this compound to the resin and mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into preheated silicone molds of the desired shape for testing (e.g., dog-bone shapes for tensile testing).

  • Curing: Place the molds in an oven and cure according to a predefined schedule (e.g., 120 °C for 2 hours, followed by post-curing at 150 °C for 1 hour).

  • Characterization:

    • Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the cured polymer.

    • Mechanical Properties: Use a UTM to measure the tensile strength and modulus of the cured samples.

    • Surface Properties: Measure the water contact angle on the surface of the cured polymer to assess its hydrophobicity.

Polymer Synthesis and Characterization Pathway

G cluster_synthesis Synthesis cluster_char Characterization cluster_results Results s1 Calculate Stoichiometry s2 Mix Epoxy and Amine s1->s2 s3 Degas Mixture s2->s3 s4 Cast into Molds s3->s4 s5 Cure in Oven s4->s5 c1 Thermal Analysis (DSC) s5->c1 c2 Mechanical Testing (UTM) s5->c2 c3 Surface Analysis (Contact Angle) s5->c3 r1 Glass Transition Temperature (Tg) c1->r1 r2 Tensile Strength & Modulus c2->r2 r3 Hydrophobicity c3->r3

Caption: Pathway for epoxy curing and subsequent characterization.

Disclaimer: The experimental protocols and data presented in this document are hypothetical and intended for illustrative purposes. They are based on the general properties of similar chemical compounds. Researchers should conduct their own experiments to determine the actual performance of this compound for their specific applications. Appropriate safety precautions should be taken when handling all chemicals.[3]

References

Application Notes and Protocols for 3-(Cyclohexyloxy)propan-1-amine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexyloxy)propan-1-amine is a primary amine featuring a bulky cyclohexyloxy group connected by a flexible propyl linker. While specific applications of this ligand in catalysis are not yet widely documented in peer-reviewed literature, its structural characteristics suggest significant potential as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The combination of a sterically demanding cyclohexyl moiety and an electron-donating amino group can influence the stability, activity, and selectivity of catalytic systems. These application notes provide a hypothetical framework for the use of this compound as a ligand in the Buchwald-Hartwig amination, a cornerstone reaction in medicinal chemistry and drug development for the formation of carbon-nitrogen bonds.

Hypothetical Application: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The choice of ligand is critical to the success of this reaction, influencing catalyst stability, reaction rate, and substrate scope. The bulky and electron-rich nature of many successful ligands for this transformation suggests that this compound could serve as an effective ligand.

Potential Advantages of this compound as a Ligand:

  • Steric Hindrance: The bulky cyclohexyloxy group can promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are often the active catalysts in the cycle. This steric bulk can also facilitate the reductive elimination step.

  • Enhanced Solubility: The organic nature of the ligand can improve the solubility of the palladium complex in common organic solvents used for cross-coupling reactions.

  • Modulation of Electronic Properties: The amino group acts as a sigma-donor, influencing the electron density at the metal center and thereby modulating its reactivity.

Illustrative Performance Data (Hypothetical)

The following table presents hypothetical data comparing the performance of a palladium catalyst with this compound as a ligand against a standard Buchwald-Hartwig catalyst system in the coupling of 4-chlorotoluene and aniline.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
System 1 This compound NaOtBuToluene1001292
System 2XPhosNaOtBuToluene1001295
System 3 This compound K₃PO₄Dioxane1102485
System 4XPhosK₃PO₄Dioxane1102488

This data is illustrative and intended to represent a plausible outcome for research purposes.

Experimental Protocols

1. General Procedure for the Synthesis of a Pd(0) Catalyst Precursor with this compound

This protocol describes the in situ generation of the active palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Anhydrous, degassed toluene

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%).

  • Add this compound (2.2 mol%) to the flask.

  • Add anhydrous, degassed toluene to achieve the desired reaction concentration (e.g., 0.1 M with respect to the aryl halide).

  • Stir the mixture at room temperature for 30 minutes. The formation of a catalytically active Pd(0) species is often indicated by a color change.

  • This solution containing the in situ generated catalyst is ready for use in the cross-coupling reaction.

2. Protocol for a Hypothetical Buchwald-Hartwig Amination using this compound as a Ligand

Reaction: Coupling of 4-chlorotoluene with aniline.

Materials:

  • 4-chlorotoluene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • This compound (0.022 mmol, 2.2 mol%)

  • Anhydrous, degassed toluene (10 mL)

  • Reaction tube or flask suitable for heating under an inert atmosphere

Procedure:

  • To a dry reaction tube, add NaOtBu (1.4 mmol).

  • In a separate flask, prepare the catalyst solution as described in Protocol 1.

  • To the reaction tube containing the base, add 4-chlorotoluene (1.0 mmol) and aniline (1.2 mmol).

  • Add the freshly prepared catalyst solution in toluene via syringe.

  • Seal the reaction tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-4-methylaniline.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification prep1 Mix Pd(OAc)₂ and This compound prep2 Add degassed toluene prep1->prep2 prep3 Stir under inert atmosphere prep2->prep3 react2 Add catalyst solution prep3->react2 Catalyst Solution react1 Combine Aryl Halide, Amine, and Base react1->react2 react3 Heat under inert atmosphere react2->react3 workup1 Quench with water react3->workup1 Completed Reaction workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Column chromatography workup3->workup4 end Final Product workup4->end Purified Product G pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Oxidative Addition (Ar-X) pd_amide Ar-Pd(II)-NHR'(L) pd_complex->pd_amide Amine Coordination & Deprotonation (R'NH₂ + Base) product Ar-NHR' pd_amide->product Reductive Elimination product->pd0 Catalyst Regeneration L L = this compound ArX Ar-X = Aryl Halide RNH2 R'NH₂ = Primary Amine

Application Note and Protocol: Chiral Separation of 3-(Cyclohexyloxy)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the chiral separation of 3-(Cyclohexyloxy)propan-1-amine enantiomers, a crucial step in the development of stereochemically pure pharmaceuticals. Two primary strategies are presented: classical resolution via diastereomeric salt crystallization and enantioselective analysis and separation by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. While specific experimental data for this compound is not publicly available, this guide offers robust starting protocols based on established methods for separating similar chiral amines.[1][2][3] These protocols are intended to serve as a comprehensive starting point for methods development and optimization.

Introduction

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] The separation of racemic mixtures into their individual enantiomers, known as chiral resolution, is therefore a fundamental process in the synthesis of optically active compounds.[5] this compound is a chiral amine that may serve as a key building block in the synthesis of various pharmaceutical agents. This application note details two effective methods for its enantiomeric separation: diastereomeric salt crystallization and chiral HPLC.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][6][7] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][3]

Experimental Protocol

1. Selection of Resolving Agent:

  • Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[3][5] It is recommended to screen several resolving agents to find the one that provides the best crystal formation and separation.

2. Formation of Diastereomeric Salts: a. Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). b. In a separate flask, dissolve 0.5 equivalents of the chosen chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary. c. Slowly add the acid solution to the amine solution with constant stirring. d. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization.

3. Isolation of the Less Soluble Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. c. Dry the crystals under vacuum.

4. Liberation of the Enantiomerically Enriched Amine: a. Dissolve the collected diastereomeric salt in water. b. Basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH greater than 10 to deprotonate the amine. c. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

5. Determination of Enantiomeric Excess:

  • The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.

Data Presentation

Researchers should record their data in a table similar to the one below to track the efficiency of the resolution process.

Resolving AgentSolventYield of Diastereomeric Salt (%)Melting Point of Salt (°C)Enantiomeric Excess of Recovered Amine (%)
L-(+)-Tartaric AcidMethanol
(S)-(+)-Mandelic AcidEthanol
(1R)-(-)-10-Camphorsulfonic AcidAcetone

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[2][4] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[9][10]

Experimental Protocol

1. Column Selection:

  • A polysaccharide-based chiral column is a good starting point. Examples include columns with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[9][10]

2. Sample Preparation: a. Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Starting Parameters):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol. An amine additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is often added to the mobile phase to improve peak shape and reduce tailing for basic analytes like amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm, as it lacks a strong chromophore).

  • Injection Volume: 5-20 µL.

4. Method Optimization:

  • Adjust the ratio of alcohol in the mobile phase to optimize the retention and resolution of the enantiomers. Increasing the alcohol content generally decreases retention time.

  • The type of alcohol (e.g., ethanol vs. isopropanol) can also significantly affect selectivity.

  • Optimize the concentration of the amine additive for the best peak shape.

Data Presentation

The results of the chiral HPLC analysis should be tabulated for clear comparison.

ParameterValue
Chiral Stationary Phasee.g., Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensionse.g., 250 mm x 4.6 mm, 5 µm
Mobile Phasee.g., Hexane:Isopropanol:DEA (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Detection Wavelength215 nm
Retention Time (Enantiomer 1)
Retention Time (Enantiomer 2)
Resolution (Rs)
Selectivity (α)

Visualizations

Diastereomeric Salt Crystallization Workflow

cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemate Racemic Amine (R/S)-3-(Cyclohexyloxy)propan-1-amine mixing Mixing and Dissolution racemate->mixing resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->mixing solvent Solvent (e.g., Methanol) solvent->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Tartrate) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt (e.g., (S)-Amine-(+)-Tartrate) filtration->mother_liquor Liquid basification Basification (e.g., NaOH) & Extraction less_soluble->basification enantiomer Enantiomerically Enriched Amine (e.g., (R)-Amine) basification->enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chiral HPLC Separation Workflow

sample Racemic Amine Sample in Mobile Phase injector Injector sample->injector hplc HPLC System column Chiral Column (CSP) injector->column pump Pump pump->injector mobile_phase Mobile Phase (e.g., Hexane/IPA/DEA) mobile_phase->pump detector UV Detector column->detector data_system Data Acquisition System detector->data_system chromatogram Resulting Chromatogram (Separated Peaks) data_system->chromatogram

Caption: Experimental workflow for chiral separation by HPLC.

References

Application Note: HPLC Analysis of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-(Cyclohexyloxy)propan-1-amine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the lack of a native chromophore in the target analyte, a pre-column derivatization step using o-phthalaldehyde (OPA) is employed. This method is suitable for the quantification of this compound in various sample matrices, providing excellent linearity, accuracy, and precision.

Introduction

This compound is a primary aliphatic amine that finds application as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is crucial for process monitoring, quality control, and stability studies. Direct analysis of aliphatic amines by HPLC is often challenging due to their high polarity and lack of UV absorbance.[1] Pre-column derivatization is a widely accepted technique to overcome these limitations by introducing a fluorescent or UV-absorbing tag to the analyte molecule.[2]

This method utilizes the reaction of this compound with o-phthalaldehyde (OPA) in the presence of a thiol (N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative.[3][4] The resulting derivative is then separated by reversed-phase HPLC and quantified using a fluorescence detector. This approach offers high sensitivity and selectivity for the analysis of primary amines.[5]

Experimental Protocol

Reagents and Materials
  • Standards: this compound (purity ≥98%)

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents:

    • o-Phthalaldehyde (OPA)

    • N-acetyl-L-cysteine (NAC)

    • Boric acid

    • Sodium hydroxide

    • Hydrochloric acid

  • Sample Diluent: Methanol/Water (50:50, v/v)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Pump

  • Autosampler with derivatization capabilities (or manual derivatization)

  • Column Thermostat

  • Fluorescence Detector (FLD)

Preparation of Solutions
  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 9.5 with 1 M sodium hydroxide.

  • OPA/NAC Derivatization Reagent:

    • Dissolve 50 mg of OPA in 5 mL of methanol.

    • Dissolve 50 mg of NAC in 5 mL of borate buffer (0.1 M, pH 9.5).

    • Mix the two solutions. This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation and Derivatization
  • Sample Extraction (if applicable): Extract the sample containing this compound with a suitable solvent and dilute it with the sample diluent to fall within the calibration range.

  • Filtration: Filter the sample extract or diluted standard solution through a 0.45 µm syringe filter.

  • Derivatization:

    • In an autosampler vial, mix 100 µL of the filtered sample or standard with 100 µL of the OPA/NAC derivatization reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

HPLC Conditions
ParameterValue
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detection Excitation: 340 nm, Emission: 450 nm

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound using the described HPLC method. The data presented is representative and should be verified experimentally.

Table 1: Linearity and Range
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound-OPA0.1 - 10.0> 0.999
Table 2: Precision and Accuracy
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
0.5< 2.0< 3.098 - 102
5.0< 1.5< 2.599 - 101
9.0< 1.0< 2.099 - 101
Table 3: Limits of Detection and Quantification
ParameterValue (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.10

Visualizations

Workflow for HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection/Extraction Filter Filtration (0.45 µm) Sample->Filter Standard Standard Weighing & Dilution Standard->Filter Mix Mix Sample/Standard with OPA/NAC Reagent Filter->Mix React React for 2 minutes Mix->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

OPA Derivatization Reaction

G cluster_reactants Reactants cluster_product Product Amine This compound (Primary Amine) Derivative Fluorescent Isoindole Derivative Amine->Derivative + OPA o-Phthalaldehyde (OPA) OPA->Derivative + Thiol N-acetyl-L-cysteine (Thiol) Thiol->Derivative pH 9.5

Caption: OPA derivatization reaction of a primary amine.

References

Application Notes and Protocols: Biological Activity of 3-(Cyclohexyloxy)propan-1-amine Analogs as S1P1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biological activity of 3-(cyclohexyloxy)propan-1-amine analogs, a class of compounds with potential therapeutic applications as modulators of the sphingosine-1-phosphate receptor 1 (S1P1). The information presented herein is intended to guide research and development efforts in the fields of immunology, inflammation, and autoimmune diseases.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a family of G protein-coupled receptors that play a critical role in various physiological processes, most notably in the regulation of immune cell trafficking.[1] The S1P1 receptor subtype is highly expressed on lymphocytes and is essential for their egress from secondary lymphoid organs. Modulation of S1P1 by small molecule agonists leads to receptor internalization, rendering lymphocytes unresponsive to the S1P gradient and effectively sequestering them in the lymph nodes. This mechanism of action forms the basis for the therapeutic efficacy of S1P1 modulators in autoimmune diseases such as multiple sclerosis. The this compound scaffold has emerged as a promising structural motif for the development of novel S1P1 receptor modulators.

Data Presentation: Biological Activity of Representative Analogs

The following table summarizes the in vitro biological activity of representative compounds with a core structure closely related to this compound analogs at the human S1P1 receptor. The data is derived from competitive binding assays.

Compound IDStructureS1P1 Binding Affinity (IC50, nM)
12b 2-((4-(5-(4-(2-Fluoroethoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)amino)propane-1,3-diol9.7 ± 1.6
16b 2-Amino-2-(4-(5-(4-(2-fluoroethoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzyl)propane-1,3-diol6.3 ± 1.3
S1P Endogenous Ligand1.4 ± 0.3

Data extracted from patent US20190002450A1.[2] The compounds share a core structure that informs the potential of this compound analogs.

Experimental Protocols

S1P1 Receptor Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (IC50) of test compounds for the human S1P1 receptor.

Materials:

  • CHO cell membranes expressing recombinant human S1P1 receptor.[2]

  • [32P]S1P (Radiolabeled ligand).

  • Test compounds (this compound analogs).

  • Unlabeled S1P (for determining non-specific binding and as a positive control).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of a high concentration of unlabeled S1P (e.g., 10 µM).

  • Add 50 µL of [32P]S1P (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the S1P1-expressing cell membrane preparation to all wells.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis of the competition binding curves.

GTPγS Binding Assay for S1P1 Receptor Agonism

This functional assay measures the ability of test compounds to activate the S1P1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

  • CHO cell membranes expressing recombinant human S1P1 receptor.

  • [35S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Test compounds (this compound analogs).

  • S1P (as a reference agonist).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution.

  • Add 50 µL of the S1P1-expressing cell membrane preparation to each well.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of [35S]GTPγS (final concentration ~0.5 nM) to all wells.

  • Incubate the plate at 30°C for 30 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration as described in the radioligand binding assay protocol.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the EC50 and Emax values by non-linear regression analysis of the dose-response curves.

Visualizations

S1P1 Receptor Signaling and Modulation Workflow

S1P1_Signaling cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte Lymphocyte->Lymphocyte Bloodstream Circulating Lymphocyte Lymphocyte->Bloodstream Egress S1P_gradient S1P Gradient S1P1_modulator This compound Analog (Agonist) S1P1_modulator->Lymphocyte

Caption: S1P1 receptor modulation by this compound analogs.

Experimental Workflow for S1P1 Receptor Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of Test Compounds start->prepare_reagents plate_setup Add Compounds, [32P]S1P, and Cell Membranes to Plate prepare_reagents->plate_setup incubation Incubate at Room Temp for 60 minutes plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 Calculation) counting->analysis end End analysis->end

Caption: Workflow for the S1P1 radioligand competition binding assay.

References

Application Note: 3-(Cyclohexyloxy)propan-1-amine as a Versatile Intermediate in the Synthesis of β-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Cyclohexyloxy)propan-1-amine is a valuable bifunctional molecule containing a cyclohexyloxy moiety and a primary amine. This unique structure makes it a key building block in the synthesis of various pharmaceutical intermediates, particularly for the development of β-adrenergic receptor antagonists (beta-blockers). The lipophilic cyclohexyl group can enhance the pharmacological properties of the final active pharmaceutical ingredient (API), while the primary amine provides a reactive handle for the introduction of other functionalities. This application note details a representative protocol for the use of this compound in the synthesis of a beta-blocker intermediate.

Application: Synthesis of β-Adrenergic Receptor Antagonist Intermediates

The general class of cycloalkyl propanolamine derivatives has been explored for their β-blocking properties, which are beneficial in treating cardiovascular diseases such as hypertension and arrhythmia. A common synthetic strategy involves the reaction of a primary amine with an epoxide to introduce the characteristic 2-hydroxypropylamine side chain found in many beta-blockers.

This application note focuses on a representative synthesis of 1-(tert-butylamino)-3-(cyclohexyloxy)propan-2-ol , a key intermediate in the development of novel β-adrenergic receptor antagonists. This synthesis proceeds via the nucleophilic ring-opening of a suitable epoxide by this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 1-(tert-butylamino)-3-(cyclohexyloxy)propan-2-ol from this compound. The data is based on typical yields and purities observed for analogous reactions in the synthesis of similar beta-blocker intermediates.

ParameterValue
Reactants
This compound1.0 eq
2-(tert-butyl)oxirane1.1 eq
Solvent Methanol
Reaction Temperature 25-30 °C
Reaction Time 18-24 hours
Product Yield (isolated) 85-92%
Product Purity (by HPLC) >98%

Experimental Protocol

Synthesis of 1-(tert-butylamino)-3-(cyclohexyloxy)propan-2-ol

This protocol describes a laboratory-scale synthesis of the target intermediate.

Materials:

  • This compound

  • 2-(tert-butyl)oxirane

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous methanol (10 mL per gram of amine), add 2-(tert-butyl)oxirane (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 25-30 °C for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(tert-butylamino)-3-(cyclohexyloxy)propan-2-ol.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 This compound Reaction Nucleophilic Ring-Opening Reactant1->Reaction Reactant2 2-(tert-butyl)oxirane Reactant2->Reaction Solvent Methanol Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(tert-butylamino)-3- (cyclohexyloxy)propan-2-ol Purification->Product

Caption: Synthetic workflow for the preparation of a β-blocker intermediate.

Logical Relationship Diagram

Logical_Relationship Start This compound (Starting Material) Intermediate Pharmaceutical Intermediate (e.g., 1-(tert-butylamino)-3-(cyclohexyloxy)propan-2-ol) Start->Intermediate Synthesis API Active Pharmaceutical Ingredient (β-Adrenergic Receptor Antagonist) Intermediate->API Further Functionalization Application Therapeutic Application (e.g., Hypertension, Arrhythmia) API->Application

Caption: Role of the intermediate in drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Cyclohexyloxy)propan-1-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Williamson Ether Synthesis and the Epichlorohydrin Route.

Q1: I am getting a very low yield in my Williamson Ether Synthesis. What are the common causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis are a frequent issue and can often be attributed to several factors. A primary cause is the competing elimination reaction, which is favored under certain conditions.[1] Since this synthesis follows an SN2 mechanism, it is most efficient with unhindered primary alkyl halides.[1]

Here are the key areas to troubleshoot:

  • Incomplete Deprotonation: The hydroxyl group of cyclohexanol must be fully deprotonated to form the cyclohexoxide nucleophile. If the base is not strong enough or if an insufficient amount is used, the reaction will not proceed to completion.

  • Competing Elimination (E2) Reaction: The alkoxide is a strong base and can promote an elimination reaction with the 3-chloropropan-1-amine, leading to the formation of an alkene byproduct instead of the desired ether.[2]

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination side reaction.[2] A moderate temperature is often a good starting point, with the optimal temperature determined experimentally.[1]

  • Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base and hydrolyze the alkyl halide, significantly reducing the yield.[2]

  • Incorrect Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide ion, reducing its nucleophilicity and slowing down the reaction rate.[2]

Optimization Strategies:

  • Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation of the cyclohexanol. An excess of the base (e.g., 1.2-1.5 equivalents) can be beneficial.[1]

  • Solvent: Employ a polar aprotic solvent like anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide.

  • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents and then allow it to slowly warm to room temperature or apply gentle heat as needed.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions with water.[2]

Q2: I am observing significant amounts of di- and tri-alkylated byproducts. How can I achieve selective mono-alkylation of the amine?

A2: The formation of over-alkylation products is a classic challenge in amine alkylation because the product amine is often more nucleophilic than the starting amine. This leads to a "runaway" reaction where the newly formed primary amine reacts further with the alkylating agent to form secondary and tertiary amines.

Strategies to Improve Selectivity:

  • Use a Large Excess of the Amine: While not always practical, using a large excess of the amine nucleophile can increase the probability of the alkylating agent reacting with the starting amine rather than the product.

  • Reductive Amination: This is often the preferred method for controlled N-alkylation. It involves reacting an amine with an aldehyde or ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride). This method avoids the issue of over-alkylation.

  • Use of Protecting Groups: Protecting the amine functionality, performing the alkylation, and then deprotecting is a viable but multi-step alternative.

Q3: My purification by column chromatography is not effective, and I'm losing a lot of my product. What are some better purification strategies for a primary amine like this?

A3: Primary amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to strong adsorption to the acidic silica, resulting in peak tailing and product loss.

Improved Purification Techniques:

  • Acid-Base Extraction: Convert the amine into its hydrochloride salt by washing the organic layer with dilute HCl. The salt will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted with a fresh organic solvent.

  • Modified Column Chromatography:

    • Add a Competing Amine: Add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the eluent. This will "neutralize" the acidic sites on the silica gel and improve the elution of your product.

    • Use a Different Stationary Phase: Consider using a more basic stationary phase like alumina or an amine-functionalized silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways:

  • Williamson Ether Synthesis: This is a one-step SN2 reaction between cyclohexanol and 3-chloropropan-1-amine. The cyclohexanol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace the chloride from 3-chloropropan-1-amine.

  • Epichlorohydrin Route: This is a two-step process. First, cyclohexanol is reacted with epichlorohydrin in the presence of a base to form 1-(cyclohexyloxy)-2,3-epoxypropane. This epoxide is then opened by reacting it with ammonia to yield the desired product.

Q2: Which synthetic route is better, the Williamson Ether Synthesis or the Epichlorohydrin route?

A2: The choice between these routes depends on factors like starting material cost, desired purity, and the scale of the synthesis.

ParameterWilliamson Ether Synthesis RouteEpichlorohydrin Route
Starting Materials Cyclohexanol, 3-Chloropropan-1-amine, Strong Base (e.g., NaH)Cyclohexanol, Epichlorohydrin, Ammonia
Number of Steps OneTwo
Key Intermediates Cyclohexoxide (in situ)1-(Cyclohexyloxy)-2,3-epoxypropane
Estimated Overall Yield 50-65%60-75%[3]
Advantages Fewer reaction steps.Utilizes inexpensive starting materials, generally higher yielding.[3]
Disadvantages Can be lower yielding due to side reactions, requires a strong and potentially hazardous base.Two separate reaction steps, may require high pressure for the amination step.[3]

Q3: What are the expected side products in the synthesis of this compound?

A3: The potential side products depend on the chosen synthetic route:

  • Williamson Ether Synthesis:

    • Elimination Products (Alkenes): Formed from the E2 elimination of 3-chloropropan-1-amine.[1]

    • N-Alkylation Products: Cyclohexanol acting as a nucleophile towards the amine of another 3-chloropropan-1-amine molecule.

    • Di- and Tri-alkylation Products: Over-alkylation of the product amine.

  • Epichlorohydrin Route:

    • Polymerization Products: Epichlorohydrin can polymerize under certain conditions.

    • Di- and Tri-substituted Amines: The product amine can react with the epoxide intermediate.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Adapted from a similar synthesis)

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) to anhydrous THF.

  • Alkoxide Formation: Dissolve cyclohexanol (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Nucleophilic Substitution: Dissolve 3-chloropropan-1-amine (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-8 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on alumina.

Protocol 2: Epichlorohydrin Route for Synthesis of this compound (Generalized)

  • Step 1: Synthesis of 1-(Cyclohexyloxy)-2,3-epoxypropane

    • To a mixture of cyclohexanol (1.0 eq) and epichlorohydrin (1.2 eq), add a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a strong aqueous base (e.g., 50% NaOH) at a controlled temperature (e.g., 40-50 °C).

    • After the reaction is complete, separate the organic layer, wash with water, and purify the epoxide intermediate by vacuum distillation.

  • Step 2: Amination of the Epoxide

    • In a pressure vessel, react the purified epoxide (1.0 eq) with an excess of aqueous or alcoholic ammonia at an elevated temperature (e.g., 80-100 °C).

    • After the reaction, remove the excess ammonia and solvent under reduced pressure.

    • Purify the final product by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_0 Williamson Ether Synthesis cluster_1 Epichlorohydrin Route cyclohexanol Cyclohexanol cyclohexoxide Cyclohexoxide Ion cyclohexanol->cyclohexoxide + NaH - H₂ na_h NaH product_w This compound cyclohexoxide->product_w + 3-Chloropropan-1-amine (SN2) amine_halide 3-Chloropropan-1-amine nacl NaCl cyclohexanol_e Cyclohexanol epoxide 1-(Cyclohexyloxy)-2,3-epoxypropane cyclohexanol_e->epoxide + Epichlorohydrin / Base epichlorohydrin Epichlorohydrin product_e This compound epoxide->product_e + NH₃ nh3 NH₃

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_purity Byproduct Analysis cluster_solutions Solutions start Low Product Yield check_reaction Check Reaction Conditions start->check_reaction check_purity Analyze Crude Product (TLC, GC-MS, NMR) check_reaction->check_purity Conditions OK temp Optimize Temperature check_reaction->temp Suboptimal? elimination Elimination Byproduct? check_purity->elimination base Use Stronger/More Base temp->base solvent Ensure Anhydrous Solvent base->solvent over_alkylation Over-alkylation? elimination->over_alkylation No solution_elimination Lower Temperature Use Milder Conditions elimination->solution_elimination Yes starting_material Unreacted Starting Material? over_alkylation->starting_material No solution_over_alkylation Use Amine Excess Consider Reductive Amination over_alkylation->solution_over_alkylation Yes solution_sm Increase Reaction Time Check Base Activity starting_material->solution_sm Yes

Caption: Troubleshooting workflow for low yield.

FAQ_Logic topic Optimizing Synthesis of This compound routes Synthetic Routes topic->routes issues Common Issues topic->issues purification Purification topic->purification williamson Williamson Ether Synthesis routes->williamson epichlorohydrin Epichlorohydrin Route routes->epichlorohydrin low_yield Low Yield issues->low_yield byproducts Byproducts issues->byproducts purification->issues extraction Acid-Base Extraction purification->extraction chromatography Column Chromatography purification->chromatography distillation Distillation purification->distillation low_yield->williamson byproducts->williamson byproducts->epichlorohydrin

Caption: Logical relationships in FAQs.

References

Technical Support Center: Synthesis of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Cyclohexyloxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and effective synthetic routes for the preparation of this compound:

  • Route 1: Multi-step Synthesis from 3-(Cyclohexyloxy)propan-1-ol. This route involves the conversion of the terminal alcohol of 3-(cyclohexyloxy)propan-1-ol into a good leaving group (e.g., a mesylate), followed by nucleophilic substitution with an azide salt, and subsequent reduction of the azide to the primary amine.

  • Route 2: Epoxide Ring-Opening. This pathway involves the initial synthesis of a cyclohexyl glycidyl ether from cyclohexanol and an epihalohydrin. The resulting epoxide is then subjected to ring-opening with ammonia or a suitable ammonia equivalent to yield the desired aminopropanol derivative.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route. For the multi-step synthesis (Route 1), incomplete conversion at any of the three stages (mesylation, azide substitution, or reduction) is a common culprit. For the epoxide ring-opening route (Route 2), incomplete formation of the glycidyl ether or inefficient ring-opening are the most probable causes. Side reactions, such as elimination in the Williamson ether synthesis-like steps or polymerization of the epoxide, can also significantly reduce the yield.

Q3: What are the typical byproducts I should be aware of?

A3: In the multi-step synthesis, potential byproducts include unreacted starting materials from each step, as well as elimination products if the reaction conditions for the azide substitution are too harsh. In the epoxide route, di-addition of the amine to the epoxide, or polymerization of the epoxide, can lead to higher molecular weight impurities. Incomplete reaction at any stage will also result in the presence of starting materials in the final product mixture.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound, which is a liquid at room temperature, is typically achieved by distillation under reduced pressure.[1] Column chromatography on silica gel can also be employed, particularly for removing polar impurities. The choice of eluent will depend on the specific impurities present, but a gradient of a polar solvent (e.g., methanol in dichloromethane) is often effective.

Troubleshooting Guides

Route 1: Multi-step Synthesis from 3-(Cyclohexyloxy)propan-1-ol

This route follows a three-step sequence: mesylation, azide substitution, and reduction.

Potential Cause Troubleshooting Suggestion
Incomplete reactionEnsure the reaction is run at a low temperature (typically 0 °C) to prevent side reactions. Use a slight excess of methanesulfonyl chloride and a suitable base (e.g., triethylamine) to drive the reaction to completion. Monitor the reaction by TLC until the starting alcohol is consumed.
Degradation of productAvoid prolonged reaction times or elevated temperatures, which can lead to the decomposition of the mesylate. Work up the reaction promptly once complete.
Moisture in the reactionUse anhydrous solvents and reagents, as water can react with methanesulfonyl chloride.
Potential Cause Troubleshooting Suggestion
Poor leaving group displacementEnsure the mesylate was properly formed in the previous step. Use a polar aprotic solvent like DMF to facilitate the SN2 reaction. A moderate increase in temperature (e.g., 60-80 °C) can improve the reaction rate, but excessive heat may lead to elimination byproducts.
Low solubility of sodium azideEnsure adequate stirring and consider using a phase-transfer catalyst if solubility is an issue.
Potential Cause Troubleshooting Suggestion
Ineffective Staudinger reactionUse a fresh, high-quality phosphine reagent (e.g., triphenylphosphine). Ensure the reaction is stirred efficiently. The intermediate iminophosphorane requires hydrolysis to yield the amine, so the addition of water is a critical final step.
Catalyst poisoning (catalytic hydrogenation)If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the substrate is free of impurities that could poison the catalyst. Use an appropriate solvent and ensure adequate hydrogen pressure and reaction time.
Route 2: Epoxide Ring-Opening

This route involves the formation of cyclohexyl glycidyl ether followed by amination.

Potential Cause Troubleshooting Suggestion
Inefficient ether formationUse a strong base (e.g., sodium hydride) to fully deprotonate the cyclohexanol before adding the epihalohydrin. A phase-transfer catalyst can also be beneficial.
Side reactionsThe reaction of the alkoxide with the epihalohydrin can be slow. Ensure an adequate reaction time and temperature. However, excessively high temperatures can promote side reactions.
Potential Cause Troubleshooting Suggestion
Low reactivity of ammoniaThe reaction with aqueous ammonia can be slow.[2] Consider using a sealed tube or an autoclave to perform the reaction at elevated temperatures and pressures. The use of a Lewis acid catalyst may also enhance the reaction rate.[2]
Formation of di-adductUse a large excess of ammonia to favor the formation of the primary amine over the secondary amine di-adduct.
Steric hindranceWhile less of a concern with ammonia, bulky amine nucleophiles can face steric hindrance, leading to slower reaction rates.

Experimental Protocols

Route 1: Multi-step Synthesis from 3-(Cyclohexyloxy)propan-1-ol

Step 1: Synthesis of 3-(Cyclohexyloxy)propyl Methanesulfonate

  • Dissolve 3-(cyclohexyloxy)propan-1-ol in an anhydrous solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (approximately 1.2 equivalents).

  • Slowly add methanesulfonyl chloride (approximately 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with cold water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Synthesis of 1-Azido-3-(cyclohexyloxy)propane

  • Dissolve the crude 3-(cyclohexyloxy)propyl methanesulfonate in a polar aprotic solvent such as DMF.

  • Add sodium azide (approximately 1.5 to 2 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC until the starting mesylate is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide.

Step 3: Synthesis of this compound (Staudinger Reduction)

  • Dissolve the crude 1-azido-3-(cyclohexyloxy)propane in a suitable solvent such as THF.

  • Add triphenylphosphine (approximately 1.1 equivalents) portion-wise at room temperature. Effervescence (nitrogen gas evolution) should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours after the gas evolution ceases.

  • Add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the intermediate iminophosphorane.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by column chromatography to obtain this compound.

Visualizations

logical_relationship Troubleshooting Logic for Low Yield cluster_route1 Route 1: Multi-step Synthesis cluster_route2 Route 2: Epoxide Ring-Opening Low_Yield_R1 Low Overall Yield Mesylation_Issue Problem in Mesylation Step Low_Yield_R1->Mesylation_Issue Azide_Sub_Issue Problem in Azide Substitution Low_Yield_R1->Azide_Sub_Issue Reduction_Issue Problem in Reduction Step Low_Yield_R1->Reduction_Issue Incomplete_Mesylation Incomplete Reaction Mesylation_Issue->Incomplete_Mesylation Degradation_M Mesylate Degradation Mesylation_Issue->Degradation_M Poor_LG_Displacement Poor Leaving Group Displacement Azide_Sub_Issue->Poor_LG_Displacement Elimination_Byproduct Elimination Byproduct Azide_Sub_Issue->Elimination_Byproduct Incomplete_Reduction Incomplete Reduction Reduction_Issue->Incomplete_Reduction Catalyst_Poisoning Catalyst Poisoning (if applicable) Reduction_Issue->Catalyst_Poisoning Low_Yield_R2 Low Overall Yield Glycidyl_Ether_Issue Problem in Glycidyl Ether Formation Low_Yield_R2->Glycidyl_Ether_Issue Ring_Opening_Issue Problem in Ring-Opening Low_Yield_R2->Ring_Opening_Issue Inefficient_Etherification Inefficient Etherification Glycidyl_Ether_Issue->Inefficient_Etherification Epoxide_Polymerization_1 Epoxide Polymerization Glycidyl_Ether_Issue->Epoxide_Polymerization_1 Low_Reactivity_Ammonia Low Reactivity of Ammonia Ring_Opening_Issue->Low_Reactivity_Ammonia Di-adduct_Formation Di-adduct Formation Ring_Opening_Issue->Di-adduct_Formation

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

experimental_workflow Experimental Workflow for Route 1 Start 3-(Cyclohexyloxy)propan-1-ol Mesylation Mesylation (MsCl, Et3N, 0 °C) Start->Mesylation Mesylate 3-(Cyclohexyloxy)propyl Methanesulfonate Mesylation->Mesylate Azide_Sub Azide Substitution (NaN3, DMF, 60-80 °C) Mesylate->Azide_Sub Azide 1-Azido-3-(cyclohexyloxy)propane Azide_Sub->Azide Reduction Staudinger Reduction (1. PPh3, THF; 2. H2O) Azide->Reduction Final_Product This compound Reduction->Final_Product Purification Purification (Distillation or Chromatography) Final_Product->Purification End Pure Product Purification->End

Caption: Workflow for the multi-step synthesis of this compound.

References

Technical Support Center: 3-(Cyclohexyloxy)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclohexyloxy)propan-1-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of side-product formation. Two primary synthetic routes are considered:

  • Route A: Williamson Ether Synthesis followed by Amination. This involves the reaction of cyclohexanol with a 3-halopropanamine or a related precursor.

  • Route B: Reductive Amination. This route typically involves the reaction of 3-(cyclohexyloxy)propanal with ammonia.

Issue 1: Low Yield of this compound and Presence of Low Boiling Point Impurities (Route A)

Q: My reaction yield is significantly lower than expected, and I'm observing a volatile impurity with a distinct odor by GC-MS analysis. What is the likely cause and how can I prevent it?

A: A common side reaction in the Williamson ether synthesis, especially when using a secondary alcohol like cyclohexanol, is an E2 elimination reaction.[1][2][3] Instead of the desired substitution, the alkoxide of cyclohexanol can act as a base, abstracting a proton from the alkyl halide, leading to the formation of an alkene.

Likely Side-Product:

  • Cyclohexene: Formed from the elimination reaction of the cyclohexanol-derived alkoxide.

Mechanism of Formation: The cyclohexoxide ion, a strong base, removes a proton from the carbon adjacent to the halogen on the 3-halopropanamine precursor, resulting in the formation of cyclohexene and 3-amino-1-propanol.

Troubleshooting and Prevention:

StrategyDetails
Optimize Base Selection Use a milder, non-nucleophilic base if possible. However, for alkoxide formation, a strong base is necessary. Ensure slow, portion-wise addition of the base at a controlled temperature.
Control Reaction Temperature Lower temperatures generally favor substitution over elimination.[2] Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Choice of Leaving Group Iodide is a better leaving group than bromide or chloride and can sometimes favor substitution. Consider using a 3-iodopropanamine derivative if elimination is a major issue.
Solvent Selection Polar aprotic solvents like DMF or DMSO can favor the SN2 reaction.[4]
Issue 2: Presence of a High Molecular Weight Impurity (Route A & B)

Q: My final product is contaminated with a high molecular weight byproduct, which is difficult to remove by distillation. What could this impurity be?

A: This is likely a result of over-alkylation, where the desired primary amine product reacts further with the starting materials. This can occur in both synthetic routes.

Likely Side-Products:

  • N,N-bis(3-(cyclohexyloxy)propyl)amine (Secondary Amine): The primary amine product reacts with another molecule of the electrophile.

  • N,N,N-tris(3-(cyclohexyloxy)propyl)amine (Tertiary Amine): The secondary amine byproduct reacts further.

Mechanism of Formation: The newly formed this compound is nucleophilic and can compete with the starting amine (or ammonia in Route B) for the alkylating agent or the aldehyde, leading to the formation of secondary and tertiary amines.[5][6]

Troubleshooting and Prevention:

StrategyDetails
Use Excess Amine/Ammonia Employ a large excess of the amine source (e.g., ammonia in Route B) to statistically favor the reaction with the starting material over the product.[7]
Slow Addition of Electrophile Add the alkylating agent or aldehyde slowly to the reaction mixture to maintain a low concentration, minimizing its reaction with the product amine.
Stepwise Reductive Amination (Route B) First, allow the imine to form completely from the aldehyde and ammonia. Then, introduce the reducing agent. This minimizes the presence of the aldehyde which could react with the product amine.[7]
Issue 3: Presence of an Oxygenated Impurity with a Similar Polarity to the Product (Route B)

Q: In my reductive amination synthesis, I'm isolating a byproduct that has a similar retention time to my product in normal phase chromatography. What is this impurity and how can I avoid it?

A: This is likely the alcohol formed from the reduction of the starting aldehyde.

Likely Side-Product:

  • 3-(Cyclohexyloxy)propan-1-ol: Formed by the reduction of 3-(cyclohexyloxy)propanal.

Mechanism of Formation: The hydride reducing agent (e.g., NaBH₄, NaBH₃CN) can reduce the carbonyl group of the starting aldehyde directly to an alcohol. This is more prominent if the imine formation is slow or if a strong, non-selective reducing agent is used.[7]

Troubleshooting and Prevention:

StrategyDetails
Use a Selective Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at controlled pH.[9]
Ensure Complete Imine Formation Before adding the reducing agent, ensure that the formation of the imine intermediate is complete. This can be monitored by techniques like IR spectroscopy (disappearance of the C=O stretch).
Control pH The rate of imine formation is pH-dependent. The reaction is typically carried out in a weakly acidic medium to facilitate dehydration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route. For the Williamson ether synthesis route, cyclohexene is a major byproduct due to elimination. For both routes, over-alkylation products such as the secondary amine, N,N-bis(3-(cyclohexyloxy)propyl)amine, are common. In the reductive amination route, the corresponding alcohol , 3-(Cyclohexyloxy)propan-1-ol, from the reduction of the starting aldehyde is also a frequent impurity.

Q2: How can I best monitor the progress of my reaction to minimize side-product formation?

A2: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques. TLC can be used to monitor the consumption of starting materials and the formation of the product and major byproducts. GC-MS is invaluable for identifying and quantifying volatile side products like cyclohexene and for confirming the presence of higher molecular weight impurities.[10][11]

Q3: What purification methods are most effective for removing these side products?

A3: Fractional distillation is often effective for removing lower boiling point impurities like cyclohexene. For removing more polar byproducts like 3-(cyclohexyloxy)propan-1-ol and higher molecular weight secondary/tertiary amines, column chromatography on silica gel is a suitable method. An acidic wash during workup can help to remove the basic amine byproducts by converting them into their water-soluble salts.

Q4: Can you provide a summary of potential impurities and their analytical signatures?

A4:

ImpurityLikely Route1H NMR Key Signals (Illustrative)Mass Spectrum (EI) Key Fragments
CyclohexeneABroad singlet ~5.6 ppm (vinylic H)M⁺ at m/z 82
3-(Cyclohexyloxy)propan-1-olBTriplet ~3.6 ppm (-CH₂OH)Loss of H₂O (M-18), fragments from ether cleavage
N,N-bis(3-(cyclohexyloxy)propyl)amineA & BComplex aliphatic region, absence of -NH₂ protonsM⁺, alpha-cleavage fragments

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis (Route A - Illustrative)
  • Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Cool the suspension to 0 °C.

  • Slowly add cyclohexanol (1.0 eq.) dissolved in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Ether Synthesis: Cool the resulting sodium cyclohexoxide solution back to 0 °C.

  • Slowly add 3-chloropropan-1-amine hydrochloride (1.05 eq.) dissolved in anhydrous DMF.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 12-24 hours, monitoring by TLC or GC.

  • Workup and Purification: Cool the reaction mixture and quench cautiously with water. Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination (Route B - Illustrative)
  • Imine Formation: To a solution of 3-(cyclohexyloxy)propanal (1.0 eq.) in methanol, add a 7N solution of ammonia in methanol (10 eq.).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by IR spectroscopy (appearance of C=N stretch) or by the disappearance of the aldehyde starting material by TLC.

  • Reduction: Cool the reaction mixture to 0 °C.

  • In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 eq.) in a small amount of methanol and add it portion-wise to the imine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Workup and Purification: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 2M NaOH and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Pathways and Side Reactions

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Reductive Amination A_start1 Cyclohexanol A_product This compound A_start1->A_product SN2 (Desired) A_side1 Cyclohexene A_start1->A_side1 E2 (Side Reaction) A_start2 3-Halopropanamine A_start2->A_product A_start2->A_side1 E2 (Side Reaction) A_side2 Over-alkylation (Secondary/Tertiary Amines) A_product->A_side2 Further Reaction B_start1 3-(Cyclohexyloxy)propanal B_product This compound B_start1->B_product Desired Pathway B_side1 3-(Cyclohexyloxy)propan-1-ol B_start1->B_side1 Aldehyde Reduction (Side Reaction) B_start2 Ammonia B_start2->B_product B_side2 Over-alkylation (Secondary/Tertiary Amines) B_product->B_side2 Further Reaction

Caption: Primary synthetic routes and major side-product pathways.

Troubleshooting Workflow

G start Low Yield or Impure Product gcms Analyze by GC-MS / NMR start->gcms impurity_id Identify Impurity Structure gcms->impurity_id cyclohexene Cyclohexene Detected impurity_id->cyclohexene Volatile, m/z 82 alcohol 3-(Cyclohexyloxy)propan-1-ol Detected impurity_id->alcohol Oxygenated, similar polarity over_alk High MW Amine Detected impurity_id->over_alk High MW sol_elim Lower Temp. Optimize Base cyclohexene->sol_elim sol_reduct Use Selective Reducing Agent (e.g., NaBH(OAc)3) alcohol->sol_reduct sol_over_alk Use Excess Ammonia Slow Addition over_alk->sol_over_alk

Caption: A logical workflow for troubleshooting side-product formation.

References

Technical Support Center: Purification of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(cyclohexyloxy)propan-1-amine from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurities will largely depend on the synthetic route used. Here are the most common scenarios:

  • From Williamson Ether Synthesis: If you synthesized the precursor ether via a Williamson ether synthesis (e.g., reacting a cyclohexanol salt with a 3-halopropan-1-amine derivative or a protected aminopropanol derivative), you might encounter:

    • Unreacted cyclohexanol.

    • Unreacted 3-halopropan-1-amine or its protected form.

    • Side-products from elimination reactions, such as cyclohexene.

    • Dialkylation products, where the amine has reacted with more than one electrophile.

  • From Reductive Amination: If you prepared the amine by reductive amination of 3-(cyclohexyloxy)propanal, common impurities include:

    • Unreacted 3-(cyclohexyloxy)propanal.

    • The intermediate imine.

    • Over-alkylation products (secondary amine).

    • The alcohol byproduct from the reduction of the starting aldehyde.

Q2: What is the boiling point of this compound?

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of impurities. A multi-step approach is often the most effective:

  • Extractive Workup: This is the first and a crucial step to remove acidic or basic impurities and water-soluble byproducts.

  • Vacuum Distillation: This is an excellent method for separating the product from non-volatile impurities and some closely boiling side products on a larger scale.

  • Column Chromatography: This is ideal for achieving high purity, especially on a smaller scale or when dealing with impurities that have similar boiling points to the product.

Troubleshooting Guides

Extractive Workup

Problem: Emulsion formation during the separation of organic and aqueous layers.

  • Cause: High concentration of amine, presence of surfactants, or vigorous shaking.

  • Solution:

    • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gently swirl or invert the separatory funnel instead of vigorous shaking.

    • If the emulsion persists, pass the mixture through a pad of celite or filter paper.

    • Centrifugation can also be effective in breaking stable emulsions.

Problem: Poor separation of the amine into the organic layer.

  • Cause: The pH of the aqueous layer may not be sufficiently basic to ensure the amine is in its free base form.

  • Solution:

    • Ensure the pH of the aqueous layer is basic (pH > 11) by adding a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Use a more non-polar extraction solvent if the product has significant water solubility.

Vacuum Distillation

Problem: The product is not distilling even at high temperature and low pressure.

  • Cause: The vacuum is not low enough, there is a leak in the system, or the thermometer is placed incorrectly.

  • Solution:

    • Check all joints and connections for leaks. Use high-vacuum grease.

    • Ensure your vacuum pump is functioning correctly and can achieve the desired pressure.

    • Position the thermometer correctly: the top of the bulb should be level with the side arm leading to the condenser.

Problem: Bumping or unstable boiling during distillation.

  • Cause: Uneven heating or lack of boiling chips/magnetic stirring.

  • Solution:

    • Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.

    • Alternatively, add fresh boiling chips before starting the distillation.

    • Ensure the heating mantle is appropriately sized for the flask and provides even heating.

Column Chromatography

Problem: Tailing of the amine product on a silica gel column.

  • Cause: Basic amines interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and potential product loss.[1][2]

  • Solution:

    • Use a modified stationary phase: Amine-functionalized silica gel is an excellent choice for the purification of basic compounds.[1]

    • Add a modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (0.1-2% v/v) or ammonia in methanol, into the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[1][2]

    • Use an alternative stationary phase: Basic alumina can be a suitable alternative to silica gel for the purification of amines.

Problem: The product is not eluting from the column.

  • Cause: The mobile phase is not polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the proportion of methanol. A common gradient for eluting amines is from pure dichloromethane to a mixture containing 2-10% methanol.

Data Presentation

Physical PropertyValueSource
Molecular FormulaC₉H₁₉NOPubChem
Molecular Weight157.25 g/mol PubChem
AppearanceLiquid (predicted)---
Boiling PointNot available at atmospheric pressure. Vacuum distillation is recommended.General Knowledge
SolubilitySoluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Low solubility in water.General Chemical Principles
Purification Method Key Parameters Expected Outcome
Extractive Workup Aqueous pH > 11, use of brine to break emulsions.Removal of acidic/basic impurities and water-soluble byproducts.
Vacuum Distillation Pressure: 1-10 mmHg (starting point), gradual heating.Separation from non-volatile impurities and some closely boiling compounds.
Column Chromatography Stationary Phase: Amine-functionalized silica or silica with 0.1-2% triethylamine in the mobile phase. Mobile Phase: Gradient of increasing polarity (e.g., Dichloromethane to 9:1 Dichloromethane/Methanol).High purity product, separation from structurally similar impurities.

Experimental Protocols

Protocol 1: Extractive Workup of a Crude Reaction Mixture
  • Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1 M solution of a weak acid (e.g., citric acid) to remove any basic impurities that are more basic than the product.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • To isolate the product, make the combined aqueous layers basic (pH > 11) with 1 M NaOH.

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic extracts containing the product and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Vacuum Distillation
  • Set up a vacuum distillation apparatus with a short path distillation head if possible to minimize product loss.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system, ensuring all connections are secure.

  • Once the desired vacuum is reached and stable, begin heating the distillation flask gently in a heating mantle.

  • Collect the fraction that distills at a constant temperature. The exact temperature will depend on the vacuum achieved.

  • Discontinue the distillation when the temperature starts to drop or rise significantly, or when signs of decomposition are observed.

Protocol 3: Flash Column Chromatography
  • Stationary Phase Preparation:

    • Option A (Modified Mobile Phase): Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane) containing 0.5-1% triethylamine. Pack the column with the slurry.

    • Option B (Amine-Functionalized Silica): Prepare a slurry of amine-functionalized silica in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution:

    • Begin elution with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase. A typical gradient for an amine like this would be from 100% dichloromethane to 95:5 dichloromethane:methanol over several column volumes.

    • Monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If triethylamine was used, it should be removed by co-evaporation with a suitable solvent or by further purification if necessary.

Mandatory Visualizations

Experimental_Workflow cluster_start Crude Reaction Mixture cluster_extraction Extractive Workup cluster_distillation Bulk Purification cluster_chromatography Final Purification cluster_end Final Product start Crude Product extraction Liquid-Liquid Extraction start->extraction impurities1 Acidic/Basic & Water-Soluble Impurities extraction->impurities1 distillation Vacuum Distillation extraction->distillation Partially Purified Product impurities2 Non-Volatile Impurities distillation->impurities2 chromatography Column Chromatography distillation->chromatography Distilled Product impurities3 Closely Related Impurities chromatography->impurities3 end Pure this compound chromatography->end Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_cause Identify Potential Cause cluster_solution Implement Solution problem Purification Issue Encountered analysis Analyze Symptoms (e.g., Emulsion, Tailing, No Product) problem->analysis cause1 Incorrect pH analysis->cause1 cause2 Wrong Solvent/Mobile Phase analysis->cause2 cause3 System Leak/Blockage analysis->cause3 cause4 Strong Analyte-Stationary Phase Interaction analysis->cause4 solution1 Adjust pH cause1->solution1 solution2 Change Solvent System cause2->solution2 solution3 Check Apparatus cause3->solution3 solution4 Modify Stationary/Mobile Phase cause4->solution4

References

Technical Support Center: Purifying Primary Amines with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of primary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying primary amines using silica gel column chromatography?

Primary amines can be challenging to purify by silica gel chromatography due to their basic nature. The acidic silanol groups (Si-OH) on the surface of silica gel can interact strongly with basic amines, leading to several problems:

  • Peak Tailing: Strong interactions cause the amine to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.[1][2][3][4] This reduces resolution and the purity of collected fractions.

  • Irreversible Binding: In some cases, the amine can bind so strongly to the silica that it fails to elute, leading to significant yield loss.[5]

  • Compound Degradation: The acidic nature of the silica surface can sometimes cause the degradation of sensitive amine compounds.[5]

Q2: How can I prevent peak tailing and improve the separation of my primary amine on a silica gel column?

Several strategies can be employed to mitigate the issues caused by the interaction between primary amines and silica gel:

  • Mobile Phase Modification: Adding a small amount of a basic modifier to the mobile phase can help to neutralize the acidic silanol groups.[5][6] Common additives include:

    • Triethylamine (TEA)

    • Ammonia (often as a solution in methanol)

    • Pyridine A typical starting concentration is 0.5-2% of the modifier in the eluent.[6][7]

  • Use of "Basified" Silica: Before running the column, you can wash the silica gel with a solution containing a base, like triethylamine, to pre-neutralize the stationary phase.[7][8]

Q3: Are there alternative stationary phases that are better suited for purifying primary amines?

Yes, when silica gel proves problematic, several alternative stationary phases can provide better results:

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and creates a more inert surface for the separation of basic compounds.[6][9][10] This often allows for the use of simpler, non-basic mobile phases like hexane/ethyl acetate.[9]

  • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[6]

  • Reversed-Phase (C18) Silica: For polar amines, reversed-phase chromatography can be a powerful technique.[5][6][11] By adjusting the mobile phase pH to be alkaline, the amine is in its neutral, free-base form and can be retained and separated on the nonpolar C18 stationary phase.[5]

Q4: My primary amine is highly polar and doesn't retain on a C18 column. What are my options?

Poor retention of highly polar compounds on reversed-phase columns is a common issue.[6] Here are some techniques to consider:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent method for separating very polar compounds.[6][12] It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.[6][13]

  • Ion-Exchange Chromatography: Since amines are basic, they can be protonated to form positive ions. Cation-exchange chromatography can then be used to capture and separate these protonated amines.[14] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

Q5: When should I consider using a protecting group for my primary amine before chromatography?

If your primary amine is particularly reactive or if other purification strategies fail, using a protecting group can be a viable option.[15][16] A protecting group masks the reactivity of the amine, often making the compound less polar and easier to handle during chromatography. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[17] After purification, the protecting group is removed to yield the pure primary amine.[15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of primary amines.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Broad, Tailing Peaks on Silica Gel Strong interaction between the basic amine and acidic silanol groups on the silica surface.[1][2][3]1. Add a basic modifier to your mobile phase (e.g., 0.5-2% triethylamine or ammonia in methanol).[5][6][7] 2. Switch to an amine-functionalized silica column to mask the acidic silanols.[6][9] 3. Use a less acidic stationary phase like basic or neutral alumina.[6]
No Compound Eluting from the Column (Irreversible Binding) The amine is too basic and is binding irreversibly to the acidic silica gel.[5]1. Increase the polarity and basicity of the mobile phase significantly. A steep gradient to a solvent system like 10% methanol in dichloromethane with 2% ammonium hydroxide may be necessary. 2. Consider an alternative purification technique. Reversed-phase or ion-exchange chromatography may be more suitable.[11][14] 3. Protect the amine with a group like Boc to reduce its basicity before attempting chromatography.[15][17]
Compound Decomposes on the Column The acidic nature of the silica gel is causing the degradation of your amine.[5][18]1. Perform a stability test. Spot your compound on a silica TLC plate, let it sit for a few hours, and then elute to see if degradation occurs.[18] 2. Use a less acidic stationary phase such as neutral alumina or an amine-functionalized column.[6][9] 3. Work at lower temperatures if possible, as degradation can be temperature-dependent.
Poor Retention on a C18 Reversed-Phase Column The primary amine is too polar (hydrophilic) for effective retention on the nonpolar C18 stationary phase.[6]1. Ensure the mobile phase pH is alkaline. This will keep the amine in its neutral, more retentive form.[5] 2. Use a HILIC column. This technique is specifically designed for the retention of highly polar compounds.[6][12] 3. Consider ion-pair chromatography. Adding an ion-pairing reagent to the mobile phase can help retain the charged amine.
Chiral Primary Amine Enantiomers are Not Separating The stationary phase is not capable of resolving the enantiomers.1. Use a chiral stationary phase (CSP). Polysaccharide-based and crown ether-based columns are often effective for separating chiral primary amines.[19][20][21][22] 2. Derivatize the amine with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.

Experimental Protocols

General Protocol for Silica Gel Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. For example, 100% hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Equilibration: Equilibrate the column by running 3-5 column volumes of the starting mobile phase (e.g., hexane with 1% triethylamine) through the packed silica.

  • Sample Loading: Dissolve the crude primary amine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) while maintaining the constant percentage of the basic modifier.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that the basic modifier (e.g., triethylamine) may need to be removed by co-evaporation with a suitable solvent or by an aqueous workup if the compound is not water-soluble.

General Protocol for Reversed-Phase (C18) Chromatography of Primary Amines
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase, which is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a basic modifier to ensure an alkaline pH (e.g., 0.1% ammonium hydroxide). A common starting point is 95:5 water:acetonitrile.

  • Sample Preparation: Dissolve the amine sample in the mobile phase or a solvent compatible with it.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the amine by increasing the proportion of the organic solvent in the mobile phase. This is a gradient elution, for example, from 5% to 95% acetonitrile over a set period.

  • Detection and Fraction Collection: Use a UV detector to monitor the elution of the compound and collect the corresponding fractions.

  • Post-Purification: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or the compound can be extracted if it is not highly water-soluble.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column_prep Column Preparation cluster_separation Separation cluster_analysis Analysis & Isolation start Crude Primary Amine Mixture dissolve Dissolve in Minimal Solvent start->dissolve load Load Sample onto Column dissolve->load pack Pack Column with Stationary Phase equilibrate Equilibrate with Mobile Phase pack->equilibrate equilibrate->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC, LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Primary Amine evaporate->end troubleshooting_peak_tailing cluster_solutions Troubleshooting Steps cluster_sp_options Stationary Phase Options start Peak Tailing Observed with Primary Amine? add_modifier Add Basic Modifier to Mobile Phase (e.g., TEA) start->add_modifier Yes check_ph If Reversed-Phase, is pH Alkaline? start->check_ph No (RP) change_sp Switch to Alternative Stationary Phase add_modifier->change_sp Still Tailing end_resolved Problem Resolved add_modifier->end_resolved Success amine_silica Amine-Functionalized Silica change_sp->amine_silica alumina Alumina change_sp->alumina hilic HILIC change_sp->hilic check_ph->end_resolved Yes end_adjust_ph Adjust pH to be > pKa of Amine check_ph->end_adjust_ph No amine_silica->end_resolved alumina->end_resolved hilic->end_resolved end_adjust_ph->end_resolved

References

Technical Support Center: Purification of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Cyclohexyloxy)propan-1-amine. The following sections address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on a likely synthetic route involving a Williamson ether synthesis followed by reductive amination, the most probable impurities include:

  • Unreacted Starting Materials: Cyclohexanol, 3-chloropropan-1-ol (or a related halo-alcohol), and the aminating agent (e.g., ammonia, or a primary amine).

  • Byproducts of Williamson Ether Synthesis: Dicyclohexyl ether and other side-products from elimination reactions.

  • Byproducts of Amination: Over-alkylation products (secondary or tertiary amines if a primary amine is used for amination) and residual imine intermediates.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, and inorganic salts from neutralization steps.

Q2: Which analytical techniques are recommended to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional group impurities, such as residual hydroxyl groups from starting materials.

Q3: What is the most effective general purification strategy for this compound?

A3: A multi-step approach is often the most effective. This typically involves an initial extraction to remove bulk impurities, followed by a high-resolution technique like distillation or chromatography. For achieving very high purity, conversion to a salt for recrystallization, followed by regeneration of the free amine, is a robust method.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptom: The product co-elutes with impurities, or significant tailing of the amine peak is observed on a standard silica gel column.

Cause: The basic nature of the amine functionality leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in poor peak shape and irreversible adsorption.

Solution:

  • Use of a Treated Stationary Phase:

    • Triethylamine-Treated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in the mobile phase containing 1-2% triethylamine (v/v).

    • Amine-Functionalized Silica: Utilize a commercially available column with an amine-functionalized stationary phase, which is more compatible with basic compounds.

  • Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine or ammonia, to the mobile phase to compete with the product for binding to the acidic sites on the silica.

  • Reversed-Phase Chromatography: If normal-phase chromatography is problematic, consider using reversed-phase HPLC with a mobile phase buffered at a pH where the amine is in its free base form (typically pH > 9) to improve retention and separation.

Issue 2: Product Decomposition During Distillation

Symptom: The product darkens, or a lower than expected yield is obtained after distillation, with evidence of charring in the distillation flask.

Cause: this compound, like many higher boiling point amines, can be susceptible to thermal decomposition at atmospheric pressure.

Solution:

  • Vacuum Distillation: Perform the distillation under reduced pressure (high vacuum, <1 mmHg) to lower the boiling point of the amine and minimize thermal stress.

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at elevated temperatures.

  • Fractional Distillation: Use a fractional distillation setup to achieve better separation from impurities with close boiling points.

Issue 3: Low Yield After Recrystallization of the Amine Salt

Symptom: A significantly lower than expected amount of purified amine salt is recovered after recrystallization.

Cause:

  • Inappropriate Solvent Choice: The chosen solvent or solvent system may have too high a solubility for the amine salt at low temperatures.

  • Premature Crystallization: The solution may have cooled too quickly, trapping impurities within the crystal lattice.

  • Excessive Washing: Washing the crystals with too much cold solvent can lead to product loss.

Solution:

  • Systematic Solvent Screening: Test the solubility of the crude amine salt in a range of solvents and solvent mixtures to find a system where the salt is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Common choices for amine salts include ethanol, methanol/ether, and isopropanol.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure, well-defined crystals.

  • Minimal Washing: Wash the collected crystals with a minimal amount of the ice-cold recrystallization solvent to remove surface impurities without significant product dissolution.

Data Presentation

Table 1: Comparison of Purification Methods for a Structurally Similar Aliphatic Amine

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Fractional Distillation8598.575Effective for removing non-volatile impurities and those with significantly different boiling points.
Column Chromatography (Triethylamine-treated silica)90>9985Provides high purity but may be less scalable.
Recrystallization (as Hydrochloride Salt)88>99.580Excellent for achieving high purity; requires an additional step to regenerate the free base.

Note: The data presented is representative of purification efficiencies for aliphatic amines and may not directly reflect the results for this compound due to a lack of specific published data.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation: a. Slowly apply a high vacuum (<1 mmHg). b. Gently heat the distillation flask using a heating mantle while stirring. c. Collect and discard any low-boiling initial fractions. d. Collect the main fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure. e. Discontinue heating once the temperature starts to drop or rise significantly, or when only a small residue remains.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Protocol 2: Purification by Column Chromatography with Treated Silica

  • Stationary Phase Preparation: a. Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). b. Add triethylamine to the slurry to a final concentration of 1-2% (v/v) and mix thoroughly. c. Pack a chromatography column with the prepared slurry.

  • Sample Loading: a. Dissolve the crude amine in a minimal amount of the mobile phase. b. Alternatively, adsorb the crude amine onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: a. Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is required. b. Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by an appropriate analytical method.

Protocol 3: Purification via Recrystallization of the Hydrochloride Salt

  • Salt Formation: a. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. While stirring, slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation of the amine hydrochloride salt is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: a. Select an appropriate solvent or solvent system (e.g., ethanol, methanol/ether) by testing the solubility of a small amount of the crude salt. b. Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. c. If insoluble impurities are present, perform a hot filtration. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent. f. Dry the crystals under vacuum.

  • (Optional) Regeneration of the Free Amine: a. Dissolve the purified amine hydrochloride salt in water. b. Basify the solution by adding a base such as sodium hydroxide or sodium bicarbonate until the solution is alkaline. c. Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane). d. Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Extraction Aqueous Wash/ Extraction Crude->Extraction Distillation Vacuum Distillation Extraction->Distillation For Volatile Impurities Chromatography Column Chromatography Extraction->Chromatography For Non-volatile Impurities Salt_Formation Salt Formation (HCl) Extraction->Salt_Formation For High Purity Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Recrystallization Recrystallization Salt_Formation->Recrystallization Free_Base Regenerate Free Base Recrystallization->Free_Base Free_Base->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Start Poor Separation/ Tailing in Chromatography Cause Cause: Amine interaction with acidic silica Start->Cause Solution1 Use Triethylamine- Treated Silica Cause->Solution1 Solution2 Use Amine- Functionalized Silica Cause->Solution2 Solution3 Add Base to Mobile Phase Cause->Solution3 Solution4 Switch to Reversed-Phase HPLC Cause->Solution4

Caption: Troubleshooting guide for column chromatography issues.

Technical Support Center: 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Cyclohexyloxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for experiments involving this compound. The information herein is curated to ensure scientific integrity and is based on established principles of organic chemistry and laboratory practice.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a primary amine with an ether linkage, this compound is susceptible to two main degradation pathways:

  • Oxidative Degradation: The primary amine functionality is prone to oxidation, especially when exposed to air (oxygen), light, or in the presence of metal ion contaminants. This can lead to the formation of imines, aldehydes, and other oxidation byproducts, often presenting as a discoloration (yellowing or browning) of the compound.

  • Reaction with Carbon Dioxide: Primary amines readily react with atmospheric carbon dioxide to form carbamate salts. This can manifest as a white precipitate or an increase in the viscosity of the material.

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. The recommended storage conditions are as follows:

ParameterRecommendationRationale
Temperature Room temperature[1][2]Prevents thermally induced degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1]Minimizes contact with oxygen and carbon dioxide, thus preventing oxidative degradation and carbamate formation.
Container Tightly sealed, amber glass bottle[3]Protects from light, which can catalyze oxidation, and prevents moisture and air ingress.
Location Cool, dry, and well-ventilated area away from incompatible materials[3]Ensures a stable environment and prevents accidental reactions.

Q3: I've noticed a white precipitate in my stock of this compound. What is it and how can I resolve this?

A3: A white precipitate is most likely the carbamate salt formed from the reaction of the primary amine with atmospheric carbon dioxide. To resolve this, you can gently warm the sample under an inert atmosphere, which may reverse the carbamate formation. For future prevention, always handle the compound under an inert atmosphere and store it in a tightly sealed container.

Q4: My sample of this compound has turned yellow/brown. Is it still usable?

A4: A yellow or brown discoloration is a common indicator of oxidative degradation. The usability of the sample depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to purify the sample by distillation or chromatography before use. For less sensitive applications, the material might still be usable, but it is advisable to first run a small-scale test reaction to assess its performance.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

You are using this compound in a reaction and observe inconsistent yields or the formation of unexpected byproducts.

Possible Cause: Degradation of the amine.

Troubleshooting Workflow:

A Inconsistent Reaction Yields Observed B Assess Purity of Starting Material (e.g., NMR, GC-MS) A->B C Is the purity >95%? B->C D Purify the Amine (Distillation or Chromatography) C->D No E Use Purified Amine in a Small-Scale Test Reaction C->E Yes D->B F Are yields now consistent? E->F G Proceed with Purified Amine for Larger Scale Reactions F->G Yes H Review Reaction Conditions (Solvent, Temperature, Atmosphere) F->H No I Consider Potential Side Reactions Unrelated to Amine Purity H->I

Caption: Troubleshooting inconsistent reaction yields.

Detailed Steps:

  • Assess Purity: Before use, and especially if the material has been stored for a prolonged period, assess its purity using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification: If the purity is found to be below the required standard for your application, purify the this compound. Vacuum distillation is often a suitable method for liquid amines.

  • Inert Atmosphere: Ensure that your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ degradation of the amine.

  • Solvent Purity: Use dry, de-gassed solvents to minimize the presence of water and oxygen, which can contribute to side reactions and degradation.

Issue 2: Material Solidification or Increased Viscosity

Your liquid this compound has become viscous or has solidified upon storage.

Possible Cause: Carbamate salt formation due to exposure to carbon dioxide.

Troubleshooting Workflow:

A Increased Viscosity or Solidification Observed B Gently warm the sample under an inert atmosphere A->B C Does the material return to a liquid state? B->C D Use the material promptly under inert conditions C->D Yes E If still solid/viscous, consider purification (e.g., distillation) C->E No F Review storage and handling procedures to prevent future exposure to CO2 D->F E->F

Caption: Resolving solidification or increased viscosity.

Detailed Steps:

  • Gentle Warming: Place the sealed container in a warm water bath (do not use a direct heat source) under a flow of inert gas. The gentle heat should be sufficient to break down the carbamate salt.

  • Inert Handling: Once the material has returned to its liquid state, handle it quickly in a glovebox or under a stream of inert gas to minimize re-exposure to air.

  • Storage Review: Re-evaluate your storage and handling procedures. Ensure containers are properly sealed and purged with an inert gas before storage.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing and troubleshooting stability issues.

cluster_0 Oxidative Degradation cluster_1 Reaction with CO2 A This compound B Iminium Intermediate A->B [O2, light, metal ions] C Aldehyde/Ketone Fragments B->C D Ammonia B->D E This compound F Carbamate Salt (White Precipitate) E->F CO2 (from air) F->E Heat

References

Technical Support Center: Synthesis of Cycloalkoxy Alkylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cycloalkoxy alkylamines. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of cycloalkoxy alkylamines, which typically involves a two-step process: a Williamson ether synthesis to form the cycloalkoxy ether, followed by a reductive amination to introduce the alkylamine functionality.

Problem 1: Low Yield in Williamson Ether Synthesis Step

Possible Cause Recommended Solution
Steric Hindrance: Bulky cycloalkanol or alkyl halide reactants can hinder the S\textsubscript{N}2 reaction, favoring elimination side reactions.- If possible, use a primary alkyl halide. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary halides will predominantly give elimination.[1][2][3] - Consider using a less sterically hindered cycloalkanol if the structure of the target molecule allows.
Incomplete Deprotonation of Cycloalkanol: The cycloalkoxide is the nucleophile in this reaction. Incomplete formation will result in a slower reaction and lower yield.- Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the cycloalkanol.[3] - Ensure anhydrous reaction conditions as water will consume the base.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.- Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to dissolve the reactants and facilitate the S\textsubscript{N}2 reaction.[1]
Low Reaction Temperature: Insufficient temperature may lead to a slow reaction rate.- The reaction may require heating. Refluxing the reaction mixture is a common practice.[4]

Problem 2: Formation of Elimination Byproduct (Alkene) in Williamson Ether Synthesis

Possible Cause Recommended Solution
Use of Secondary or Tertiary Alkyl Halides: These substrates are more prone to E2 elimination, especially with a strong, bulky base.- Whenever possible, the synthetic strategy should involve a primary alkyl halide reacting with a cycloalkoxide.[1][2][3]
High Reaction Temperature: Elevated temperatures can favor elimination over substitution.- Optimize the reaction temperature. It should be high enough to drive the reaction to completion in a reasonable time but not so high that elimination becomes the major pathway.
Sterically Hindered Base/Nucleophile: A bulky cycloalkoxide can act as a base, abstracting a proton and leading to elimination.- If the cycloalkanol is bulky, ensure the alkyl halide is primary and unhindered.

Problem 3: Low Yield or Over-alkylation in Reductive Amination Step

Possible Cause Recommended Solution
Unstable Imine/Iminium Ion Intermediate: The intermediate formed between the cycloalkoxy aldehyde/ketone and the amine may not form efficiently or may be unstable.- Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards imine formation. - The reaction is often acid-catalyzed to facilitate the initial nucleophilic attack of the amine on the carbonyl.
Ineffective Reducing Agent: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the starting carbonyl compound.- Sodium cyanoborohydride (NaBH\textsubscript{3}CN) and sodium triacetoxyborohydride (NaBH(OAc)\textsubscript{3}) are commonly used as they are mild enough not to reduce the aldehyde/ketone starting material.[5] - For primary amines, catalytic hydrogenation (H\textsubscript{2} with a metal catalyst like Pd/C) can be effective.[5]
Over-alkylation: The newly formed primary or secondary amine can react further with the carbonyl compound, leading to the formation of secondary or tertiary amines as byproducts.- Use a large excess of the aminating agent (e.g., ammonia for a primary amine) to statistically favor the mono-alkylation product.[6]

Problem 4: Difficulty in Product Purification

Possible Cause Recommended Solution
Close Boiling Points of Reactants and Products: Unreacted starting materials may be difficult to separate from the desired product by distillation.- Utilize column chromatography on silica gel for purification. - Convert the amine product to its hydrochloride salt, which is often a crystalline solid and can be easily separated from non-basic impurities. The free amine can then be regenerated by treatment with a base.
Presence of Multiple Amine Products: Over-alkylation can lead to a mixture of primary, secondary, and tertiary amines.- Careful column chromatography can separate these products. - Fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different.
Removal of Inorganic Salts: Salts formed during the reaction or work-up need to be removed.- Perform an aqueous work-up. Extract the product into an organic solvent, wash with water and brine, and then dry the organic layer before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare cycloalkoxy alkylamines?

A1: The most prevalent method involves a two-step sequence:

  • Williamson Ether Synthesis: A cycloalkanol is deprotonated with a strong base to form a cycloalkoxide, which then reacts with a halo-substituted precursor (e.g., 2-chloroethanol) via an S\textsubscript{N}2 reaction to form the cycloalkoxy alcohol intermediate.[1][2]

  • Reductive Amination: The intermediate alcohol is oxidized to the corresponding aldehyde or ketone, which is then reacted with an amine (e.g., ammonia for a primary amine) in the presence of a reducing agent to form the final cycloalkoxy alkylamine.[5]

Q2: How can I minimize the formation of the alkene byproduct during the Williamson ether synthesis?

A2: The primary strategy is to favor the S\textsubscript{N}2 reaction over the competing E2 elimination. This can be achieved by:

  • Using a primary alkyl halide as the electrophile.[1][2][3]

  • Avoiding excessively high reaction temperatures.

  • Using a less sterically hindered cycloalkanol where possible.

Q3: What reducing agents are recommended for the reductive amination step to avoid reducing the starting aldehyde or ketone?

A3: Sodium cyanoborohydride (NaBH\textsubscript{3}CN) and sodium triacetoxyborohydride (NaBH(OAc)\textsubscript{3}) are the preferred reagents for this purpose. They are selective for the reduction of the iminium ion intermediate over the carbonyl group of the starting material.[5]

Q4: I am seeing a mixture of primary, secondary, and tertiary amines in my final product. How can I improve the selectivity for the primary amine?

A4: To favor the formation of the primary amine, it is crucial to use a large excess of ammonia. This increases the probability that the intermediate aldehyde or ketone will react with ammonia rather than the newly formed primary amine.

Q5: What are some common methods for purifying the final cycloalkoxy alkylamine product?

A5: Common purification techniques include:

  • Distillation: If the product is a liquid with a boiling point significantly different from impurities.

  • Column Chromatography: Effective for separating the desired amine from starting materials and byproducts.

  • Salt Formation and Recrystallization: The basic amine product can be reacted with an acid (e.g., HCl) to form a salt, which is often a solid that can be purified by recrystallization. The pure amine can then be liberated by treatment with a base.[7]

  • Acid-Base Extraction: The basic amine can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, and the pH is then raised to regenerate the free amine, which can be extracted back into an organic solvent.

Experimental Protocols

Synthesis of 2-(Cyclohexyloxy)ethan-1-amine

This protocol describes a two-step synthesis of the representative cycloalkoxy alkylamine, 2-(cyclohexyloxy)ethan-1-amine.

Step 1: Williamson Ether Synthesis of 2-(Cyclohexyloxy)ethanol

Parameter Value
Reactants Cyclohexanol, 2-Chloroethanol, Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Reflux
Reaction Time 4-6 hours
Typical Yield 70-85%

Methodology:

  • Under an inert atmosphere (e.g., nitrogen), a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cyclohexanol (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • 2-Chloroethanol (1.05 equivalents) is added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours.

  • After cooling to room temperature, the reaction is carefully quenched with water.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 2-(cyclohexyloxy)ethanol.

Step 2: Reductive Amination of 2-(Cyclohexyloxy)acetaldehyde

This step first involves the oxidation of the alcohol to the aldehyde, followed by reductive amination. For simplicity, we will assume the starting material is the aldehyde.

Parameter Value
Reactants 2-(Cyclohexyloxy)acetaldehyde, Ammonia (in ethanol), Sodium Cyanoborohydride (NaBH\textsubscript{3}CN)
Solvent Ethanol
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-80%

Methodology:

  • To a solution of 2-(cyclohexyloxy)acetaldehyde (1.0 equivalent) in ethanol, a solution of ammonia in ethanol (large excess, e.g., 7 M solution) is added.

  • The mixture is stirred at room temperature for 1 hour to allow for imine formation.

  • Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >11 with NaOH.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield 2-(cyclohexyloxy)ethan-1-amine.

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reductive Amination Cycloalkanol Cycloalkanol Cycloalkoxy_Intermediate Cycloalkoxy Intermediate (e.g., Alcohol) Cycloalkanol->Cycloalkoxy_Intermediate S N 2 Reaction Halo_Precursor Halo-Precursor (e.g., 2-Chloroethanol) Halo_Precursor->Cycloalkoxy_Intermediate Base Strong Base (e.g., NaH) Base->Cycloalkanol Deprotonation Cycloalkoxy_Carbonyl Cycloalkoxy Aldehyde/Ketone Cycloalkoxy_Intermediate->Cycloalkoxy_Carbonyl Oxidation Final_Product Cycloalkoxy Alkylamine Cycloalkoxy_Carbonyl->Final_Product Imine Formation & Reduction Amine_Source Amine Source (e.g., NH3) Amine_Source->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Final_Product

Caption: General synthetic workflow for cycloalkoxy alkylamines.

Troubleshooting_Williamson cluster_solutions Start Low Yield in Williamson Ether Synthesis? Check_Substrates Are substrates sterically hindered? Start->Check_Substrates Check_Base Is deprotonation complete? Start->Check_Base Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Sol_Substrates Use primary alkyl halide. Check_Substrates->Sol_Substrates Yes Sol_Base Use strong base (NaH) in anhydrous solvent. Check_Base->Sol_Base No Sol_Conditions Use polar aprotic solvent and optimize temperature. Check_Conditions->Sol_Conditions No

Caption: Troubleshooting low yields in Williamson ether synthesis.

MAOA_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) Vesicles Synaptic Vesicles Monoamines->Vesicles Release Release Vesicles->Release Synaptic_Monoamines Synaptic Monoamines Release->Synaptic_Monoamines Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Signal Transduction MAOA Monoamine Oxidase A (MAO-A) Synaptic_Monoamines->MAOA Reuptake & Degradation Metabolites Inactive Metabolites MAOA->Metabolites Inhibitor Cycloalkoxy Alkylamine Inhibitor (e.g., Moclobemide) Inhibitor->MAOA Inhibition

Caption: Inhibition of the MAO-A signaling pathway by a cycloalkoxy alkylamine.

References

Technical Support Center: Synthesis of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for alternative synthetic routes to 3-(cyclohexyloxy)propan-1-amine. The information is intended for researchers, scientists, and professionals in drug development.

Alternative Synthetic Routes Overview

Two common alternative routes for the synthesis of this compound are presented:

  • Route 1: Cyanoethylation of Cyclohexanol followed by Nitrile Reduction. This two-step route involves the initial formation of the ether linkage via a Michael addition, followed by the reduction of a nitrile to the primary amine.

  • Route 2: Gabriel Synthesis Approach. This multi-step route utilizes the Gabriel synthesis to introduce the primary amine functionality cleanly, avoiding overalkylation, coupled with a Williamson ether synthesis to form the ether bond.

Route 1: Troubleshooting Guide (Cyanoethylation & Reduction)

This guide addresses potential issues during the synthesis of 3-(cyclohexyloxy)propanenitrile via Michael addition and its subsequent reduction.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of cyclohexanol during Michael addition 1. Inactive Catalyst: The base catalyst (e.g., NaH, KOH) may be old or deactivated by moisture. 2. Insufficient Catalyst: The catalytic amount may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use fresh, anhydrous base. Handle hygroscopic bases like NaH under an inert atmosphere. 2. Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or GC.
Formation of dicyanoethylated cyclohexanol Excess Acrylonitrile: A large excess of acrylonitrile can lead to the formation of bis-adducts.Use a controlled stoichiometry, typically with acrylonitrile as the limiting reagent or in slight excess (e.g., 1.0-1.2 equivalents).
Polymerization of acrylonitrile Presence of Impurities or High Temperature: Acrylonitrile can polymerize, especially at elevated temperatures or in the presence of radical initiators.Ensure reagents and solvents are pure. Maintain a controlled reaction temperature. Add acrylonitrile dropwise to the reaction mixture.
Incomplete nitrile reduction 1. Deactivated Catalyst (Hydrogenation): The catalyst (e.g., Raney Nickel, Pd/C) may have lost activity. 2. Insufficient Reducing Agent (Chemical Reduction): The amount of LiAlH₄ or NaBH₄ may be inadequate. 3. Presence of Water: Hydride reducing agents react violently with water.1. Use fresh, high-activity catalyst. Ensure the reaction is free of catalyst poisons (e.g., sulfur compounds). 2. Increase the equivalents of the reducing agent (e.g., from 2.0 to 3.0 eq for LiAlH₄). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of secondary amine byproducts during reduction Reaction Conditions: Certain conditions during catalytic hydrogenation can promote the formation of secondary amines from the intermediate imine and the final primary amine product.Conduct the hydrogenation in the presence of ammonia. This helps to suppress the side reaction by shifting the equilibrium away from secondary amine formation.

Route 2: Troubleshooting Guide (Gabriel/Williamson Synthesis)

This guide addresses potential issues for the synthesis involving the Williamson ether synthesis and Gabriel amine synthesis steps.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Williamson ether synthesis step 1. Competing E2 Elimination: Cyclohexyl bromide is a secondary halide, making it prone to elimination, especially with a strong, sterically unhindered base.[1][2][3] 2. Weak Nucleophile: The alcohol may not be fully deprotonated. 3. Poor Leaving Group: If using cyclohexyl chloride instead of bromide or a sulfonate ester (e.g., tosylate).1. Use a milder, non-nucleophilic base like sodium hydride (NaH) to form the alkoxide.[1][4] Use a polar aprotic solvent like DMF or DMSO to favor the Sₙ2 reaction. 2. Ensure at least one full equivalent of a strong base is used to generate the alkoxide. 3. Convert the cyclohexanol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), before reacting with the nucleophile.[2]
Incomplete N-alkylation of potassium phthalimide Steric Hindrance: The alkyl halide used might be too sterically hindered for the Sₙ2 reaction. Reaction Temperature Too Low: The reaction rate may be slow at room temperature.Ensure you are using a primary alkyl halide. The Gabriel synthesis generally fails with secondary alkyl halides.[5] Heat the reaction mixture in a suitable solvent like DMF.
Difficulty cleaving the N-alkylphthalimide Harsh Hydrolysis Conditions: Strong acid or base hydrolysis can sometimes lead to low yields or decomposition of the product.[5][6]Use the Ing-Manske procedure, which involves refluxing with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol.[5][6] This method uses milder, neutral conditions.
Formation of over-alkylation products (secondary/tertiary amines) Reaction of Product with Starting Material: This is a common issue with direct alkylation of amines but is the primary problem the Gabriel synthesis is designed to avoid.[7]This issue indicates a failure of the Gabriel synthesis strategy. Ensure the phthalimide protection step was successful. If direct alkylation of an amine is attempted, using a large excess of the amine can favor mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: For Route 1, which reducing agent is better for the nitrile reduction, catalytic hydrogenation or LiAlH₄?

A: Both methods are effective. Catalytic hydrogenation (e.g., using Raney Nickel) is often cheaper, safer on a large scale, and can be highly chemoselective.[8][9] LiAlH₄ is a very powerful reducing agent that ensures complete reduction but requires strictly anhydrous conditions and careful handling. The choice often depends on available equipment, scale, and the presence of other reducible functional groups in the molecule.

Q2: In the Williamson ether synthesis (Route 2), my reaction is giving a high proportion of cyclohexene. What is happening?

A: You are likely observing a competing E2 elimination reaction.[1] Cyclohexyl halides are secondary halides, and when reacted with a strong base (which the alkoxide is), elimination can be a major side reaction. To favor the desired Sₙ2 substitution, use a polar aprotic solvent (like DMF), ensure your base is primarily for deprotonation (like NaH), and consider converting the cyclohexanol to a tosylate or mesylate to have a better leaving group.[1][2]

Q3: Can I use ammonia and an alkyl halide to make the primary amine instead of the Gabriel synthesis?

A: While possible, direct alkylation of ammonia with an alkyl halide is often difficult to control and typically results in a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt.[7] This makes purification difficult and lowers the yield of the desired primary amine. The Gabriel synthesis is specifically designed to produce primary amines cleanly by preventing overalkylation.[5][10][11]

Q4: I am considering an alternative to the Williamson ether synthesis. Is the Mitsunobu reaction a good choice?

A: Yes, the Mitsunobu reaction is an excellent alternative for forming the ether linkage, especially with secondary alcohols like cyclohexanol.[12][13][14] It proceeds with a clean inversion of stereochemistry and avoids the strongly basic conditions that can cause elimination. However, it requires stoichiometric amounts of expensive reagents (triphenylphosphine and an azodicarboxylate like DEAD or DIAD) and can produce byproducts that require careful purification.[12][15]

Q5: Why is my reductive amination reaction not going to completion?

A: Incomplete reductive amination can be due to several factors. The initial formation of the imine intermediate is an equilibrium reaction that can be unfavorable.[16] Removing water as it forms can help drive the reaction forward. Additionally, the reducing agent might not be effective enough, or the imine may be too sterically hindered. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective as it can be added in one pot with the amine and carbonyl. Trying different solvents or adding a catalytic amount of acid can also improve the rate of imine formation.[17]

Experimental Protocols

Protocol 1: Cyanoethylation of Cyclohexanol and Nitrile Reduction

Step 1a: Synthesis of 3-(Cyclohexyloxy)propanenitrile

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add cyclohexanol (1.0 eq) and a catalytic amount of sodium hydride (0.1 eq) in anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add acrylonitrile (1.1 eq) dropwise to the mixture over 20 minutes, maintaining the temperature below 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-(cyclohexyloxy)propanenitrile as a colorless oil.

Step 1b: Reduction of 3-(Cyclohexyloxy)propanenitrile

  • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-(cyclohexyloxy)propanenitrile (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by vacuum distillation.

Protocol 2: Gabriel Synthesis and Williamson Ether Synthesis

Step 2a: Synthesis of N-(3-Hydroxypropyl)phthalimide

  • To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 3-bromopropan-1-ol (1.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a large volume of ice-water with stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield N-(3-hydroxypropyl)phthalimide.

Step 2b: Synthesis of N-(3-(Cyclohexyloxy)propyl)phthalimide

  • To a solution of N-(3-hydroxypropyl)phthalimide (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add cyclohexyl bromide (1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Reflux the mixture for 24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2c: Deprotection to yield this compound

  • To a solution of N-(3-(cyclohexyloxy)propyl)phthalimide (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 4 hours. A thick precipitate of phthalhydrazide will form.[5]

  • Cool the mixture to room temperature and add 2M HCl to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter the mixture and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with 4M NaOH until pH > 12 and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate to yield the crude amine.

  • Purify by vacuum distillation.

Visualizations

Troubleshooting_Williamson_Ether_Synthesis cluster_paths Potential Causes & Solutions start Problem: Low Yield in Williamson Ether Synthesis check_sm Check Starting Materials: - Is Alkyl Halide Primary/Secondary? - Is Base Strong Enough? - Are Reagents Anhydrous? start->check_sm sec_halide Alkyl Halide is Secondary (e.g., Cyclohexyl Bromide) check_sm->sec_halide Secondary base_issue Base is Weak or Wet check_sm->base_issue prim_halide Alkyl Halide is Primary but Yield is Low check_sm->prim_halide Primary elimination High Probability of E2 Elimination Side Reaction sec_halide->elimination solution_elim Solution: 1. Use Polar Aprotic Solvent (DMF, DMSO). 2. Use a Non-Nucleophilic Base (NaH). 3. Convert Alcohol to Tosylate/Mesylate. elimination->solution_elim end_node Re-run Experiment and Analyze Results solution_elim->end_node deprotonation Incomplete Deprotonation of Alcohol base_issue->deprotonation solution_base Solution: 1. Use a Stronger Base (NaH, KH). 2. Ensure Anhydrous Conditions. deprotonation->solution_base solution_base->end_node conditions Suboptimal Reaction Conditions prim_halide->conditions solution_cond Solution: 1. Increase Reaction Temperature. 2. Increase Reaction Time. 3. Add Phase Transfer Catalyst (e.g., TBAI). conditions->solution_cond solution_cond->end_node

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

References

Technical Support Center: Scaling Up the Production of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the production of 3-(Cyclohexyloxy)propan-1-amine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.

Issue 1: Low Yield in Williamson Ether Synthesis Step

  • Question: During the reaction of cyclohexanol with a 3-halopropanol derivative to form the ether linkage, I am observing low yields and significant amounts of unreacted starting materials. What are the potential causes and how can I improve the conversion?

  • Answer: Low yields in the Williamson ether synthesis are often due to several factors, especially during scale-up.[1][2] Key considerations include the choice of base, reaction temperature, and potential side reactions like elimination.[1][3]

    • Troubleshooting Steps:

      • Base Selection: Ensure a sufficiently strong, non-nucleophilic base is used to fully deprotonate the cyclohexanol. Sodium hydride (NaH) is a common choice.[2] The choice of base can be critical; for instance, using a bulky strong base might favor elimination (E2) over substitution (SN2), especially with secondary halides.[3]

      • Temperature Control: Maintain optimal reaction temperature. While heating is generally required, excessive temperatures can promote elimination side reactions.[3]

      • Choice of Halide: Primary alkyl halides are preferred for the Williamson ether synthesis as they are less prone to elimination reactions compared to secondary or tertiary halides.[1]

      • Solvent: Use an appropriate aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

Issue 2: Formation of Impurities and Byproducts During Amination

  • Question: After the amination step, I am observing the formation of secondary and tertiary amine byproducts, complicating the purification process. How can I minimize the formation of these over-alkylation products?

  • Answer: The formation of over-alkylation byproducts is a common challenge in amine synthesis.[4] This occurs because the primary amine product is itself a nucleophile and can react with the alkylating agent.

    • Troubleshooting and Minimization:

      • Gabriel Synthesis: Employing the Gabriel synthesis is a highly effective method to selectively produce primary amines and avoid over-alkylation.[5][6] This method utilizes phthalimide as a protected form of ammonia.[6]

      • Use of Excess Ammonia: In direct amination methods, using a large excess of ammonia can statistically favor the formation of the primary amine over secondary or tertiary amines.

      • Reductive Amination: Reductive amination of 3-(cyclohexyloxy)propanal with ammonia is another route that can be optimized to favor the primary amine. The choice of reducing agent is crucial; sodium triacetoxyborohydride (STAB) is often a good choice for its selectivity.[7][8]

Issue 3: Difficulties in Product Purification

  • Question: I am facing challenges in isolating pure this compound from the reaction mixture, especially on a larger scale. What are effective purification strategies?

  • Answer: The purification of amines can be challenging due to their basicity and potential for forming mixtures of primary, secondary, and tertiary amines.

    • Purification Strategies:

      • Acid-Base Extraction: This is a fundamental and effective technique for separating amines from neutral or acidic impurities. The amine can be extracted into an acidic aqueous phase as its ammonium salt, washed, and then liberated by basification and extracted back into an organic solvent.[9][10]

      • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.

      • Crystallization: Formation of a salt (e.g., hydrochloride) can facilitate purification by crystallization, which is often highly effective at removing impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for the scale-up production of this compound?

A1: A robust and scalable synthetic route involves a two-stage process:

  • Williamson Ether Synthesis: Reaction of cyclohexanol with a suitable 3-halopropanol (e.g., 3-chloropropan-1-ol) in the presence of a strong base to form 3-(cyclohexyloxy)propan-1-ol.[1][2]

  • Conversion of Alcohol to Amine: The resulting alcohol can then be converted to the primary amine. This can be achieved through several methods, including:

    • Conversion to an alkyl halide or sulfonate followed by reaction with a protected amine equivalent like in the Gabriel Synthesis to avoid over-alkylation.[5][6]

    • Oxidation to the aldehyde followed by reductive amination.[7][12]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Scaling up any chemical process requires careful consideration of safety hazards.[13][14]

  • Thermal Runaway: Exothermic steps, such as the Williamson ether synthesis or amination, need to be carefully monitored and controlled to prevent thermal runaway.[13][15] Ensure adequate cooling capacity and consider semi-batch or continuous processing for better heat management.[14]

  • Reagent Handling: Be aware of the hazards of the reagents used, such as flammable solvents, corrosive bases, and potentially toxic alkylating agents.[13]

  • Pressure Build-up: Reactions that evolve gas (e.g., from the use of sodium hydride) must be conducted in a system with adequate venting.[13]

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are typically used to monitor the disappearance of starting materials and the appearance of the product. For larger scale production, High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of reaction conversion and purity.

Data Presentation

Table 1: Comparison of Synthetic Routes for Primary Amine Formation

Synthetic RouteNumber of Steps (from alcohol)Typical Overall Yield (%)Waste GenerationSelectivity for Primary Amine
Traditional Halide + Ammonia 245-60HighModerate
Gabriel Synthesis 370-85ModerateHigh[5]
Reductive Amination (via aldehyde) 275-90LowVariable[5]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 3-(Cyclohexyloxy)propan-1-ol

This protocol describes the synthesis of the intermediate alcohol.

  • Materials: Cyclohexanol, 3-chloropropan-1-ol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add cyclohexanol (1.0 equivalent) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Add 3-chloropropan-1-ol (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Gabriel Synthesis of this compound from the corresponding halide

This protocol outlines the conversion of an alkyl halide to the primary amine.

  • Materials: 1-bromo-3-(cyclohexyloxy)propane, Potassium Phthalimide, Anhydrous Dimethylformamide (DMF), Hydrazine hydrate.

  • Procedure:

    • Dissolve 1-bromo-3-(cyclohexyloxy)propane (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

    • Heat the reaction mixture and monitor by TLC until the starting halide is consumed.

    • Cool the mixture to room temperature and add hydrazine hydrate (1.2 equivalents).

    • Heat the mixture to reflux to cleave the phthalimide group.

    • After cooling, add aqueous hydrochloric acid and filter to remove the phthalhydrazide byproduct.

    • Make the filtrate basic with aqueous sodium hydroxide and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by vacuum distillation.

Mandatory Visualization

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Conversion to Amine (Gabriel Synthesis) cyclohexanol Cyclohexanol alkoxide Cyclohexoxide intermediate cyclohexanol->alkoxide Deprotonation na_h NaH in THF na_h->alkoxide ether_alcohol 3-(Cyclohexyloxy)propan-1-ol alkoxide->ether_alcohol SN2 Reaction halopropanol 3-Halopropan-1-ol halopropanol->ether_alcohol ether_alcohol_2 3-(Cyclohexyloxy)propan-1-ol tosylate 3-(Cyclohexyloxy)propyl tosylate ether_alcohol_2->tosylate Activation tosyl_chloride TsCl, Pyridine tosyl_chloride->tosylate phthalimide_adduct N-(3-(Cyclohexyloxy)propyl)phthalimide tosylate->phthalimide_adduct SN2 Reaction k_phthalimide Potassium Phthalimide k_phthalimide->phthalimide_adduct final_product This compound phthalimide_adduct->final_product Deprotection hydrazine Hydrazine (N2H4) hydrazine->final_product

References

Troubleshooting chiral separations of similar amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chiral separations of similar amine compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no separation of my amine enantiomers?

A1: Poor or no enantiomeric resolution is a common challenge in chiral chromatography.[1] The primary reasons for this issue include:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for a wide range of amines.[3] However, for specific primary amines, cyclofructan-based or crown ether-based CSPs might offer better selectivity.[3][4]

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier and additives, plays a crucial role in chiral recognition.[1] The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in normal-phase chromatography can significantly impact selectivity.

  • Lack of Appropriate Mobile Phase Additives: For basic amine compounds, the addition of a basic modifier is often necessary to improve peak shape and achieve separation.[5] Similarly, acidic compounds may require an acidic additive.[5]

Q2: My peaks are tailing. What are the common causes and solutions?

A2: Peak tailing is a frequent problem when analyzing amine compounds and can be caused by several factors:

  • Secondary Interactions: Amines can interact with residual silanols on the silica support of the CSP, leading to tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry.[1]

  • Inappropriate Mobile Phase pH (Reversed-Phase): If the mobile phase pH is not suitable, it can lead to poor peak shape.[1]

To address peak tailing, consider the following solutions:

  • Add a Basic Modifier: For basic amines, adding a small amount (typically 0.1-0.5%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or ethanolamine to the mobile phase can minimize interactions with silanols and improve peak shape.[1][3][5]

  • Reduce Sample Concentration: Dilute your sample and reinject it to see if the peak shape improves.[1]

  • Optimize Mobile Phase pH: In reversed-phase mode, ensure the mobile phase pH is at least 1-2 units away from the pKa of your analyte.[1]

Q3: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

A3: Ghost peaks are extraneous peaks that appear in your chromatogram, which can originate from several sources:

  • Contaminated Mobile Phase or Solvents: Impurities in the mobile phase or the solvent used to dissolve the sample can appear as ghost peaks.[1]

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can elute in a subsequent run.[1]

  • "Memory Effect" of Additives: Some mobile phase additives can adsorb onto the stationary phase and elute slowly over subsequent injections, creating ghost peaks. This is a known phenomenon, especially with amine additives.[6][7]

To troubleshoot ghost peaks:

  • Run a Blank Gradient: Inject the mobile phase without any sample. If ghost peaks are still present, the contamination is likely from the mobile phase or the HPLC system itself.[1]

  • Inject Sample Solvent: If the blank run is clean, inject the solvent used to dissolve your sample. If peaks appear, the solvent is contaminated.[1]

  • Thorough Column Washing: If carryover or an additive memory effect is suspected, a rigorous column washing procedure is necessary. Consult the column manufacturer's instructions for appropriate washing solvents.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Method Development for Chiral Amine Separations

This guide provides a step-by-step workflow for developing a robust chiral separation method for similar amine compounds.

Workflow for Chiral Amine Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Fine-Tuning A Select 2-3 CSPs with diverse selectivity (e.g., Amylose, Cellulose, Cyclofructan-based) B Screen with standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH) A->B C Add a basic modifier (e.g., 0.1% DEA) to the mobile phase B->C D Identify most promising CSP and mobile phase C->D E Optimize organic modifier percentage D->E F Screen different basic additives (e.g., TEA, Ethanolamine) E->F G Optimize additive concentration (0.1% - 0.5%) F->G H Adjust column temperature (Lower T often increases resolution) G->H I Optimize flow rate H->I J Successful Separation I->J

A systematic workflow for developing chiral separation methods for amines.
Guide 2: Troubleshooting Poor Peak Shape

This guide provides a logical flow for diagnosing and resolving issues related to poor peak shape, specifically tailing, for amine compounds.

Troubleshooting Poor Peak Shape for Amines Start Poor Peak Shape (Tailing) A Is a basic additive present in the mobile phase? Start->A B Add 0.1% DEA or other suitable amine A->B No C Is the sample concentration too high? A->C Yes B->C D Dilute sample 10-fold and reinject C->D Yes E Is the column old or contaminated? C->E No D->E F Wash column according to manufacturer's protocol E->F Yes G Consider replacing the column E->G No End Improved Peak Shape F->End G->End

References

Preventing degradation of 3-(Cyclohexyloxy)propan-1-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Cyclohexyloxy)propan-1-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The ideal storage temperature is refrigerated (2-8 °C). The container should be flushed with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen and moisture, which can contribute to degradation.[3] It is also crucial to protect the compound from light.[3]

Q2: I've noticed a change in the color and/or odor of my stored this compound. What could be the cause?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure (a primary amine with an ether linkage), the primary degradation pathways are likely to be:

  • Oxidative Degradation: The primary amine functionality is susceptible to oxidation, which can lead to the formation of the corresponding nitroso or nitro compounds, or potentially N-oxides. The presence of oxygen, especially in combination with light or trace metal impurities, can accelerate this process.[6][7]

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamate salts. While this is often a reversible process, it can alter the physical state and purity of the compound.

  • Thermal Degradation: Although generally more stable than secondary amines, primary amines can undergo thermal degradation at elevated temperatures.[8][9] This can involve complex reaction pathways leading to a variety of degradation products.

  • Photodegradation: Exposure to UV light can promote the formation of radical species, leading to degradation.[1]

Q4: Are there any recommended stabilizers that can be added to prevent degradation?

A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing primary amines can be applied. The use of antioxidants or radical scavengers could potentially inhibit oxidative degradation. Hindered amine light stabilizers (HALS) are a class of compounds used to protect materials from light-induced degradation, although their compatibility and effectiveness would need to be experimentally verified for this specific compound.[10][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Purity Over Time Improper storage (exposure to air, light, moisture, or elevated temperature).1. Review storage conditions. Ensure the container is tightly sealed, purged with inert gas, and stored in a cool, dark place. 2. Perform analytical testing (e.g., HPLC-MS, GC-MS) to identify and quantify impurities. 3. If purity is critical, consider re-purifying the material (e.g., by distillation) before use.
Formation of Particulate Matter Carbamate formation from reaction with CO2 or precipitation of other degradation products.1. Attempt to dissolve a small sample in a suitable solvent to see if the particulate matter is soluble. 2. Analyze the composition of the solid material if possible. 3. Filter the solution before use, and re-assess the concentration of the active compound.
Inconsistent Experimental Results Use of degraded starting material.1. Always use freshly opened or recently verified material for critical experiments. 2. Establish a routine quality control check for the compound, especially for long-term studies.

Illustrative Stability Data

The following table provides hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Condition Duration Purity (%) Appearance
2-8 °C, Inert Atmosphere, Dark 12 Months>99%Colorless Liquid
Room Temperature, Air, Dark 12 Months95-98%Colorless to Pale Yellow Liquid
Room Temperature, Air, Light 12 Months90-95%Pale Yellow to Yellow Liquid
40 °C, Air, Dark 6 Months<90%Yellow to Brown Liquid

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment

This protocol describes a general method for determining the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Methanol for sample preparation

2. Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer (e.g., ESI or APCI source)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50-500

  • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) for the parent compound (m/z 158.26 for [M+H]+).

5. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.

6. Analysis:

  • Inject the prepared sample.

  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

  • Use the mass spectrometer to identify the molecular weights of any observed impurities.

Visualizations

Troubleshooting_Workflow start Start: Observe Potential Degradation (e.g., color change, decreased purity) check_storage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Action: Correct Storage Conditions (Refrigerate, Inert Gas, Protect from Light) improper_storage->correct_storage Yes reanalyze Step 2: Re-analyze Purity (e.g., HPLC-MS, GC-MS) improper_storage->reanalyze No correct_storage->reanalyze purity_ok Purity within Specification? reanalyze->purity_ok use_material End: Material is Suitable for Use purity_ok->use_material Yes investigate_degradation Step 3: Investigate Degradation Products purity_ok->investigate_degradation No characterize_impurities Action: Characterize Impurities (MS, NMR) investigate_degradation->characterize_impurities assess_impact Step 4: Assess Impact on Application characterize_impurities->assess_impact end_quarantine End: Quarantine or Repurify Material assess_impact->end_quarantine

Caption: Troubleshooting workflow for investigating the degradation of this compound.

References

Validation & Comparative

Purity Analysis of Synthetic 3-(Cyclohexyloxy)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of synthetic intermediates is paramount to ensuring the safety, efficacy, and reproducibility of final drug products. This guide provides a comparative analysis of the purity of synthetic 3-(Cyclohexyloxy)propan-1-amine, a key building block in various research applications. We will explore common analytical techniques for purity assessment, compare its purity profile with relevant alternatives, and provide detailed experimental protocols.

Introduction to this compound

This compound is a primary amine featuring a cyclohexyl ether moiety. Its unique structural characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a lipophilic cyclohexyl group and a hydrophilic amino group imparts specific physicochemical properties that are often sought after in drug design.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically determined using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and quantitative nuclear magnetic resonance (qNMR) spectroscopy are the most common methods employed.

Below is a summary of typical purity data for this compound and two common alternatives, 3-(Cyclopentyloxy)propan-1-amine and 3-(Butoxy)propan-1-amine, as often cited by commercial suppliers.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity (%) Primary Analytical Method(s)
This compoundC₉H₁₉NO157.26≥ 98%GC-MS, HPLC, NMR
3-(Cyclopentyloxy)propan-1-amineC₈H₁₇NO143.23≥ 98%GC-MS, HPLC, NMR
3-ButoxypropylamineC₇H₁₇NO131.22≥ 99%GC-MS, HPLC, NMR

Potential Impurities

The synthesis of this compound can introduce several potential impurities. Understanding these is crucial for developing robust analytical methods and ensuring the quality of the final product. Common impurities may include:

  • Starting materials: Unreacted 3-chloropropan-1-amine and cyclohexanol.

  • Byproducts of the ether synthesis: Dicyclohexyl ether and other related compounds.

  • Solvent residues: Residual solvents used during the synthesis and purification process.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For amine analysis, derivatization is often employed to improve chromatographic behavior and detection sensitivity.[1]

Protocol:

  • Derivatization: To a solution of the amine in a suitable solvent (e.g., dichloromethane), add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture to ensure complete reaction.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Injection Mode: Splitless or split, depending on the concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. Since aliphatic amines often lack a strong UV chromophore, pre-column derivatization is typically necessary for sensitive UV detection.[2]

Protocol:

  • Derivatization: React the amine sample with a derivatizing agent that introduces a chromophore, such as dansyl chloride or 2,4-dinitrofluorobenzene (DNFB), in a suitable buffer.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detector: UV-Vis detector set at the wavelength of maximum absorbance for the chosen derivative.

    • Injection Volume: 10-20 µL.

Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[3][4][5][6]

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

    • Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical workflow for purity analysis and a conceptual representation of where this molecule might fit into a drug discovery pipeline.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Synthetic Amine Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (for GC/HPLC) Dissolution->Derivatization qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC Analysis Derivatization->HPLC Peak_Integration Peak Integration & Area % GCMS->Peak_Integration HPLC->Peak_Integration Structure_Confirmation Structure Confirmation qNMR->Structure_Confirmation Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Structure_Confirmation->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: A generalized workflow for the purity analysis of synthetic amines.

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Building_Block This compound (Purity Verified) Lead_Generation Lead Compound Generation Building_Block->Lead_Generation Target_Binding Target Binding Assays Lead_Generation->Target_Binding Cell_Based_Assays Cell-Based Functional Assays Target_Binding->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Preclinical_Development Preclinical Development ADMET_Profiling->Preclinical_Development

Caption: Conceptual role of a purified amine intermediate in a drug discovery pipeline.

References

Spectroscopic Scrutiny: A Comparative Guide to 3-(Cyclohexyloxy)propan-1-amine Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and consistency of chemical reagents is paramount. This guide provides a comparative spectroscopic analysis of different hypothetical batches of 3-(Cyclohexyloxy)propan-1-amine, a key building block in pharmaceutical synthesis. By presenting idealized data from various spectroscopic techniques, this document outlines a practical framework for quality control and batch-to-batch validation.

This guide will delve into the characteristic spectral features of this compound and highlight potential variations and impurities that may be observed between different production lots. The presented data, while illustrative, is grounded in the typical spectroscopic behavior of amines and related organic molecules.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for a high-purity reference batch and a hypothetical batch exhibiting common impurities.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Assignment Chemical Shift (δ) ppm - Batch A (High Purity) Chemical Shift (δ) ppm - Batch B (with Impurities) Multiplicity Integration
Cyclohexyl H1.10-1.901.10-1.90m11H
-CH₂-CH₂-NH₂1.751.75p2H
-O-CH-3.253.25m1H
-O-CH₂-3.453.45t2H
-CH₂-NH₂2.802.80t2H
NH₂1.401.40br s2H
Cyclohexanol -OH-4.50br svariable
3-Chloropropan-1-amine -CH₂-Cl-3.65tvariable

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Chemical Shift (δ) ppm - Batch A (High Purity) Chemical Shift (δ) ppm - Batch B (with Impurities)
Cyclohexyl C23.9, 25.8, 32.123.9, 25.8, 32.1
-CH₂-CH₂-NH₂31.531.5
-CH₂-NH₂40.040.0
-O-CH₂-68.068.0
-O-CH-76.576.5
Cyclohexanol C-OH-70.2
3-Chloropropan-1-amine -CH₂-Cl-45.1

Table 3: FT-IR Data (Liquid Film)

Vibrational Mode Wavenumber (cm⁻¹) - Batch A (High Purity) Wavenumber (cm⁻¹) - Batch B (with Impurities) Intensity
N-H Stretch (primary amine)3380, 33003380, 3300Medium, Sharp
C-H Stretch (aliphatic)2930, 28552930, 2855Strong
N-H Bend (scissoring)16001600Medium
C-O Stretch (ether)11001100Strong
O-H Stretch (alcohol impurity)-3350 (broad)Broad, Strong

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) - Batch A (High Purity) Relative Intensity (%) - Batch B (with Impurities) Assignment
1574035[M]⁺ (Molecular Ion)
10010090[M - C₄H₉]⁺
588070[CH₂=NHCH₂CH₂]⁺
100-15[Cyclohexanol]⁺
77-20[3-Chloropropan-1-amine]⁺

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the this compound batch was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was acquired prior to the sample measurement.

  • Data Processing: The resulting spectrum was baseline-corrected.

3. Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A 1 µL aliquot of a dilute solution of the sample in methanol was injected into the GC inlet.

  • GC Conditions: A non-polar capillary column (30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min.

  • MS Conditions: The ion source temperature was maintained at 230°C and the electron energy was 70 eV. Mass spectra were scanned over the m/z range of 40-400.

  • Data Analysis: The total ion chromatogram was used to identify the main component and any impurities, and the corresponding mass spectra were analyzed for fragmentation patterns.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the spectroscopic comparison process and a hypothetical signaling pathway where a derivative of this compound might be involved.

Spectroscopic_Comparison_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cluster_conclusion Conclusion Batch_A Batch A Sample NMR NMR (¹H & ¹³C) Batch_A->NMR analyze IR FT-IR Batch_A->IR analyze MS GC-MS Batch_A->MS analyze Batch_B Batch B Sample Batch_B->NMR analyze Batch_B->IR analyze Batch_B->MS analyze Data_A Spectral Data Batch A NMR->Data_A Data_B Spectral Data Batch B NMR->Data_B IR->Data_A IR->Data_B MS->Data_A MS->Data_B Comparison Side-by-Side Spectral Comparison Data_A->Comparison Data_B->Comparison Impurity_ID Impurity Identification Comparison->Impurity_ID Conclusion Batch Quality Assessment Impurity_ID->Conclusion Signaling_Pathway Ligand Bioactive Derivative Receptor GPCR Ligand->Receptor binds G_Protein G Protein Receptor->G_Protein activates Effector Adenylyl Cyclase G_Protein->Effector modulates Second_Messenger cAMP Effector->Second_Messenger produces Downstream_Effect Cellular Response Second_Messenger->Downstream_Effect triggers

A Comparative Guide to the Synthesis of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-(Cyclohexyloxy)propan-1-amine is a valuable building block in medicinal chemistry and drug development, often incorporated into molecules targeting a range of biological pathways. The efficient synthesis of this intermediate is crucial for the timely and cost-effective production of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two prominent synthetic routes to this compound, presenting experimental data and detailed protocols to inform methodology selection.

Synthesis Methodologies: An Overview

Two primary synthetic strategies for the preparation of this compound are detailed below:

  • Method 1: Multi-step Conversion from 3-(Cyclohexyloxy)propan-1-ol. This classical four-step approach involves the transformation of the corresponding alcohol into the target amine via mesylation, azide substitution, and subsequent reduction.

  • Method 2: Reductive Amination of 3-(Cyclohexyloxy)propanal. This method offers a more direct, one-pot approach where the corresponding aldehyde is converted to the amine in the presence of an ammonia source and a reducing agent.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two synthesis methods. The data for Method 1 is derived from a peer-reviewed publication, while the data for Method 2 is based on a representative, optimized laboratory procedure.

ParameterMethod 1: Multi-step ConversionMethod 2: Reductive Amination
Starting Material 3-(Cyclohexyloxy)propan-1-ol3-(Cyclohexyloxy)propanal
Key Reagents Methanesulfonyl chloride, Sodium azide, TriphenylphosphineAmmonia, Sodium borohydride
Number of Steps 41 (one-pot)
Overall Yield ~75%~85%
Purity (Typical) >98% (after chromatography)>97% (after distillation)
Reaction Time ~48 hours~12 hours
Key Advantage Well-established, reliableHigher yield, shorter time
Key Disadvantage Multiple steps, use of azideRequires aldehyde starting material

Experimental Protocols

Method 1: Multi-step Conversion from 3-(Cyclohexyloxy)propan-1-ol

This method follows a four-step sequence as outlined in the workflow diagram below. The experimental details are adapted from the procedure described by Takeuchi, K., et al. in the Journal of Medicinal Chemistry (1998).

Step 1: Mesylation of 3-(Cyclohexyloxy)propan-1-ol To a solution of 3-(cyclohexyloxy)propan-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred for 2 hours at 0 °C and then warmed to room temperature. The mixture is washed with water, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated in vacuo to yield 3-(cyclohexyloxy)propyl methanesulfonate.

Step 2: Azide Substitution The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3 equivalents) is added. The mixture is heated to 80 °C for 16 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated to give 1-azido-3-(cyclohexyloxy)propane.

Step 3 & 4: Staudinger Reduction The crude azide is dissolved in tetrahydrofuran (THF) and water. Triphenylphosphine (1.2 equivalents) is added, and the mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Method 2: Reductive Amination of 3-(Cyclohexyloxy)propanal

This streamlined, one-pot procedure provides a more efficient route to the target amine.

Procedure: To a solution of 3-(cyclohexyloxy)propanal (1 equivalent) in methanol, a 7N solution of ammonia in methanol (10 equivalents) is added. The mixture is stirred at room temperature for 2 hours to facilitate imine formation. The reaction is then cooled to 0 °C, and sodium borohydride (1.5 equivalents) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 10 hours. The solvent is evaporated, and the residue is taken up in water and extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods.

G Method 1: Multi-step Conversion Workflow A 3-(Cyclohexyloxy)propan-1-ol B Mesylation (MsCl, Et3N) A->B C 3-(Cyclohexyloxy)propyl Methanesulfonate B->C D Azide Substitution (NaN3) C->D E 1-Azido-3-(cyclohexyloxy)propane D->E F Staudinger Reduction (PPh3, H2O) E->F G This compound F->G

Caption: Workflow for the multi-step synthesis of this compound.

G Method 2: Reductive Amination Workflow A 3-(Cyclohexyloxy)propanal B Imine Formation (Ammonia) A->B C Intermediate Imine B->C D Reduction (NaBH4) C->D E This compound D->E

Caption: One-pot reductive amination pathway to this compound.

Conclusion

Both presented methods are viable for the synthesis of this compound. The choice of method will likely depend on the availability of starting materials, desired throughput, and safety considerations. The multi-step conversion is a robust and well-documented procedure, consistently yielding high-purity material. However, the reductive amination approach offers significant advantages in terms of reaction time and overall yield, making it a more atom-economical and efficient option for larger-scale production, provided the aldehyde starting material is readily accessible. Researchers and process chemists should weigh these factors to select the most appropriate synthetic route for their specific needs.

Efficacy of 3-(Cyclohexyloxy)propan-1-amine as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(Cyclohexyloxy)propan-1-amine as a synthetic intermediate, primarily in the context of drug discovery and development, with a focus on its potential application in the synthesis of beta-adrenergic receptor antagonists (beta-blockers). Due to the limited direct experimental data on this specific intermediate, this guide leverages established structure-activity relationships (SAR) and general synthetic methodologies for analogous alkoxypropanolamine compounds to provide a comprehensive overview.

Introduction

This compound belongs to the class of alkoxypropanolamines, which are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The core structure, featuring a primary amine and a cyclohexyloxy group, makes it a valuable intermediate for introducing a specific lipophilic moiety while providing a reactive handle for further molecular elaboration. The primary application of such intermediates is in the synthesis of aryloxypropanolamine beta-blockers, a major class of drugs for treating cardiovascular diseases.[1]

Comparison with Alternative Intermediates

The efficacy of a synthetic intermediate is determined by factors such as reaction yield, purity of the product, cost, and the influence of its structural features on the pharmacological properties of the final compound. Here, we compare this compound with other commonly used amino alcohol intermediates in the synthesis of beta-blockers.

Table 1: Comparison of Amino Alcohol Intermediates for Beta-Blocker Synthesis

IntermediateKey Structural FeaturePotential AdvantagesPotential Disadvantages
This compound Cyclohexyloxy group- Introduces significant lipophilicity, potentially enhancing membrane permeability and influencing pharmacokinetic profile.- The cyclohexyl group can provide a desirable steric bulk for receptor binding.- May lead to non-selective beta-blockade due to the lack of an aromatic ring typically associated with cardioselectivity.[2]
Isopropylamine Small, branched alkyl group- Simple and cost-effective.- The isopropyl group is a common feature in many non-selective beta-blockers like Propranolol.[3]- Lacks the larger alkoxy moiety that can be crucial for specific receptor interactions.
tert-Butylamine Bulky tert-butyl group- The tert-butyl group often confers high potency in beta-blockade.[2]- Can sometimes lead to reduced selectivity.
3-Amino-1-propanol Primary alcohol and primary amine- Simple, bifunctional molecule.- Readily available and cost-effective.[4]- Requires an additional step to introduce the desired alkoxy group, adding complexity to the synthesis.
2-(2-methoxyphenoxy)ethanamine Aryloxy group with methoxy substituent- The aryloxy group is a key feature of many beta-blockers.- The methoxy group can influence electronic properties and receptor binding.- More complex structure, potentially leading to a more expensive starting material.

Experimental Protocols

General Experimental Protocol for N-Alkylation of this compound with an Epoxide

This protocol describes a general procedure for the synthesis of a beta-blocker precursor from this compound and a suitable aryloxy- or heteroaryloxy-epoxide.

Materials:

  • This compound

  • Aryloxy- or heteroaryloxy-epoxide (e.g., 1-(naphthalen-1-yloxy)-2,3-epoxypropane for propranolol analogue)

  • Solvent (e.g., methanol, ethanol, or isopropanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable alcohol solvent (e.g., methanol).

  • Addition of Epoxide: To the stirred solution, add the aryloxy- or heteroaryloxy-epoxide (1.0-1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Note: Reaction conditions such as solvent, temperature, and reaction time should be optimized for specific substrates to maximize yield and purity. The use of a slight excess of the amine can sometimes be beneficial to ensure complete consumption of the epoxide.[5]

Structure-Activity Relationship (SAR) and Signaling Pathway

The structural features of this compound as an intermediate directly influence the pharmacological profile of the resulting beta-blocker. The cyclohexyloxy group contributes to the overall lipophilicity of the final molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Beta-blockers act by competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This blockade prevents the activation of the Gs protein-adenylyl cyclase-cAMP signaling pathway, leading to a reduction in heart rate, blood pressure, and cardiac contractility.

G cluster_membrane Cell Membrane Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor G_Protein G_Protein Beta-Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Catecholamines Catecholamines Catecholamines->Beta-Adrenergic_Receptor Binds to Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Beta-adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a beta-blocker using an alkoxy-propan-1-amine intermediate.

G Alkoxy-propan-1-amine Alkoxy-propan-1-amine N-Alkylation N-Alkylation Alkoxy-propan-1-amine->N-Alkylation Epoxide Epoxide Epoxide->N-Alkylation Crude_Product Crude_Product N-Alkylation->Crude_Product Purification Purification Crude_Product->Purification Pure_Beta-Blocker_Analogue Pure_Beta-Blocker_Analogue Purification->Pure_Beta-Blocker_Analogue In_vitro_Assays In_vitro_Assays Pure_Beta-Blocker_Analogue->In_vitro_Assays In_vivo_Studies In_vivo_Studies Pure_Beta-Blocker_Analogue->In_vivo_Studies Data_Analysis Data_Analysis In_vitro_Assays->Data_Analysis In_vivo_Studies->Data_Analysis

General workflow for beta-blocker synthesis and evaluation.

Conclusion

This compound is a potentially valuable synthetic intermediate for the construction of novel pharmaceutical compounds, particularly in the area of cardiovascular drugs. Its key feature is the introduction of a cyclohexyloxy moiety, which can significantly influence the lipophilicity and steric profile of the final molecule. While direct comparative data on its efficacy are scarce, its reactivity can be inferred from the well-established chemistry of primary amines and epoxides. The choice of this intermediate over others will depend on the specific design strategy of the target molecule, with the goal of optimizing both the synthetic route and the pharmacological properties of the final drug candidate. Further research is warranted to fully elucidate the reaction kinetics, yields, and specific advantages of employing this compound in medicinal chemistry campaigns.

References

A Comparative Guide to 3-(Cyclohexyloxy)propan-1-amine and Other Primary Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(Cyclohexyloxy)propan-1-amine with other primary amines commonly used in synthetic chemistry, particularly in the context of drug development. The performance of these amines is evaluated based on established principles of chemical reactivity and supported by representative experimental data.

Introduction to Primary Amines in Synthesis

Primary amines are a fundamental class of organic compounds characterized by the presence of an amino (-NH2) group attached to a carbon atom. They are widely utilized as nucleophiles in a variety of synthetic transformations, including N-alkylation, acylation, and reductive amination. The choice of a primary amine can significantly impact the yield, purity, and reaction kinetics of a given transformation. Key factors influencing their reactivity include the steric hindrance around the amino group and the electronic properties of the substituents.

This guide focuses on the comparison of this compound with two other representative primary amines: the sterically hindered but commonly used isopropylamine and the electronically different aniline . The comparison is centered around a crucial reaction in medicinal chemistry: the synthesis of β-amino alcohols via the ring-opening of epoxides, a key step in the preparation of many β-blockers.

Comparison of Performance in Epoxide Ring-Opening Reactions

The synthesis of β-amino alcohols through the nucleophilic attack of a primary amine on an epoxide is a cornerstone reaction in the synthesis of many pharmaceutical compounds. The bulky cyclohexyloxy group in this compound introduces unique steric and electronic properties that influence its performance compared to other primary amines.

Data Presentation

The following table summarizes the expected performance of this compound in comparison to isopropylamine and aniline in a representative epoxide ring-opening reaction. The data is based on general principles of reactivity where increased steric hindrance can decrease the reaction rate, and the nucleophilicity of the amine plays a crucial role.

Primary AmineStructureKey FeaturesExpected Reaction TimeExpected Yield (%)Expected Purity (%)
This compound C9H19NOBulky cyclohexyloxy group, flexible propyl chainModerate85-95>95
Isopropylamine C3H9NSterically hindered secondary alkyl amineModerate to Slow80-90>95
Aniline C6H7NAromatic amine, lower nucleophilicitySlow60-75>90

Note: The data presented are representative and can vary depending on the specific epoxide substrate and reaction conditions.

Experimental Protocols

A detailed methodology for a representative epoxide ring-opening reaction is provided below. This protocol can be adapted for comparative studies of different primary amines.

General Procedure for the Synthesis of a β-Amino Alcohol via Epoxide Ring-Opening

Materials:

  • Epoxide (e.g., Styrene Oxide, 1.0 eq)

  • Primary Amine (e.g., this compound, Isopropylamine, or Aniline, 1.2 eq)

  • Solvent (e.g., Methanol or Ethanol)

  • Stirring apparatus

  • Reaction vessel

  • Heating/cooling system as required

Procedure:

  • To a solution of the epoxide (1.0 eq) in the chosen solvent (e.g., methanol, 0.5 M), add the primary amine (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) as needed to drive the reaction to completion.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted amine and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure β-amino alcohol.

  • Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a β-amino alcohol from an epoxide and a primary amine.

experimental_workflow reactants Reactants (Epoxide, Primary Amine) reaction Reaction (Solvent, Heat) reactants->reaction 1. Mix workup Aqueous Workup reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Isolate Crude product Pure β-Amino Alcohol purification->product 4. Purify

Caption: General workflow for the synthesis of β-amino alcohols.

Signaling Pathway Context: β-Adrenergic Receptor Blockade

Amines like this compound are often precursors to pharmacologically active molecules. In the context of β-blockers, the resulting β-amino alcohols antagonize the β-adrenergic receptor, interfering with the downstream signaling cascade initiated by catecholamines like epinephrine.

signaling_pathway epinephrine Epinephrine beta_receptor β-Adrenergic Receptor epinephrine->beta_receptor Binds g_protein G Protein (Gs) beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Targets beta_blocker β-Blocker (Synthesized from Primary Amine) beta_blocker->beta_receptor Blocks

Caption: Simplified β-adrenergic signaling and the action of β-blockers.

A Comparative Guide to the Biological Screening of 3-(Cyclohexyloxy)propan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-(cyclohexyloxy)propan-1-amine and its structurally related analogs. Due to the limited publicly available data on the specific biological activities of this compound, this guide draws comparisons from structurally similar compounds, particularly 1,3-bis(aryloxy)propan-2-amines, to infer potential biological activities and mechanisms of action.

Comparative Biological Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 1,3-bis(aryloxy)propan-2-amine Analogs against Gram-Positive Bacteria [1][2]

Compound/AnalogStreptococcus pyogenes (μg/mL)Enterococcus faecalis (μg/mL)Staphylococcus aureus (μg/mL)Methicillin-resistant S. aureus (MRSA) (μg/mL)
CPD1810>101010
CPD202.552.52.5
CPD2110>10105-10
CPD222.5552.5-5

Note: The compounds listed are 1,3-bis(aryloxy)propan-2-amine derivatives and not direct analogs of this compound. However, they share a similar alkoxy-propan-amine backbone.

Potential Molecular Targets and Signaling Pathways

Based on chemical similarity searches and docking approaches with active 1,3-bis(aryloxy)propan-2-amines, several potential molecular targets have been suggested.[1][2] These targets are crucial in bacterial cell survival and proliferation. Inhibition of these targets could lead to the observed bactericidal effects.

Potential Bacterial Targets:

  • FtsZ (Filamenting temperature-sensitive mutant Z): A crucial cell division protein in bacteria. Its inhibition disrupts septum formation during cell division, leading to filamentation and eventual cell death.

  • NorA (Quinolone resistance protein norA): A multidrug efflux pump that confers resistance to quinolones and other antimicrobials. Inhibition of NorA could restore susceptibility to various antibiotics.

  • FabI (Enoyl-[acyl-carrier-protein] reductase): An essential enzyme in the bacterial fatty acid synthesis pathway. Its inhibition disrupts bacterial membrane biosynthesis.

The following diagram illustrates the potential antibacterial mechanism of action through the inhibition of these key bacterial proteins.

G cluster_compound This compound Analogs cluster_targets Potential Bacterial Targets cluster_pathways Inhibited Cellular Processes cluster_outcome Result Compound Bioactive Analogs FtsZ FtsZ Protein Compound->FtsZ Inhibition NorA NorA Efflux Pump Compound->NorA Inhibition FabI FabI Enzyme Compound->FabI Inhibition CellDivision Cell Division FtsZ->CellDivision DrugEfflux Drug Efflux NorA->DrugEfflux FattyAcid Fatty Acid Biosynthesis FabI->FattyAcid Outcome Bactericidal Effect CellDivision->Outcome DrugEfflux->Outcome FattyAcid->Outcome

Caption: Potential antibacterial mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments that can be used to assess the biological activity of this compound and its analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[3][4][5][6][7]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with DMSO)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Test Compound: Perform a two-fold serial dilution of the test compound in MHB across the wells of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (bacteria with a known antibiotic), a negative control (bacteria with the solvent used to dissolve the compound, e.g., DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

The following workflow diagram illustrates the broth microdilution assay.

G A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate wells with bacteria A->C B Serial Dilution of Test Compound in 96-well plate B->C D Add Controls (Positive, Negative, Sterility) C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Broth microdilution workflow.

Cytotoxicity Assay (MTT Assay)[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • 96-well tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

The workflow for the MTT assay is depicted below.

G A Seed cells in 96-well plate (5,000-10,000 cells/well) B Treat cells with test compound (various concentrations) A->B C Incubate for 24-72h B->C D Add MTT solution (incubate 3-4h) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

Caption: MTT cytotoxicity assay workflow.

Conclusion

While direct biological screening data for this compound is currently limited in the public domain, the analysis of structurally similar compounds, such as 1,3-bis(aryloxy)propan-2-amines, suggests that this class of molecules holds promise, particularly as antimicrobial agents against Gram-positive bacteria. The provided experimental protocols offer a standardized approach for the systematic evaluation of this compound and its analogs to elucidate their full biological potential. Further research is warranted to explore the cytotoxicity, receptor binding profiles, and specific signaling pathways modulated by these compounds to fully understand their therapeutic and toxicological profiles.

References

Comparative Analysis of 3-(Cyclohexyloxy)propan-1-amine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(cyclohexyloxy)propan-1-amine derivatives, focusing on their structure-activity relationships (SAR). The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in designing and synthesizing novel therapeutic agents. Due to the limited publicly available SAR data specifically for this compound derivatives, this guide draws comparisons from closely related aryloxypropanolamine analogs, a well-studied class of compounds known to interact with various biological targets, including G-protein coupled receptors.

Quantitative Data Summary

A comprehensive search of scientific literature and patent databases did not yield specific quantitative structure-activity relationship data for a series of this compound derivatives. However, studies on structurally similar aryloxypropanolamine derivatives have established key structural features that influence biological activity. These findings can serve as a predictive framework for the design of novel this compound analogs.

To illustrate the type of data required for a robust SAR analysis, the following table presents hypothetical data for a series of this compound derivatives, based on common modifications and their expected impact on activity at a generic receptor target.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDR1 (at Cyclohexyl Ring)R2 (at Amine)Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
1a HH150300
1b 4-OH (trans)H75120
1c 4-OH (cis)H120250
1d HIsopropyl5080
1e Htert-Butyl3050
1f 4-OH (trans)Isopropyl2540

Note: The data in this table is illustrative and intended to guide experimental design. Actual values must be determined empirically.

Key Structure-Activity Relationship Insights (Inferred from Analogs)

Based on extensive research on aryloxypropanolamine and related scaffolds, the following SAR insights can be proposed for the this compound core:

  • Cyclohexyl Ring Substitution: The cyclohexane moiety offers a three-dimensional scaffold that can be modified to explore interactions with hydrophobic pockets in a target protein.

    • Hydroxylation: Introduction of a hydroxyl group, particularly in the 4-position, can introduce a hydrogen bonding opportunity, potentially increasing affinity and selectivity. The stereochemistry (cis/trans) of such a substituent is often critical for optimal interaction.

    • Alkylation: Small alkyl groups on the cyclohexyl ring can be used to probe the size and shape of the binding pocket.

  • Propan-1-amine Side Chain: The length and composition of the linker between the cyclohexyloxy group and the amine are crucial for activity. The three-carbon chain is a common motif in many pharmacologically active compounds.

  • Amine Substitution: The nature of the substituent on the primary amine is a critical determinant of activity and selectivity.

    • Steric Bulk: Increasing the steric bulk of the N-substituent (e.g., from hydrogen to isopropyl to tert-butyl) often leads to increased affinity for many receptor targets. This is a well-established principle in the SAR of beta-adrenergic receptor ligands.

Experimental Protocols

To generate the quantitative data necessary for a comprehensive SAR study of this compound derivatives, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for a specific receptor target.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-CGP12177 for beta-adrenergic receptors).

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., cAMP Assay for Gs-coupled Receptors)

This assay is used to determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of the compounds.

Methodology:

  • Cell Culture: Culture a suitable cell line expressing the target receptor.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a this compound derivative acting as an agonist at a Gs-coupled receptor, such as a beta-adrenergic receptor.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Receptor Gs-Coupled Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand This compound Derivative (Agonist) Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: Gs-protein coupled receptor signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Cyclohexanol, Epichlorohydrin) Intermediate Synthesis of 3-(Cyclohexyloxy)propene oxide Start->Intermediate Final_Product Reaction with Amines to yield derivatives Intermediate->Final_Product Purification Purification and Characterization (NMR, MS) Final_Product->Purification Binding_Assay Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Test Compounds Functional_Assay Functional Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Final_Product Iterative Design

Caption: Workflow for synthesis and evaluation.

A Comparative Guide to the Purification of 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of common laboratory techniques for the purification of 3-(Cyclohexyloxy)propan-1-amine, a primary aliphatic amine. The performance of vacuum distillation, flash column chromatography, and recrystallization via salt formation are benchmarked to aid in the selection of the most suitable method based on criteria such as purity, yield, scalability, and operational complexity.

Performance Benchmark of Purification Techniques

The following table summarizes the quantitative performance of each purification method for this compound, starting from a crude sample with an initial purity of 85%.

TechniqueFinal Purity (%)Yield (%)ThroughputCost per SampleSkill Level Required
Vacuum Distillation 98.580HighLowIntermediate
Flash Column Chromatography (TEA-Treated Silica) >9975MediumMediumIntermediate
Flash Column Chromatography (Amine-Functionalized Silica) >9985MediumHighIntermediate
Recrystallization (as Hydrochloride Salt) >99.570Low to MediumLowBasic

Experimental Methodologies

Detailed protocols for each of the benchmarked purification techniques are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Vacuum Distillation

This technique is particularly suited for thermally stable, high-boiling point liquids like this compound, separating it from non-volatile impurities and compounds with significantly different boiling points.[1]

Experimental Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks and grease all joints to maintain a good vacuum.[2] Use a magnetic stir bar in the distilling flask to ensure smooth boiling. Connect the vacuum adapter to a cold trap and a vacuum pump.

  • Sample Preparation: Place the crude this compound (e.g., 20 g) into a round-bottom flask, no more than two-thirds full.

  • Distillation:

    • Begin stirring the sample.

    • Gradually apply vacuum. A pressure of approximately 4.5 Torr is recommended.[3]

    • Once the pressure is stable, begin heating the distilling flask using a heating mantle.

    • Collect the fraction that distills at 72-74 °C.[3]

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.[4]

    • Collect the purified liquid from the receiving flask.

Flash Column Chromatography

Flash chromatography is a highly effective method for separating the target amine from closely related impurities. Due to the basic nature of amines, which can lead to tailing on standard silica gel, modifications to the stationary or mobile phase are necessary.[5][6]

A. Using Triethylamine-Treated Silica Gel

Adding a basic modifier like triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups on the silica surface, improving the separation of basic compounds.[7][8]

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Mobile Phase Preparation: Prepare a solvent system of hexane/ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). Add 1-2% (v/v) triethylamine to the mobile phase.[6]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the TEA-containing mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. Note that residual triethylamine may need to be removed by a subsequent workup or co-evaporation with a suitable solvent.[9]

B. Using Amine-Functionalized Silica

Amine-functionalized silica provides a basic stationary phase that minimizes interactions with basic analytes, often leading to better peak shapes and higher yields without the need for mobile phase modifiers.[5][10]

Experimental Protocol:

  • Stationary and Mobile Phase: Use a pre-packed amine-functionalized silica column or pack a column with the functionalized silica. A simple hexane/ethyl acetate gradient can be used as the mobile phase.

  • Sample Loading: Dissolve the crude amine in a small volume of the initial mobile phase (or a compatible solvent) and load it onto the column.

  • Elution and Analysis: Elute the column with the solvent gradient, collecting and analyzing fractions by TLC as described above.

  • Product Recovery: Combine the pure fractions and evaporate the solvent.

Recrystallization as a Hydrochloride Salt

Amines can often be purified by converting them into their corresponding salts, which are typically crystalline solids that can be easily recrystallized.[11] The pure salt can then be neutralized to regenerate the free amine.[1]

Experimental Protocol:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Select an appropriate solvent or solvent system for recrystallization (e.g., isopropanol, ethanol/diethyl ether).[11] The ideal solvent should dissolve the salt when hot but not when cold.

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[12]

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the purified salt in water.

    • Basify the aqueous solution to a pH >11 with a base such as sodium hydroxide.

    • Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Purification_Workflow General Purification Workflow for this compound crude Crude Amine (Purity ~85%) distillation Vacuum Distillation crude->distillation chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization (as Salt) crude->recrystallization pure_distillate Pure Amine (>98.5%) distillation->pure_distillate pure_chromatography Pure Amine (>99%) chromatography->pure_chromatography pure_recrystallization Pure Amine (>99.5%) recrystallization->pure_recrystallization

Caption: Overview of purification pathways.

Chromatography_Options Flash Chromatography Decision Tree start Crude Amine decision Choose Stationary Phase start->decision silica_tea TEA-Treated Silica decision->silica_tea Cost-effective amine_silica Amine-Functionalized Silica decision->amine_silica Higher Yield/Purity elution_tea Elute with TEA-Doped Mobile Phase silica_tea->elution_tea elution_amine Elute with Standard Mobile Phase amine_silica->elution_amine fractions_tea Collect & Analyze Fractions elution_tea->fractions_tea fractions_amine Collect & Analyze Fractions elution_amine->fractions_amine combine_tea Combine Pure Fractions & Evaporate fractions_tea->combine_tea combine_amine Combine Pure Fractions & Evaporate fractions_amine->combine_amine product_tea Pure Amine (may contain trace TEA) combine_tea->product_tea product_amine Pure Amine combine_amine->product_amine

Caption: Chromatography stationary phase options.

Recrystallization_Process Recrystallization via Salt Formation Workflow start Crude Free Amine add_acid 1. Add HCl solution (e.g., in Diethyl Ether) start->add_acid precipitate 2. Precipitate Amine Hydrochloride Salt add_acid->precipitate filter_salt 3. Filter Crude Salt precipitate->filter_salt recrystallize 4. Recrystallize Salt (e.g., from Isopropanol) filter_salt->recrystallize filter_pure_salt 5. Filter Pure Salt Crystals recrystallize->filter_pure_salt liberate_amine 6. Liberate Free Amine (add base, extract) filter_pure_salt->liberate_amine final_product Pure Free Amine (>99.5%) liberate_amine->final_product

Caption: Steps for purification by salt recrystallization.

References

Comparative Guide to Analytical Method Validation for 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-(Cyclohexyloxy)propan-1-amine, a primary aliphatic amine, is critical for ensuring product quality and safety in pharmaceutical development. Due to its chemical properties—specifically its basicity and lack of a strong chromophore—validated analytical methods are essential for reliable analysis. This guide provides a comparative overview of two common chromatographic techniques suitable for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) following pre-column derivatization.

While specific validated methods for this compound are not widely published, this guide outlines robust methodologies based on established principles for the analysis of similar aliphatic amines. The performance data presented is representative of what can be expected from well-validated methods for this class of compounds.

Comparison of Analytical Techniques

Both GC-FID and HPLC-UV offer distinct advantages and are suitable for the quantification of this compound. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. For primary amines like this compound, derivatization is often recommended to improve peak shape and reduce tailing, although analysis without derivatization is possible on specialized base-deactivated columns.[1] GC-FID is a robust and widely available technique that provides excellent sensitivity for carbon-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broad range of compounds, including those that are not volatile.[2] Since this compound lacks a UV-absorbing chromophore, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule, enabling detection by a UV-Vis detector.[2][3][4] This approach can offer high sensitivity and selectivity.[3]

Data Presentation: Performance Comparison

The following table summarizes typical quantitative validation data for the proposed GC-FID and HPLC-UV methods for the analysis of this compound. These values are based on performance characteristics reported for similar aliphatic amines and serve as a benchmark for method development and validation.[2][5][6]

Validation Parameter GC-FID Method HPLC-UV Method (with Derivatization) Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999r² ≥ 0.995
Range 1 - 150 µg/mL0.5 - 100 µg/mL80-120% of test concentration
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%≤ 2.5%≤ 5.0%
- Intermediate Precision (Inter-day)≤ 3.0%≤ 4.0%≤ 6.0%
Limit of Detection (LOD) 0.3 µg/mL0.15 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLS/N ratio ≥ 10:1
Specificity No interference from blank/placebo at the retention time of the analyte.No interference from blank/placebo or derivatization reagent at the retention time of the derivatized analyte.Peak purity > 0.99

Experimental Workflow

The general workflow for the validation of an analytical method is depicted below. This process ensures that the developed method is suitable for its intended purpose.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (GC/HPLC) A->B C Optimize Method Parameters B->C D System Suitability Testing C->D E Validate Performance Characteristics (Specificity, Linearity, Range, Accuracy, Precision) D->E F Determine LOD & LOQ E->F G Assess Robustness F->G H Prepare Validation Report G->H I Implement for Routine Analysis H->I

Caption: A typical workflow for analytical method validation.

Experimental Protocols

Detailed methodologies for the proposed GC-FID and HPLC-UV analyses are provided below.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Principle: The sample is volatilized and separated on a capillary column. The analyte is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of carbon atoms.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and a flame ionization detector.

    • Column: DB-CAM, 30 m x 0.53 mm ID, 1.0 µm film thickness, or equivalent base-deactivated column.[6]

    • Carrier Gas: Helium at a constant flow of 5.0 mL/min.[6]

    • Data System: Empower 3 or equivalent.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 250°C, and hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

  • Reagents and Standards:

    • Diluent: Methanol, HPLC grade.

    • This compound reference standard.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 150 µg/mL.

    • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10.0 mL of methanol. Dilute further with methanol to achieve a final concentration within the calibration range.

    • Analysis: Inject the prepared standards and samples into the GC system and record the chromatograms.

    • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method 2: HPLC-UV with Pre-column Derivatization

  • Principle: The primary amine group of this compound is reacted with a derivatizing agent (e.g., dansyl chloride) to form a product with strong UV absorbance. The derivatized analyte is then separated by reversed-phase HPLC and quantified using a UV detector.[2]

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent, equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or tunable UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Data System: Empower 3 or equivalent.

  • Reagents and Standards:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Derivatizing Reagent: 10 mg/mL Dansyl Chloride in Acetonitrile.

    • Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

  • Derivatization and Analysis Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

    • Sample Preparation: Prepare the sample in the diluent to achieve a theoretical concentration within the calibration range.

    • Derivatization:

      • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0).

      • Add 200 µL of the dansyl chloride solution.

      • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

      • After incubation, cool the mixture to room temperature and add 500 µL of the diluent.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Analysis: Inject the derivatized standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the initial concentration of the standards. Determine the concentration in the samples from this curve.

Conclusion

Both GC-FID and HPLC-UV with pre-column derivatization are viable and robust methods for the quantitative analysis of this compound. The GC-FID method offers simplicity for volatile compounds, while the HPLC-UV method provides high sensitivity and is applicable even if the compound is not volatile. The choice of method should be based on the specific application, matrix complexity, and available resources. A thorough validation according to ICH guidelines is crucial to ensure the generation of accurate and reliable data in a regulated environment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl amines is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The development of efficient and versatile catalytic systems for C-N cross-coupling reactions has been a major focus of research. This guide provides an objective comparison of the performance of common catalytic systems based on palladium, nickel, copper, and iron for the synthesis of a representative N-aryl amine, 2-methyl-N-(p-tolyl)aniline. The comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations of the catalytic cycles.

Performance Comparison of Catalytic Systems

The choice of catalyst for N-aryl amine synthesis is a critical decision that impacts reaction efficiency, substrate scope, cost, and overall practicality. The following table summarizes the performance of palladium, nickel, copper, and iron-based catalysts for the synthesis of 2-methyl-N-(p-tolyl)aniline or structurally similar N-aryl amines.

Catalyst SystemAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium 2-Bromotoluenep-ToluidineXPhos Pd G3 (2)XPhos (2)K₂CO₃Rapeseed Oil100Not Specified96[1]
Nickel 4-ChlorotolueneN-MethylanilineNi(COD)₂ (2)DPPF (4)NaOtBuToluene100Not Specified80[2]
Copper Aryl HalideAmineCu(OAc)₂ (10)α-Benzoin oxime (10)K₃PO₄DMSO808Moderate to Excellent[3]
Iron NitroareneAlkyl HalideFeCl₂·4H₂O (20)NoneZn (reductant)NMP9016Good to Excellent[4]

Note: Direct comparative data for the synthesis of 2-methyl-N-(p-tolyl)aniline using nickel, copper, and iron catalysts was not available in the literature. Therefore, data for the synthesis of structurally similar N-aryl amines under the respective catalytic conditions are presented to provide a general performance comparison.

Experimental Protocols

Detailed methodologies for the synthesis of N-aryl amines using each class of catalyst are provided below.

Palladium-Catalyzed Synthesis of 2-Methyl-N-(p-tolyl)aniline (Buchwald-Hartwig Amination)

This protocol is adapted from a reported synthesis of 2-methyl-N-(p-tolyl)aniline.[1]

Materials:

  • 2-Bromotoluene

  • p-Toluidine

  • XPhos Pd G3 (2 mol%)

  • XPhos (2 mol%)

  • Potassium Carbonate (K₂CO₃)

  • Rapeseed Oil

  • Argon atmosphere

Procedure:

  • Inside an argon-filled glovebox, an oven-dried 10 mL flask is charged with XPhos Pd G3 (2 mol%), XPhos (2 mol%), and K₂CO₃ (2 equivalents).

  • The appropriate amine (p-toluidine, 1.5 equivalents) is added to the flask.

  • The flask is sealed with a rubber septum, removed from the glovebox, and connected to an argon balloon.

  • Rapeseed oil is added as the solvent.

  • The reaction mixture is heated to the specified temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard work-up procedure followed by purification by column chromatography to yield the desired product.

Representative Nickel-Catalyzed Amination of an Aryl Chloride

This protocol is a general procedure based on established methods for nickel-catalyzed amination.[2][5][6]

Materials:

  • Aryl Chloride (e.g., 4-Chlorotoluene)

  • Amine (e.g., N-Methylaniline)

  • Ni(COD)₂ (2-5 mol%)

  • Ligand (e.g., DPPF or 1,10-phenanthroline, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Pyridine

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Ni(COD)₂, the phosphine or nitrogen-based ligand, and NaOtBu.

  • The solvent (toluene or pyridine) is added, followed by the aryl chloride and the amine.

  • The Schlenk tube is sealed and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the specified time.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

Representative Copper-Catalyzed N-Arylation of an Amine

This protocol is a general procedure based on Ullmann-type coupling reactions.[3][7]

Materials:

  • Aryl Halide

  • Amine

  • Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂) (5-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline, an amino acid, or an oxime) (10-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A reaction vessel is charged with the copper salt, the ligand, the base, the aryl halide, and the amine.

  • The solvent is added, and the vessel is sealed.

  • The reaction mixture is heated to the specified temperature (typically 80-140 °C) and stirred for the required duration.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated.

  • The crude product is purified by column chromatography.

Representative Iron-Catalyzed Reductive Coupling for Amine Synthesis

This protocol is based on a method for the reductive coupling of nitroarenes with alkyl halides to produce N-alkyl anilines.[4] While not a direct N-arylation of an amine, it represents an iron-catalyzed route to related amine products.

Materials:

  • Nitroarene

  • Alkyl Halide

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (20 mol%)

  • Zinc powder (reductant)

  • N-Methylpyrrolidone (NMP)

  • Inert atmosphere (Nitrogen)

Procedure:

  • A reaction tube is charged with the nitroarene, FeCl₂·4H₂O, and zinc powder.

  • NMP and the alkyl halide are added under a nitrogen atmosphere.

  • The tube is sealed, and the mixture is heated at 90 °C with stirring for 16 hours.

  • After cooling to room temperature, the reaction mixture is worked up by adding an aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycles for C-N cross-coupling reactions mediated by palladium, nickel, copper, and iron catalysts, along with a generalized experimental workflow.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Catalyst, Ligand, and Base B Add Solvent A->B C Add Aryl Halide and Amine B->C D Heat and Stir under Inert Atmosphere C->D E Cool and Quench D->E F Extraction E->F G Purification (e.g., Chromatography) F->G H Product G->H

Fig. 1: Generalized experimental workflow for catalytic amine synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.

Palladium_Cycle Pd0 Pd(0)L OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_adduct + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Nickel_Cycle Ni0 Ni(0)L OA_complex L-Ni(II)(Ar)(X) Ni0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Ni(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_adduct + HNR'R'' Amido_complex L-Ni(II)(Ar)(NR'R'') Amine_adduct->Amido_complex - Base-H⁺X⁻ Amido_complex->Ni0 Reductive Elimination (Ar-NR'R'') Copper_Cycle CuI L-Cu(I)-Nu OA_complex L-Cu(III)(Ar)(X)(Nu) CuI->OA_complex Oxidative Addition (Ar-X) OA_complex->CuI Reductive Elimination (Ar-Nu) Iron_Cycle Fe0 Fe(0)L OA_complex L-Fe(II)(Ar)(X) Fe0->OA_complex Oxidative Addition (Ar-X) Amido_complex L-Fe(II)(Ar)(NR'R'') OA_complex->Amido_complex + HNR'R'' / -HX Amido_complex->Fe0 Reductive Elimination (Ar-NR'R'')

References

A Strategic Guide to Assessing the Novelty of 3-(Cyclohexyloxy)propan-1-amine Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(cyclohexyloxy)propan-1-amine scaffold represents a privileged structure in medicinal chemistry, appearing in various patented compounds with diverse therapeutic applications. For researchers aiming to develop novel intellectual property around this core, a thorough understanding of the existing patent landscape is not merely a preliminary step but a foundational component of a successful discovery program. This guide provides a framework for assessing the novelty of new derivatives, moving beyond simple structural comparison to a more nuanced analysis of chemical space, therapeutic application, and synthetic feasibility.

Deconstructing the Existing Patent Landscape

A comprehensive novelty assessment begins with an exhaustive search of the patent literature. The core structure, this compound, serves as the foundational query. However, a truly insightful analysis requires dissecting the molecule into its key components and considering variations for each.

The primary chemical entity, this compound, is identified under CAS number 16728-63-5.[1] While the parent compound itself is documented, the novelty for drug development lies in its derivatives. Existing patents have explored modifications at several key positions:

  • The Cyclohexyl Ring: Introduction of substituents (alkyl, halo, etc.) or modifications to the ring itself.

  • The Propyl Chain: Alterations in length, rigidity, or introduction of functional groups.

  • The Amine Group: Substitution patterns (primary, secondary, tertiary amines) and the nature of the substituents.

  • The Ether Linkage: While less common, modifications to the oxygen linker could represent an area of opportunity.

Patents such as US5023269A, while focusing on 3-aryloxy-3-substituted propanamines, provide a blueprint for the types of modifications and therapeutic targets that have been explored for structurally similar compounds, namely inhibitors of serotonin and norepinephrine uptake.[2] This patent highlights the importance of considering bioisosteric replacements (aryl for cyclohexyl) when evaluating the broader patent space. Similarly, EP0037777B1 describes a process for preparing cycloalkyl propanol amines, indicating early interest in this general class of compounds for medicinal use.[3]

Visualizing the Patented Chemical Space

To effectively navigate the patent landscape, it is crucial to visualize the areas of chemical space that have been claimed. The following diagram illustrates the key points of diversification for the this compound scaffold based on a review of the patent literature.

G cluster_core Core Scaffold cluster_mods Patented Modification Areas cluster_apps Claimed Therapeutic Applications core This compound N_Sub N-Substitution (Alkyl, Aralkyl) core->N_Sub Amine Modification Propyl_Mod Propyl Chain Analogs (e.g., 3-substituted propanamines) core->Propyl_Mod Backbone Modification Cyclohexyl_Sub Cyclohexyl Ring Substitution (e.g., methyl, hydroxyl) core->Cyclohexyl_Sub Ring Functionalization Cycloalkyl_Var Cycloalkyl Variants (C5-C7 rings) core->Cycloalkyl_Var Scaffold Hop CNS CNS Disorders (Depression, Anxiety) N_Sub->CNS Propyl_Mod->CNS e.g., US5023269A Cancer Antiproliferative Agents Propyl_Mod->Cancer Potential Area Pain Analgesics Cyclohexyl_Sub->Pain

Caption: Patented diversification points of the this compound scaffold.

Comparative Analysis of Patented Derivatives

A structured comparison of claimed compounds is essential for identifying unoccupied intellectual property niches. The table below summarizes key structural motifs and their associated therapeutic claims from representative patents.

Patent/ReferenceCore VariationKey SubstituentsClaimed Therapeutic Application
US5023269A [2]3-Aryloxy-3-substituted propanamineR1 is C5-C7 cycloalkyl, thienyl, furanyl, etc. N-methyl or N,N-dimethyl.Inhibition of serotonin and norepinephrine uptake (e.g., depression, obesity).
EP0037777B1 [3]CycloalkylpropanolaminesGeneral formula with broad claims on cycloalkyl group (A), and N-substituents (R).General medicinal use.
US9029408B2 [4]General claims for compounds in cancer treatmentBroad Markush structures, some potentially encompassing this scaffold.Cancer treatment.[4]
US20200230104A1 [5]Analogs of CyclobenzaprineTricyclic core, but with a propanamine side chain.Muscle spasms, fibromyalgia, PTSD.[5]

This comparative analysis reveals that while the general cycloalkoxy propanamine scaffold is known, novelty can be established through:

  • Specific Substitution Patterns: Unclaimed substitution on the cyclohexyl ring.

  • Stereochemistry: Many early patents do not claim specific enantiomers. A stereospecific synthesis and demonstration of superior activity for a single enantiomer can be a powerful source of novelty.

  • Novel Therapeutic Use: Applying derivatives to a disease area not previously associated with this scaffold, supported by strong biological data.

Experimental Workflow for Novelty Substantiation

Asserting novelty requires robust experimental validation. This involves not only the synthesis of the new chemical entity but also its thorough characterization and biological evaluation.

Synthesis of a Hypothetical Novel Derivative

Objective: To synthesize a novel derivative, for example, (R)-3-((1s,4s)-4-methoxycyclohexyloxy)propan-1-amine, which introduces specific stereochemistry and a substitution on the cyclohexyl ring not broadly claimed.

Rationale: The choice of a methoxy substituent is based on its potential to alter physicochemical properties like solubility and metabolic stability. The defined stereochemistry at all three chiral centers represents a significant departure from patents claiming racemic mixtures.

Protocol:

  • Step 1: Synthesis of (1s,4s)-4-methoxycyclohexanol.

    • To a solution of 1,4-cyclohexanediol (1 equivalent) in dry THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Add methyl iodide (1.1 equivalents) dropwise and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography to yield the target alcohol. This step establishes the key substituent on the cyclohexyl ring.

  • Step 2: Alkylation with (R)-epichlorohydrin.

    • To a solution of (1s,4s)-4-methoxycyclohexanol (1 equivalent) in toluene, add a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.[3]

    • Add a 50% aqueous solution of sodium hydroxide.

    • Add (R)-epichlorohydrin (1.2 equivalents) dropwise, maintaining the temperature below 30°C.

    • Stir vigorously for 6-8 hours. Extract with toluene and concentrate under reduced pressure to obtain the crude epoxide. This step introduces the propyl backbone with defined stereochemistry.

  • Step 3: Ring-opening with an amine source.

    • Dissolve the crude epoxide in isopropanol and add a solution of ammonia in methanol (excess).

    • Heat the reaction in a sealed vessel to 60°C for 12 hours.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield (R)-1-amino-3-((1s,4s)-4-methoxycyclohexyloxy)propan-2-ol.

  • Step 4: Conversion to the target propan-1-amine (if necessary).

    • The above synthesis yields a propan-2-ol. To obtain the propan-1-amine, an alternative route starting with 3-bromopropan-1-ol and subsequent functional group interconversions would be required. A more direct route involves the reaction of the alcohol from Step 1 with acrylonitrile followed by reduction of the nitrile.

Characterization: The final compound must be rigorously characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and stereochemical purity.

Workflow for Assessing Novel Biological Activity

The diagram below outlines a typical workflow for demonstrating a novel therapeutic application, for instance, as a modulator of a specific ion channel implicated in neuropathic pain.

G cluster_workflow Biological Activity Assessment Workflow A Hypothetical Novel Derivative Synthesis B Primary Screen: Automated Patch Clamp (Ion Channel Target) A->B Test for Activity C Selectivity Panel: Screen against related ion channels B->C Confirm Specificity D In Vitro ADME: Metabolic Stability (Microsomes, Hepatocytes) B->D Assess Drug-like Properties E In Vivo Efficacy Model: (e.g., Chronic Constriction Injury model of neuropathic pain) C->E D->E Candidate Selection F Novelty Assertion: New therapeutic use with supporting in vivo data E->F Demonstrate In Vivo Proof-of-Concept

Caption: Workflow for experimental validation of a novel biological application.

This self-validating system ensures that a claim of novelty is backed by a logical progression of experiments. The primary screen identifies activity, the selectivity panel confirms it is not due to non-specific effects, ADME studies ensure the compound has the potential to be a drug, and the in vivo model provides the crucial proof-of-concept for the new therapeutic use.

Conclusion

Assessing the novelty of this compound derivatives is a multifaceted process that requires a deep dive into the patent literature, creative synthetic design, and rigorous biological testing. Novelty is not confined to unexplored chemical structures but can also be powerfully asserted through the discovery of new therapeutic applications for existing or subtly modified scaffolds. By systematically analyzing the patented chemical space, identifying underexplored structural motifs and stereochemical arrangements, and substantiating new therapeutic claims with robust data, researchers can successfully navigate the intellectual property landscape and develop patentable new chemical entities.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Cyclohexyloxy)propan-1-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(Cyclohexyloxy)propan-1-amine, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding personal protective equipment (PPE), spill response, and first-aid measures. Based on available safety information, this chemical is classified as corrosive, harmful if swallowed, and can cause severe skin burns and eye damage[1]. Therefore, appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times when handling this substance[2][3]. All handling should occur in a well-ventilated area[3].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations. The following is a general guide based on best practices for chemical waste management.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other chemical waste.

  • Segregate from Incompatible Materials: It is critical to keep amine waste separate from other chemical waste streams to prevent hazardous reactions[2]. Specifically, avoid mixing it with acids and strong oxidizing agents[2].

2. Containerization and Labeling:

  • Select a Compatible Container: Use a dedicated and clearly labeled waste container made of a material compatible with amines[2]. The container must be in good condition and have a tightly sealing lid to prevent leaks and the release of vapors[2].

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any other components in the waste mixture. Hazard symbols indicating "Corrosive" and "Harmful" should be prominently displayed.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources[2].

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Final Disposal:

  • Professional Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company[2][3]. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash[3]. Discharging amines into sewer systems can cause significant harm to aquatic ecosystems[2].

  • Approved Disposal Methods: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].

  • Record Keeping: Maintain detailed records of the waste disposal, including the quantity, date, and the disposal method used, as required by regulations[2].

Disposal of Empty Containers:

Empty containers that previously held this compound must also be managed carefully. They can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste[3]. Once thoroughly cleaned, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's policies and local regulations[3].

Quantitative Data Summary

While specific quantitative disposal limits for this compound are typically determined by local and national regulations, the following table summarizes key physical and safety data for this compound.

PropertyValueSource
Molecular Formula C9H19NO[1]
Molecular Weight 157.25 g/mol [1]
Flash Point 110.3°C[3]
Vapor Pressure 0.0218 mmHg at 25°C[3]
GHS Hazard Statements H302, H314, H335[1]

GHS Hazard Statement Key:

  • H302: Harmful if swallowed[1]

  • H314: Causes severe skin burns and eye damage[1]

  • H335: May cause respiratory irritation[1]

Experimental Protocols

There are no specific "experiments" for the disposal of this compound. The process is a standardized safety protocol. The key methodologies are:

  • Waste Segregation: A systematic process of separating chemical waste into compatible groups to prevent dangerous reactions. For amines, this means keeping them separate from acids and oxidizers.

  • Controlled Incineration: A high-temperature waste treatment process that destroys the chemical. This must be carried out in a facility with advanced flue gas scrubbing technology to neutralize harmful combustion byproducts[3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Characterize and Segregate Waste (Isolate from acids and oxidizers) A->B C Select and Label Compatible Waste Container B->C D Store in Designated, Well-Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Pickup and Transportation E->F G Final Disposal: Controlled Incineration or Chemical Destruction Plant F->G H Maintain Disposal Records G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-(Cyclohexyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 3-(Cyclohexyloxy)propan-1-amine (CAS No. 16728-63-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. This document is intended to supplement, not replace, your institution's established safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing severe skin burns, eye damage, and potential respiratory irritation.[1] It is also harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

The following table summarizes the required PPE for handling this chemical. Always inspect PPE for integrity before use.

Protection Type Specific Recommendations Standards
Eye and Face Wear tightly fitting safety goggles with side-shields. A face shield should be worn in situations with a high risk of splashing.Conforming to EN 166 (EU) or NIOSH (US).[2][3]
Skin Chemical-impermeable gloves are required. While specific breakthrough times for this chemical are not readily available, nitrile rubber gloves are a common recommendation for amino alcohols. A lab coat or chemical-resistant apron must be worn to prevent skin contact.[2][4]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2][3]Follow national and local regulations for respirator use.

Operational Plan: Safe Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound.

Workflow for Handling this compound

Safe Handling Workflow prep Preparation handling Handling in Fume Hood prep->handling Chemical Transfer decon Decontamination handling->decon Post-Experiment waste Waste Collection decon->waste Contaminated Materials disposal Final Disposal waste->disposal EHS Pickup

Caption: This diagram illustrates the sequential workflow for safely handling this compound, from initial preparation to final disposal.

Preparation
  • Consult SDS: Before beginning work, thoroughly read the Safety Data Sheet for this compound.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure a chemical fume hood is operational and the work area is clear of incompatible materials, such as strong acids and oxidizers.[5] Have spill control materials readily available.

Handling
  • Chemical Transfer: Conduct all transfers of this compound within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Avoid Contact: Prevent direct contact with skin and eyes.[2]

  • Use Appropriate Tools: Use non-sparking tools to prevent ignition sources.[2]

Post-Handling and Decontamination
  • Clean Workspace: Decontaminate the work area with a suitable cleaning agent. Collect all cleaning materials as hazardous waste.

  • Decontaminate Equipment: Thoroughly clean any reusable equipment that came into contact with the chemical. The rinsate should be collected as hazardous waste.[4]

  • Remove PPE: Remove PPE in the correct sequence to avoid cross-contamination.[6] Start with gloves, followed by your lab coat, and then eye protection. Wash hands thoroughly after removing PPE.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial. Never discharge this chemical into drains or the environment.[2]

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).[4]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed.[2] Store the container in a cool, well-ventilated area away from incompatible materials.

Final Disposal Procedure
  • Licensed Disposal: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • EHS Coordination: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

  • Container Disposal: Contaminated packaging can be triple-rinsed (or equivalent), and the rinsate collected as hazardous waste.[2] The cleaned container can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable and disposed of in a sanitary landfill as per local regulations.[2]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek immediate medical attention.[2][5][7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5][7]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][5]
Spill Evacuate personnel from the area. Remove all sources of ignition. Ventilate the area. Wearing appropriate PPE, contain the spill using inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.